(2-Fluoro-4-phenoxyphenyl)boronic acid
Description
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Properties
IUPAC Name |
(2-fluoro-4-phenoxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BFO3/c14-12-8-10(6-7-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,15-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSLVPUAZLINPDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC2=CC=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: (2-Fluoro-4-phenoxyphenyl)boronic acid
CAS Registry Number: 1414356-30-1 [1][2][3][4][5][6]
Executive Summary
This technical guide provides a comprehensive analysis of (2-Fluoro-4-phenoxyphenyl)boronic acid , a critical organoboron intermediate used in the synthesis of complex biaryl ether scaffolds. Characterized by the specific ortho-fluorine substitution, this reagent offers unique electronic and conformational properties essential for medicinal chemistry campaigns, particularly in the development of kinase inhibitors and metabolic enzyme modulators. This document details its physicochemical properties, synthetic routes, catalytic utility in Suzuki-Miyaura cross-couplings, and handling protocols.
Part 1: Chemical Identity & Physicochemical Profile[5]
The precise identification of reagents is the bedrock of reproducible science. The following data validates the identity of CAS 1414356-30-1.
Nomenclature and Identifiers
| Parameter | Detail |
| Chemical Name | (2-Fluoro-4-phenoxyphenyl)boronic acid |
| CAS Number | 1414356-30-1 |
| Molecular Formula | C₁₂H₁₀BFO₃ |
| Molecular Weight | 232.02 g/mol |
| SMILES | OB(O)C1=CC=C(OC2=CC=CC=C2)C=C1F |
| InChI Key | PSLVPUAZLINPDI-UHFFFAOYSA-N |
Physical Properties
-
Appearance: White to off-white crystalline solid.
-
Solubility: High solubility in DMSO, DMF, and Methanol. Moderate solubility in Dichloromethane. Low solubility in water (requires alkaline pH).
-
Melting Point: Dehydration to boroxine typically occurs >100°C; precise melting points are often obscured by this transition.
-
Acidity (pKa): The ortho-fluorine atom exerts an electron-withdrawing inductive effect (-I), likely lowering the pKa of the boronic acid relative to phenylboronic acid (pKa ~8.8), making it a slightly stronger Lewis acid.
Part 2: Synthesis & Production Workflows
The synthesis of (2-Fluoro-4-phenoxyphenyl)boronic acid generally proceeds via metal-halogen exchange or transition-metal catalyzed borylation. The Lithium-Halogen Exchange route is preferred for scale-up due to cost-efficiency, while Miyaura Borylation is utilized when functional group tolerance is required.
Primary Route: Cryogenic Lithium-Halogen Exchange
This protocol relies on the directed lithiation of the aryl bromide precursor, followed by electrophilic trapping with a borate ester.
Precursor: 1-Bromo-2-fluoro-4-phenoxybenzene.
Protocol Logic:
-
Solvent Selection: Anhydrous THF or Et₂O is critical to stabilize the organolithium intermediate.
-
Temperature Control: The reaction must be maintained at -78°C. The ortho-fluorine atom activates the position for lithiation but can also induce benzyne formation if the temperature rises before borate trapping.
-
Quenching: Acidic hydrolysis converts the intermediate boronate complex into the free boronic acid.
Visualization of Synthetic Pathway
Figure 1: Cryogenic synthesis pathway via Lithium-Halogen exchange, highlighting critical intermediate stages.
Part 3: Reactivity & Applications in Drug Discovery
The core utility of CAS 1414356-30-1 lies in its role as a nucleophilic partner in Suzuki-Miyaura Cross-Coupling reactions.
The "Ortho-Fluoro" Effect
The 2-fluoro substituent is not merely decorative; it serves specific mechanistic and pharmacological functions:
-
Conformational Locking: The fluorine atom creates a steric and electrostatic barrier that restricts rotation around the C-C bond in the final biaryl product, potentially locking the molecule in a bioactive conformation.
-
Metabolic Stability: Fluorination blocks metabolic oxidation at the ortho-position (a common Phase I metabolic soft spot).
-
Transmetallation Rate: Electronically, the fluorine pulls electron density from the aromatic ring. While this makes the oxidative addition step of the electrophile harder in some contexts, here (on the nucleophile) it renders the boronate slightly less nucleophilic. However, it accelerates the transmetallation step in catalytic cycles involving electron-rich palladium species.
Protocol: Suzuki-Miyaura Coupling
Standard Conditions:
-
Catalyst: Pd(dppf)Cl₂·DCM or Pd(PPh₃)₄ (3-5 mol%).
-
Base: K₂CO₃ or Cs₂CO₃ (2-3 equivalents).
-
Solvent: 1,4-Dioxane/Water (4:1) or DMF.
-
Temperature: 80-100°C.
Mechanism of Action: The boronic acid undergoes transmetallation with a Palladium(II)-aryl complex. The presence of the phenoxy group at the para-position adds lipophilicity without significantly sterically hindering the boron center, ensuring high yields.
Visualization of Catalytic Cycle
Figure 2: Suzuki-Miyaura catalytic cycle demonstrating the entry point of (2-Fluoro-4-phenoxyphenyl)boronic acid.
Part 4: Handling, Stability & Troubleshooting
Dehydration (Boroxine Formation)
Like most boronic acids, CAS 1414356-30-1 exists in equilibrium with its cyclic trimeric anhydride (boroxine).
-
Observation: Purity analysis by NMR may show multiple peaks if the sample is partially dehydrated.
-
Solution: This is reversible. In aqueous reaction media (Suzuki coupling), the boroxine hydrolyzes back to the monomeric acid in situ. For NMR characterization, adding a drop of D₂O to the DMSO-d6 sample will sharpen the peaks and shift the equilibrium to the monomer.
Storage Protocols
-
Temperature: Store at 2-8°C.
-
Atmosphere: Argon or Nitrogen backfill is recommended to prevent protodeboronation over long periods, although the ortho-fluoro group provides some stabilization.
-
Safety: Standard PPE (Gloves, Goggles). H315 (Skin Irritant), H319 (Eye Irritant).
References
-
Sigma-Aldrich (Merck). (2-Fluoro-4-phenoxyphenyl)boronic acid Product Page. Retrieved from
-
BLD Pharm. (2-Fluoro-4-phenoxyphenyl)boronic acid MSDS and Technical Data. Retrieved from
- Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds". Chemical Reviews, 95(7), 2457–2483.
- Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Comprehensive source on boronic acid stability and reactivity).
Sources
- 1. (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 [sigmaaldrich.com]
- 2. (2-fluoro-4-phenoxyphenyl)boronic acid 97% | CAS: 1414356-30-1 | AChemBlock [achemblock.com]
- 3. 1414356-30-1|(2-Fluoro-4-phenoxyphenyl)boronic acid|BLD Pharm [bldpharm.com]
- 4. lookchem.com [lookchem.com]
- 5. (2-fluoro-4-phenoxyphenyl)boronic acid | Others 15 | 1414356-30-1 | Invivochem [invivochem.com]
- 6. hoffmanchemicals.com [hoffmanchemicals.com]
solubility of (2-Fluoro-4-phenoxyphenyl)boronic acid in organic solvents
An In-depth Technical Guide to the Solubility of (2-Fluoro-4-phenoxyphenyl)boronic Acid in Organic Solvents
Part 1: Executive Summary
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS 1414356-30-1) is a critical fluorinated building block employed primarily in Suzuki-Miyaura cross-coupling reactions to introduce the pharmacologically active 2-fluoro-4-phenoxyphenyl moiety. While the phenoxy group imparts significant lipophilicity, the boronic acid functionality introduces complex solubility behaviors governed by hydrogen bonding and reversible dehydration.
This guide moves beyond simple "soluble/insoluble" binary classifications.[1][2][3][4] It analyzes the compound's dynamic speciation between free acid and boroxine anhydride, provides a predictive solvent compatibility matrix based on structural analogs, and details self-validating protocols for solubility determination and purification.
Part 2: Physicochemical Profile & Mechanistic Insights
To master the solubility of this compound, one must understand the competing forces within its structure.
Structural Analysis
-
The Fluorine Effect (Ortho-Substitution): The fluorine atom at the 2-position is electron-withdrawing (
), which increases the acidity of the boronic acid protons compared to a non-fluorinated phenylboronic acid. This often enhances solubility in basic aqueous media but can reduce stability towards protodeboronation in high-temperature, acidic environments. -
The Phenoxy Tail (Para-Substitution): The bulky phenoxy group significantly increases the molecule's LogP (lipophilicity). Unlike simple phenylboronic acid, which is sparingly soluble in non-polar solvents, the phenoxy group facilitates better solvation in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).
-
The Boronyl Head: This is the solubility "switch." It is capable of dual hydrogen-bond donation and acceptance.
The Hidden Variable: Boroxine Equilibrium
Boronic acids are not static species.[5] In organic solvents, they exist in an equilibrium with their trimeric anhydride form, the boroxine.
-
In Wet Solvents (e.g., THF/Water): The equilibrium shifts left. The monomeric acid dominates, which is the active species for transmetallation in Suzuki couplings.
-
In Dry, Non-Polar Solvents (e.g., Toluene, Hexanes): The equilibrium shifts right. The boroxine forms, which is less polar and often more soluble in hydrocarbons than the free acid.
-
Implication: "Insolubility" in a dry solvent may actually be slow dissolution limited by the kinetics of boroxine formation.
Part 3: Solvent Selection Strategy
The following matrix is synthesized from data on structural analogs (4-phenoxyphenylboronic acid and 2-fluorophenylboronic acid).
Table 1: Solvent Compatibility Matrix
| Solvent Class | Specific Solvent | Solubility Prediction | Operational Context |
| Protic Polar | Methanol / Ethanol | High | Primary choice for dissolving crude material. Can form boronate esters (solvolysis) upon prolonged storage. |
| Aprotic Polar | DMSO / DMF | Very High | Standard for library storage. Caution: DMSO is hygroscopic; water absorption will shift equilibrium to the free acid. |
| Ethers | THF / 2-MeTHF | High | Ideal for reactions. Solvates the boronic acid monomer effectively via H-bonding. |
| Chlorinated | DCM / Chloroform | Moderate | Good for extraction. The phenoxy group aids solubility here.[6] Boroxine content will be higher in dry DCM. |
| Esters | Ethyl Acetate | Moderate to High | Excellent for extraction and recrystallization (when paired with hexanes).[4] |
| Aromatics | Toluene | Low to Moderate | Solubility increases significantly with heat. Used for azeotropic removal of water to drive boroxine formation. |
| Alkanes | Hexanes / Heptane | Low (Anti-solvent) | The phenoxy group provides some affinity, but generally used to precipitate the compound. |
Part 4: Visualizing the Solubility Workflow
The following diagrams illustrate the dynamic equilibrium and the decision logic for solvent selection.
Diagram 1: Boroxine-Acid Equilibrium & Solvent Influence
Caption: The reversible transformation between the monomeric acid and trimeric boroxine is solvent-dependent. Aqueous mixtures favor the monomer (blue), essential for coupling reactions.
Diagram 2: Solvent Selection Decision Tree
Caption: A logical workflow for selecting the appropriate solvent system based on the experimental goal.
Part 5: Experimental Protocols
Since quantitative values for this specific CAS are not standard in literature, use these protocols to generate valid data for your specific batch.
Protocol A: Gravimetric Solubility Determination (Self-Validating)
Use this to determine the exact saturation point in your solvent of choice.
-
Preparation: Weigh approximately 50 mg of (2-Fluoro-4-phenoxyphenyl)boronic acid into a 4 mL vial.
-
Solvent Addition: Add the target solvent (e.g., DCM) in 100 µL increments at 25°C.
-
Equilibration: Vortex for 30 seconds after each addition.
-
Visual Check: Continue until the solution is clear.
-
Validation: If the solution remains cloudy after 2 mL (Solubility < 25 mg/mL), stop and classify as "Low Solubility."
-
-
Calculation:
Protocol B: Purification via Recrystallization
Recommended over chromatography due to the "streaking" of boronic acids on silica gel.
-
Dissolution: Dissolve crude material in minimal boiling Ethyl Acetate (approx. 3-5 mL per gram).
-
Filtration: If insoluble particulates remain, filter while hot through a glass frit.
-
Precipitation: Slowly add Hexanes (anti-solvent) to the hot solution until a persistent turbidity (cloudiness) appears.
-
Re-dissolution: Add a few drops of Ethyl Acetate to clear the solution.
-
Crystallization: Allow the flask to cool to room temperature, then place in a fridge (4°C) for 12 hours.
-
Collection: Filter the white crystals and wash with cold Hexanes.
-
Note: This removes non-polar impurities and protodeboronated byproducts (fluorodiphenyl ethers).
-
Part 6: Handling & Stability
-
Protodeboronation Risk: In the presence of strong acids or metal catalysts at high temperatures, the C-B bond can cleave, yielding 3-fluorodiphenyl ether. Avoid prolonged heating in acidic media.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) at 2-8°C. Over time, the solid may dehydrate to the boroxine; this is reversible and generally does not affect reaction performance if water is present in the reaction mixture.
Part 7: References
-
Sigma-Aldrich. (2-Fluoro-4-phenoxyphenyl)boronic acid Product Specification. Retrieved from (Search CAS: 1414356-30-1).
-
Hall, D. G.[7] (Ed.). (2011).[7] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (General reference for Boroxine-Acid equilibrium).
-
Leszczyński, P., et al. (2020). "Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents." Journal of Solution Chemistry, 49, 814–824. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443. (Mechanistic insight on speciation).
-
BenchChem. Solubility of Analogous Fluorinated Boronic Acids. Retrieved from .
Sources
Beyond the SDS: A Technical Guide to the Handling, Reactivity, and Safety of (2-Fluoro-4-phenoxyphenyl)boronic Acid in Pharmaceutical Synthesis
Executive Summary
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS: 1414356-30-1) is a highly specialized organoboron building block predominantly utilized in the synthesis of complex active pharmaceutical ingredients (APIs). It serves as a critical intermediate in the development of Tyrosine Kinase Inhibitors, specifically Bruton's Tyrosine Kinase (BTK) inhibitors used to treat autoimmune diseases and B-cell malignancies[1].
While a standard Safety Data Sheet (SDS) provides baseline regulatory compliance, it often lacks the mechanistic context required by bench chemists and process engineers. This whitepaper bridges that gap. By analyzing the causality behind the compound's hazard profile, we provide a self-validating framework for safe handling, experimental execution, and waste mitigation during Suzuki-Miyaura cross-coupling workflows.
Physicochemical Profile & Hazard Classification
To design safe experimental workflows, one must first understand the physical and regulatory parameters of the compound. The quantitative and categorical data below summarizes the standard SDS profile[2].
Table 1: Chemical Identity and Hazard Summary
| Parameter | Specification / Data |
| Chemical Name | (2-Fluoro-4-phenoxyphenyl)boronic acid |
| CAS Number | 1414356-30-1 |
| Molecular Formula | C12H10BFO3 |
| Molecular Weight | 232.02 g/mol |
| Physical State | Solid (Powder) |
| Storage Conditions | 2-8°C, Inert atmosphere (Argon/Nitrogen) |
| GHS Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Mechanistic Toxicology: The Causality of Hazards
Standard SDS documents list hazards without explaining why a chemical is dangerous. Understanding the molecular mechanism of toxicity is the first pillar of proactive laboratory safety.
Acute Toxicity (H302: Harmful if Swallowed)
While simple boric acid exhibits relatively low toxicity in humans, functionalized arylboronic acids present unique pharmacokinetic risks[3]. The toxicity of (2-Fluoro-4-phenoxyphenyl)boronic acid stems from two synergistic structural features:
-
Diol Complexation: The sp²-hybridized boron atom acts as a Lewis acid, readily forming reversible covalent diester bonds with 1,2- and 1,3-diols found in biological carbohydrates, glycoproteins, and enzyme active sites[4][5]. This can lead to off-target enzyme inhibition.
-
Lipophilicity: The 2-fluoro-4-phenoxyphenyl moiety is highly lipophilic. Unlike simple borates, this bulky, fluorinated aromatic system significantly enhances cell membrane permeability, increasing systemic bioavailability and the potential for central nervous system (CNS) penetration if ingested[3].
Irritation Profile (H315, H319, H335)
The compound is a documented skin, eye, and respiratory irritant[2]. The causality here is driven by the empty p-orbital of the boronic acid functional group. When exposed to the aqueous, nucleophile-rich environment of human mucosal membranes (eyes, respiratory tract) or dermal proteins, the boron atom acts as an electrophile. It rapidly coordinates with biological nucleophiles (e.g., amines, thiols, and hydroxyls), causing localized protein denaturation and triggering an inflammatory immune response[6].
Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The most common application of (2-Fluoro-4-phenoxyphenyl)boronic acid is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling[7][8].
To ensure both scientific integrity and operator safety, the following protocol is designed as a self-validating system . This means the workflow includes built-in diagnostic checks; the chemist cannot proceed to the next step unless the system validates the success and safety of the current step.
Step-by-Step Methodology
Step 1: Inert Atmosphere Validation (Hazard Mitigation)
-
Action: Charge a flame-dried Schlenk flask with an aryl halide (1.0 equiv), (2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Validation: Perform three cycles of high-vacuum evacuation followed by argon backfilling. Self-Check: The vacuum gauge must read below 0.1 mbar before each backfill. Failure to exclude oxygen will result in the homocoupling of the boronic acid or its oxidation to the highly irritating 2-fluoro-4-phenoxyphenol, compromising both yield and safety.
Step 2: Reagent Addition and Activation
-
Action: Add degassed 1,4-dioxane and a 2M aqueous solution of K₂CO₃ (2.0 equiv) via syringe. Heat the biphasic mixture to 90°C.
-
Causality: The base (K₂CO₃) is mechanistically required to coordinate with the boronic acid, converting the neutral, trigonal planar boron into a negatively charged, tetrahedral boronate complex. This activates the organic ligand for transmetalation to the palladium center[7][9].
Step 3: Reaction Monitoring (Toxicity Clearance)
-
Action: After 4 hours, withdraw a 10 µL aliquot, dilute in acetonitrile, and analyze via LC-MS.
-
Validation: The protocol is only validated to proceed to workup when the LC-MS trace confirms the complete disappearance of the (2-Fluoro-4-phenoxyphenyl)boronic acid mass peak (m/z ~231 [M-H]-). Safety Check: Ensuring complete consumption of the boronic acid minimizes the handling of toxic starting materials during the extraction phase.
Step 4: Quenching and Workup
-
Action: Cool to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Waste Mitigation: Treat the aqueous waste layer (which contains unreacted boronate salts and palladium residues) with 10% aqueous H₂O₂ for 30 minutes before disposal. This oxidatively cleaves any residual carbon-boron bonds, converting toxic boronic acids into less hazardous phenolic waste[6], which can be safely processed by standard chemical waste facilities.
Reaction Pathway Visualization
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling, highlighting the specific entry point and activation of (2-Fluoro-4-phenoxyphenyl)boronic acid.
Caption: Suzuki-Miyaura catalytic cycle with (2-Fluoro-4-phenoxyphenyl)boronic acid.
Emergency Response & Decontamination
Even with rigorous protocols, accidental exposure can occur. Standard SDS guidelines dictate washing with water[2], but a deeper chemical understanding optimizes the response:
-
Dermal Exposure: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water[2]. Chemical Rationale: Boronic acids are poorly soluble in neutral water but exhibit increased solubility in mildly basic environments (like soap), facilitating faster removal from the skin.
-
Spill Cleanup: Do not dry sweep, as this generates inhalable hazardous dust (H335)[2]. Lightly dampen the solid spill with a dilute sodium carbonate solution to suppress dust and form the more water-soluble boronate salt, then wipe up with absorbent pads.
-
Storage Excursions: The compound must be stored at 2-8°C under an inert atmosphere. If the compound is left exposed to ambient air and humidity at room temperature, it will gradually undergo protodeboronation or oxidation. Degraded material should be safely quenched with H₂O₂ rather than used, as impurities will poison palladium catalysts.
References
- WO2016196840A1 - Tyrosine kinase inhibitors. Google Patents.
-
Boronic acid – Knowledge and References. Taylor & Francis. Available at:[Link]
-
One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice. PMC - NIH. Available at: [Link]
-
Boron-containing acids: Preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectros. Ovid. Available at: [Link]
-
Diversity of Mechanisms for Boron Toxicity in Mammals. ResearchGate. Available at:[Link]
-
In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. Taylor & Francis. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. SCIRP. Available at: [Link]
Sources
- 1. WO2016196840A1 - Tyrosine kinase inhibitors - Google Patents [patents.google.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. ovid.com [ovid.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. One-Step Synthesis, Crystallography, and Acute Toxicity of Two Boron–Carbohydrate Adducts That Induce Sedation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. scirp.org [scirp.org]
A Technical Guide to the Melting Point Determination of (2-Fluoro-4-phenoxyphenyl)boronic Acid
Abstract
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS No. 1414356-30-1) is a versatile building block in organic synthesis and drug discovery, valued for its utility in cross-coupling reactions. While its application is widespread, a definitive melting point is conspicuously absent from commercial supplier data and public chemical databases. This guide provides an in-depth analysis of the challenges associated with determining the melting point of this and other arylboronic acids. It moves beyond a simple data-point inquiry to offer a comprehensive framework for researchers, detailing the theoretical underpinnings, experimental protocols for accurate characterization, and the critical influence of molecular behavior, such as dehydration, on thermal analysis. We present detailed methodologies for both classical capillary melting point determination and advanced thermal analysis by Differential Scanning Calorimetry (DSC), empowering researchers to generate reliable and reproducible thermal data for this important synthetic intermediate.
Introduction: The Challenge of Characterizing Arylboronic Acids
(2-Fluoro-4-phenoxyphenyl)boronic acid is a solid, crystalline compound at standard conditions, with the molecular structure and properties detailed in Table 1. The presence of the boronic acid moiety, a fluorine substituent, and a phenoxy group makes it a valuable reagent for introducing complex functionalities in medicinal and materials chemistry.[1]
Despite its commercial availability, a precise melting point is not reported. This is not an oversight but rather reflects a fundamental challenge in the physical characterization of arylboronic acids. The measurement of a "melting point" for these compounds is often more indicative of a decomposition or dehydration event rather than a true solid-to-liquid phase transition.[2] Boronic acids have a strong propensity to undergo intermolecular dehydration upon heating to form cyclic anhydrides known as boroxines (Figure 1). This transformation is often concurrent with melting, leading to observations that are highly dependent on the sample's water content and the heating rate.[2][3]
Therefore, a robust characterization requires more than a simple melting point apparatus; it necessitates a carefully controlled experimental approach and an understanding of the underlying chemical transformations.
Table 1: Physicochemical Properties of (2-Fluoro-4-phenoxyphenyl)boronic acid
| Property | Value | Source(s) |
| CAS Number | 1414356-30-1 | [4][5][6][7] |
| Molecular Formula | C₁₂H₁₀BFO₃ | [4][6][7] |
| Molecular Weight | 232.02 g/mol | [6][7] |
| Physical Form | Solid | [4] |
| Purity (Typical) | ≥97-98% | [4] |
| Storage | Inert atmosphere, 2-8°C | [4] |
graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms B [label="B", pos="0,0!", fontcolor="#202124"]; O1 [label="O", pos="-0.8,-0.8!", fontcolor="#EA4335"]; H1 [label="H", pos="-1.4,-1.4!", fontcolor="#202124"]; O2 [label="O", pos="0.8,-0.8!", fontcolor="#EA4335"]; H2 [label="H", pos="1.4,-1.4!", fontcolor="#202124"]; C1 [label="C", pos="0,1.5!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,2.2!", fontcolor="#202124"]; C3 [label="C", pos="-1.2,3.7!", fontcolor="#202124"]; C4 [label="C", pos="0,4.4!", fontcolor="#202124"]; C5 [label="C", pos="1.2,3.7!", fontcolor="#202124"]; C6 [label="C", pos="1.2,2.2!", fontcolor="#202124"]; F [label="F", pos="2.4,1.5!", fontcolor="#34A853"]; O3 [label="O", pos="-2.4,4.4!", fontcolor="#EA4335"]; C7 [label="C", pos="-3.6,5.1!", fontcolor="#202124"]; C8 [label="C", pos="-3.6,6.6!", fontcolor="#202124"]; C9 [label="C", pos="-4.8,7.3!", fontcolor="#202124"]; C10 [label="C", pos="-6,6.6!", fontcolor="#202124"]; C11 [label="C", pos="-6,5.1!", fontcolor="#202124"]; C12 [label="C", pos="-4.8,4.4!", fontcolor="#202124"]; // Define bonds B -- O1; B -- O2; B -- C1; O1 -- H1; O2 -- H2; C1 -- C2; C1 -- C6; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- F; C3 -- O3; O3 -- C7; C7 -- C12; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12;
}
Caption: 2D Structure of (2-Fluoro-4-phenoxyphenyl)boronic acid.
Factors Influencing Melting Point Determination
The accurate determination of a melting point is predicated on the purity of the sample and the equilibrium between the solid and liquid phases.[8] For arylboronic acids, several factors introduce complexity:
-
Purity: As with any crystalline solid, impurities will cause a depression of the melting point and a broadening of the melting range. Solvents from recrystallization are common impurities that can have this effect.
-
Dehydration to Boroxine: This is the most significant factor. The thermal conversion to the corresponding boroxine anhydride is an irreversible process that occurs during heating.[3] What is observed as "melting" may in fact be a mixture of melting and decomposition, making the visual endpoint difficult to determine and highly dependent on the rate of heating.
-
Polymorphism: While not specifically documented for this compound, boronic acids can exist in different crystalline forms (polymorphs), each with a unique melting point. The crystallization solvent and conditions can influence which polymorph is isolated.[2]
-
Intramolecular Interactions: The ortho-fluoro substituent can potentially engage in intramolecular hydrogen bonding with the boronic acid's hydroxyl groups.[9] Such interactions can influence crystal packing and, consequently, the energy required to break the crystal lattice, affecting the melting point.
Caption: Thermal dehydration of boronic acid to its boroxine anhydride.
Experimental Protocols for Thermal Characterization
Given the complexities, a multi-faceted approach is recommended for characterizing the thermal behavior of (2-Fluoro-4-phenoxyphenyl)boronic acid.
Protocol 1: Capillary Melting Point Determination
This classical method provides a visual melting range and is essential for routine analysis. The key to a meaningful result lies in meticulous sample preparation and a slow, controlled heating rate.[10]
Instrumentation:
-
Capillary Melting Point Apparatus (e.g., Mel-Temp®, Stuart® SMP10)
-
Glass Capillary Tubes (one end sealed)
-
Spatula, Watch Glass
-
Mortar and Pestle
Methodology:
-
Sample Preparation: a. Ensure the sample is completely dry. If necessary, dry the sample under vacuum at room temperature for several hours to remove residual solvent. b. Place a small amount of the compound on a watch glass. If the crystals are not fine, gently grind them to a fine powder using a mortar and pestle.[11]
-
Capillary Loading: a. Press the open end of a capillary tube into the powdered sample.[12] b. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[11] c. To achieve tight packing, drop the capillary tube, sealed-end down, several times through a long piece of glass tubing onto the benchtop.[11] d. Repeat until the packed sample height is 2-3 mm. An excessive sample height will lead to an artificially broad melting range.[12][13]
-
Measurement: a. Rapid Approximation (Optional but Recommended): Place a sample in the apparatus and heat rapidly to get a rough estimate of the melting temperature. This saves time during the precise measurement.[10] b. Accurate Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point.[11] c. Insert a new, properly packed capillary tube. d. Heat the sample at a rate of 1-2°C per minute.[10][13] A slow heating rate is critical to maintain thermal equilibrium between the sample, thermometer, and heating block.[10] e. Record T₁: Note the temperature at which the first droplet of liquid becomes visible in the sample.[11] f. Record T₂: Note the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.[11] g. Report: The result should be reported as a range, from T₁ to T₂. Perform the measurement in triplicate and report the average range.
Protocol 2: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference. It provides quantitative data on thermal transitions. For boronic acids, DSC can help distinguish between melting and decomposition.[14][15]
Instrumentation:
-
Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)
-
Hermetic aluminum pans and lids
-
Crimper for sealing pans
Methodology:
-
Sample Preparation: a. Accurately weigh 2-5 mg of the finely powdered, dry sample into an aluminum DSC pan. b. Hermetically seal the pan using a crimper. This is crucial to contain any water vapor released during dehydration, allowing for the observation of the dehydration endotherm.
-
Instrument Setup: a. Place the sealed sample pan and an empty, sealed reference pan into the DSC cell. b. Purge the cell with an inert gas (e.g., Nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Thermal Program: a. Equilibrate the cell at a starting temperature well below the expected transition (e.g., 25°C). b. Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting/decomposition region (e.g., 250°C). A slower ramp rate (e.g., 2-5°C/min) can provide better resolution of overlapping events.
-
Data Analysis: a. Plot the heat flow (W/g) as a function of temperature (°C). b. An endothermic peak will represent the melting/dehydration event. c. Determine the onset temperature (the intersection of the baseline with the tangent of the peak's leading edge) and the peak temperature . The onset is often reported as the melting point. d. The area under the peak corresponds to the enthalpy of the transition (ΔH in J/g), providing quantitative information about the energy of the process. A broad peak or multiple overlapping peaks may indicate a complex process involving both melting and decomposition.[15]
Interpretation of Results & Expected Observations
For (2-Fluoro-4-phenoxyphenyl)boronic acid, a "sharp" melting point (a range of <1-2°C) is unlikely. Instead, researchers should expect to observe:
-
In Capillary Method: A melting range spanning several degrees. The sample may appear to "sweat" or shrink before a clear liquid forms, which is characteristic of dehydration. The final liquid may be discolored if decomposition occurs.
-
In DSC Analysis: A broad endothermic peak. The shape of the peak can provide clues. A sharp initial rise followed by a broader tail might suggest melting immediately followed by decomposition. Thermogravimetric Analysis (TGA), which measures mass change with temperature, can be run in parallel to confirm the mass loss associated with water from dehydration.[14]
The lack of a defined literature value necessitates that researchers establish an internal standard for the thermal behavior of this compound. By consistently applying the detailed protocols above, a laboratory can generate a reliable and reproducible thermal profile, which is far more valuable for quality control and reaction monitoring than an ambiguous single melting point value.
Conclusion
The characterization of the melting point of (2-Fluoro-4-phenoxyphenyl)boronic acid is a non-trivial task that highlights the unique chemical nature of arylboronic acids. The propensity for thermal dehydration to form boroxines complicates the measurement of a true melting point. This guide provides the necessary theoretical background and detailed, self-validating experimental protocols for both capillary and advanced DSC methods. By adopting these rigorous procedures, researchers, scientists, and drug development professionals can overcome the lack of a simple literature value and obtain a comprehensive, accurate, and reproducible thermal profile for this important chemical intermediate, ensuring the integrity and consistency of their scientific work.
References
-
Organic Chemistry at CU Boulder. (n.d.). Mel-Temp Melting Point Apparatus. University of Colorado Boulder. Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Chemistry LibreTexts. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1414356-30-1, (2-fluoro-4-phenoxyphenyl)-boronic acid. Retrieved from [Link]
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Hoffman Fine Chemicals. (n.d.). CAS 1414356-30-1 | (2-Fluoro-4-phenoxyphenyl)boronic acid. Retrieved from [Link]
-
Patsnap. (2026, February 26). How to Reduce Decomposition Rates of Boric Acid under Heat. Retrieved from [Link]
-
Marinaro, W. A., Schieber, L. J., Munson, E. J., Day, V. W., & Stella, V. J. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. [Link]
- Niedenzu, K. (n.d.). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Wiley Online Library.
- Domańska, U., & Rolicka, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49, 814–824.
-
Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]
-
University of Technology. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]
- Balci, S., Sezgi, N. A., & Eren, E. (2006). Kinetic analysis of thermal decomposition of boric acid from thermogravimetric data. Korean Journal of Chemical Engineering, 23, 736–740.
-
ResearchGate. (n.d.). Thermal behavior of the boric acid (TG, DTG and DTA). Retrieved from [Link]
- Kriehbauer, A., et al. (2019). Boric Acid: A High Potential Candidate for Thermochemical Energy Storage. Energies, 12(6), 1086.
- Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents.
- da Silva, J. B. P. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry, 9, 1168–1177.
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- 15. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis of (2-Fluoro-4-phenoxyphenyl)boronic acid from aryl halides
[1]
Part 1: Strategic Overview & Retrosynthetic Analysis[1]
The Synthetic Challenge
The synthesis of (2-Fluoro-4-phenoxyphenyl)boronic acid presents a specific regiochemical challenge common in medicinal chemistry scaffolds (e.g., BTK inhibitors like Zanubrutinib analogs).[1] The core difficulty lies in the 1,2-relationship between the boron and fluorine atoms .
-
The Benzyne Trap: Traditional lithium-halogen exchange using n-butyllithium (n-BuLi) on 1-bromo-2-fluorobenzene derivatives is highly risky. The resulting ortho-lithiofluorobenzene species is unstable and prone to rapid elimination of LiF to form a benzyne intermediate, leading to tars, dimerization, or nucleophilic scrambling.[1]
-
The Solution: This guide prioritizes two pathways that mitigate benzyne formation:
-
Palladium-Catalyzed Miyaura Borylation: The most robust route, avoiding discrete organometallic intermediates.
-
Magnesium-Halogen Exchange (Turbo Grignard): A scalable route using i-PrMgCl·LiCl, which generates a stable Grignard species at moderate temperatures without triggering elimination.[1]
-
Retrosynthetic Logic (DOT Visualization)
Figure 1: Retrosynthetic disconnection showing the two primary routes from the aryl bromide precursor.[1]
Part 2: Precursor Assembly (The Aryl Halide)[1]
Before borylation, the diaryl ether scaffold must be constructed.[1] The most efficient modern method uses Chan-Lam coupling , which operates under mild conditions compared to the harsh temperatures of Ullmann coupling.
Protocol: Chan-Lam Coupling
Reaction: 4-Bromo-3-fluorophenol + Phenylboronic acid
-
Reagents:
-
Procedure:
-
Charge a flask with phenol, boronic acid, Cu(OAc)
, and sieves.[1] -
Add DCM and stir at 0°C.
-
Add TEA dropwise.
-
Stir under an oxygen atmosphere (balloon) at room temperature (RT) for 16–24 hours.
-
Workup: Filter through Celite, wash with water/brine, dry over Na
SO .[1] -
Purification: Silica gel chromatography (Hexanes/EtOAc).
-
Part 3: Route A - Miyaura Borylation (Recommended)[1]
This route is preferred for research scale (<50g) due to its high tolerance for functional groups and safety profile.
Mechanism & Workflow
The reaction utilizes a Pd(0)/Pd(II) catalytic cycle.[1] Potassium acetate (KOAc) is critical; it coordinates to the palladium center, facilitating the transmetalation of the bis(pinacolato)diboron (
Figure 2: Operational workflow for the Miyaura Borylation route.
Detailed Protocol
Substrate: 1-Bromo-2-fluoro-4-phenoxybenzene[1]
| Reagent | Equivalents | Role |
| Aryl Bromide | 1.0 | Limiting Reagent |
| Bis(pinacolato)diboron | 1.1 – 1.2 | Boron Source |
| Pd(dppf)Cl | 0.03 – 0.05 | Catalyst (Robust) |
| KOAc | 3.0 | Base (Activator) |
| 1,4-Dioxane | 10 vol (mL/g) | Solvent |
Step-by-Step:
-
Setup: In a dry pressure tube or round-bottom flask, combine the Aryl Bromide,
, and KOAc. -
Solvent & Degas: Add anhydrous 1,4-Dioxane. Sparge with Nitrogen or Argon for 15 minutes. Oxygen inhibits the catalyst.
-
Catalyst Addition: Add Pd(dppf)Cl
·DCM complex rapidly against a counter-flow of inert gas. Seal the vessel.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Heating: Heat to 90°C for 6–12 hours. Monitor by HPLC/TLC (The bromide spot should disappear; a new polar spot for the ester appears).
-
Isolation of Ester: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove palladium blacks and salts.[1] Concentrate the filtrate.
-
Checkpoint: You now have the Pinacol Ester . For many applications (Suzuki coupling), this is sufficient. To get the Boronic Acid , proceed to Step 3.3.[1]
-
Hydrolysis of Pinacol Ester to Boronic Acid
Pinacol esters are kinetically stable and require oxidative cleavage or transesterification to remove.
Method: Sodium Periodate (
-
Dissolve the Pinacol Ester in THF/Water (4:1) .
-
Add
(3.0 equiv) and stir for 30 min. -
Add 1N HCl (1.0 equiv) and stir for 2–4 hours.
-
Extraction: Extract with EtOAc. Wash with dilute Sodium Thiosulfate (to quench oxidants) and brine.
-
Crystallization: Recrystallize from Acetonitrile/Water or DCM/Hexane.
Part 4: Route B - Turbo Grignard (Scale-Up)[1]
For larger scales (>100g), palladium costs become prohibitive. The "Turbo Grignard" method (Knochel's Reagent) allows for Magnesium-Halogen exchange at temperatures where the ortho-fluoro substituent does not trigger benzyne elimination.
The "Turbo" Advantage
Standard Grignard formation (Mg metal) is sluggish for electron-rich aryl halides.
Protocol
Safety: Strictly anhydrous conditions required.
-
Exchange:
-
Dissolve 1-Bromo-2-fluoro-4-phenoxybenzene (1.0 equiv) in anhydrous THF under Argon.
-
Cool to -15°C to -20°C . Do not cool to -78°C; the exchange is too slow. Do not warm to >0°C; benzyne risk increases.
-
Add
-PrMgCl·LiCl (1.3 M in THF, 1.1 equiv) dropwise. -
Stir at -15°C for 1 hour. Monitor conversion by quenching an aliquot with deuterated methanol (
) and checking NMR (loss of Br, incorporation of D).
-
-
Borate Trapping:
-
Add Triisopropyl borate (
) (1.5 equiv) dropwise at -15°C. -
Allow the mixture to warm slowly to RT over 2 hours.
-
-
Hydrolysis:
-
Cool to 0°C.[2]
-
Quench with 1M HCl (aqueous) until pH < 3.
-
Stir vigorously for 1 hour to hydrolyze the boronate esters.
-
-
Workup:
Part 5: Analytical & Quality Control[1]
Key Characterization Data[1][7]
-
F NMR: The fluorine signal is the most diagnostic tool.
-
Precursor (Bromide):[1] ~ -105 to -110 ppm.
-
Target (Boronic Acid): Shifted downfield due to the electron-deficient boron (approx -95 to -100 ppm, solvent dependent).
-
-
B NMR: Broad singlet around 28–30 ppm (characteristic of Ar-B(OH)
). -
Mass Spec: Boronic acids often do not fly well in ESI. Look for the boronate ester adducts or run in negative mode ( [M-H]
).
Storage[1]
References
-
Chan-Lam Coupling for Diaryl Ethers
-
Miyaura Borylation Methodology
-
Turbo Grignard (Knochel's Reagent)
-
Hydrolysis of Pinacol Boronates
-
Yuen, A. K. L., & Hutton, C. A.[1] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborate salts." Tetrahedron Letters, 2005.
- Note: The NaIO4 method cited in the text is a standard modific
-
-
Safety of Ortho-Fluoro Lithiation
Sources
- 1. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzene, 1-bromo-2-fluoro-4-phenoxy- synthesis - chemicalbook [chemicalbook.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. (2-fluoro-4-phenoxyphenyl)boronic acid 97% | CAS: 1414356-30-1 | AChemBlock [achemblock.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Miyaura borylation - Wikipedia [en.wikipedia.org]
Introduction: The Strategic Role of (2-Fluoro-4-phenoxyphenyl)boronic acid in Modern Drug Discovery
An In-Depth Technical Guide to Sourcing and Application of (2-Fluoro-4-phenoxyphenyl)boronic acid for Researchers and Drug Development Professionals
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS No. 1414356-30-1) is a highly versatile and valuable building block in the fields of medicinal chemistry and organic synthesis.[1] Its structure, featuring a fluorinated phenyl ring linked to a phenoxy group and a reactive boronic acid moiety, makes it a prime candidate for constructing complex biaryl and heteroaryl scaffolds. These structures are central to the development of novel therapeutics across a wide range of disease areas.
The strategic incorporation of fluorine can significantly enhance a drug candidate's metabolic stability, binding affinity, and pharmacokinetic profile.[2] The boronic acid functional group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is one of the most powerful and widely used methods for forming carbon-carbon bonds.[3][4] As a bioisostere of carboxylic acids, the boronic acid moiety itself has seen a dramatic rise in prominence, culminating in several FDA-approved drugs like Bortezomib (Velcade®).[5][6][7]
This guide provides senior application-level insights into the critical parameters for sourcing high-quality (2-Fluoro-4-phenoxyphenyl)boronic acid, outlines a landscape of commercial suppliers, and details best practices for its handling, storage, and application in a representative synthetic protocol.
Part 1: A Researcher's Guide to Sourcing High-Quality Boronic Acids
The success and reproducibility of a synthetic campaign begin with the quality of the starting materials. For arylboronic acids, this extends beyond simple purity. Understanding and verifying key quality parameters is a self-validating step that prevents costly and time-consuming troubleshooting later.
Causality of Critical Quality Attributes
-
Purity (%): While a high purity value (typically >97%) is essential, it does not tell the whole story. The nature of the impurities is often more critical than their absolute quantity. For instance, an inorganic impurity like silica gel is far less detrimental than a structurally related organic impurity that could compete in the subsequent reaction.
-
Analytical Validation (NMR, LC-MS, COA): Always request and scrutinize the Certificate of Analysis (COA).
-
¹H NMR: Should be clean and consistent with the expected structure. Look for the absence of signals corresponding to the deboronated byproduct (1-fluoro-3-phenoxybenzene).
-
LC-MS: Confirms the mass of the target compound and provides a more accurate purity assessment than NMR alone.
-
-
Common Impurities & Degradants: Arylboronic acids are prone to two primary degradation pathways that researchers must be aware of:
-
Boroxine Formation: This is a dehydration reaction where three molecules of the boronic acid condense to form a stable, six-membered cyclic anhydride called a boroxine. While boroxines are often in equilibrium with the monomeric acid and are typically reactive in Suzuki couplings, their presence complicates accurate massing of the reagent. The presence of water will rapidly hydrolyze the boroxine back to the boronic acid.[8]
-
Protodeboronation: This is an irreversible degradation pathway involving the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[9][10] This process is often mediated by aqueous base or acid and results in an inert, non-reactive byproduct that can complicate purification and reduce yields.[10] Sterically hindered and electron-rich arylboronic acids are particularly susceptible.
-
Visualizing Degradation Pathways
Below is a diagram illustrating the key degradation pathways for an arylboronic acid. Understanding these pathways is crucial for implementing correct handling and storage procedures.
Caption: Key degradation routes for arylboronic acids.
Part 2: Commercial Supplier Landscape
Sourcing (2-Fluoro-4-phenoxyphenyl)boronic acid requires careful consideration of the supplier's reputation for quality, documentation, and consistency. The following table summarizes publicly available information from various commercial suppliers. Researchers should always contact suppliers directly for the most current data and to request a sample or COA for validation.
| Supplier | Purity | Notes | CAS Number |
| Sigma-Aldrich | 98% | Distributes products from Ambeed, Inc. and BLD Pharmatech.[11][12] | 1414356-30-1 |
| PharmaBlock | Custom | A well-known supplier of building blocks for drug discovery. | 1414356-30-1[9] |
| AChemBlock | 97% | Provides a range of novel building blocks for research.[13] | 1414356-30-1 |
| Invivochem | Research Grade | Notes that the product is for research use only.[14] | 1414356-30-1 |
| BLD Pharm | Varies | Offers direct sales and through distributors like Sigma-Aldrich. | 1414356-30-1[15] |
| ChemicalBook | Varies | An aggregator listing multiple suppliers from Asia.[9] | 1414356-30-1 |
| Hoffman Fine Chemicals | Research Grade | Specifies that products are for laboratory purposes only.[10] | 1414356-30-1 |
Disclaimer: This table is for informational purposes and is not an endorsement of any specific supplier. Purity and availability are subject to change.
Part 3: Protocols for Handling, Storage, and Application
Adherence to strict handling and storage protocols is a self-validating system to ensure the integrity of the boronic acid from the moment it arrives in the lab to its use in a reaction.
Protocol 1: Reagent Handling and Storage
-
Objective: To minimize degradation via moisture-induced hydrolysis/protodeboronation and dehydration to boroxine.
-
Methodology:
-
Receiving: Upon receipt, inspect the container for an intact seal.
-
Storage: Store the compound at 2-8°C under an inert atmosphere (Argon or Nitrogen).[11] This minimizes both thermal and oxidative degradation. The low temperature and inert atmosphere significantly reduce the rate of protodeboronation.
-
Aliquoting: If the entire bottle will not be used at once, it is best practice to aliquot the powder into smaller, single-use vials under an inert atmosphere (e.g., in a glovebox). This prevents repeated exposure of the bulk material to atmospheric moisture and oxygen.
-
Weighing: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid. Weigh the required amount quickly and immediately reseal the container and purge with inert gas.
-
Protocol 2: Application in Suzuki-Miyaura Cross-Coupling
-
Objective: To provide a robust, field-proven protocol for the cross-coupling of (2-Fluoro-4-phenoxyphenyl)boronic acid with a representative aryl bromide. This protocol serves as a reliable starting point for reaction optimization.
-
Reaction Scheme: (2-Fluoro-4-phenoxyphenyl)B(OH)₂ + Ar-Br → (2-Fluoro-4-phenoxyphenyl)-Ar
-
Materials:
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 - 1.5 equivalents)
-
Aryl Halide (e.g., 4-bromoanisole) (1.0 equivalent)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Solvent System (e.g., Dioxane/Water, Toluene/Water, or DMF)
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add the aryl halide (1.0 mmol), (2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and base (K₂CO₃, 2.0 mmol).
-
Inerting: Seal the flask with a septum, and cycle between vacuum and backfilling with an inert gas (Argon or Nitrogen) three times. This step is critical as oxygen can deactivate the palladium(0) catalyst.
-
Solvent Addition: Add the degassed solvent system (e.g., 8 mL Dioxane and 2 mL Water) via syringe. The use of degassed solvents further protects the catalyst from oxidation.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.
-
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the widely accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Conclusion
(2-Fluoro-4-phenoxyphenyl)boronic acid is a powerful tool for the synthesis of novel molecular entities in drug discovery. However, its utility is directly tied to its quality and proper handling. By understanding the common degradation pathways of protodeboronation and boroxine formation, researchers can implement robust sourcing, storage, and handling protocols. This ensures the integrity of the reagent, leading to more reliable, reproducible, and ultimately successful synthetic outcomes. A methodical approach, grounded in the principles outlined in this guide, will empower scientists to leverage this valuable building block to its full potential.
References
-
LookChem. (n.d.). Cas 1414356-30-1, (2-fluoro-4-phenoxyphenyl)-boronic acid. [Link]
-
Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. PMC. [Link]
-
DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015). Arylboronic Acids. WordPress.com. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
da Silva, T. A., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. [Link]
-
MDPI. (2017). Suzuki–Miyaura Cross-Coupling Reaction and Potential Applications. [Link]
-
Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Singh, A. K., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
Marinaro, W. A., et al. (2012). Properties of a Model Aryl Boronic Acid and Its Boroxine. PubMed. [Link]
-
Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 1414356-30-1 | (2-Fluoro-4-phenoxyphenyl)boronic acid. [Link]
-
ResearchGate. (n.d.). Design and discovery of boronic acid drugs. [Link]
-
ResearchGate. (n.d.). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. [Link]
-
MDPI. (2025). Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery. [Link]
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- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
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- 15. gala.gre.ac.uk [gala.gre.ac.uk]
Strategic Procurement and Application of (2-Fluoro-4-phenoxyphenyl)boronic Acid in Modern Drug Discovery
Structural Rationale & Mechanistic Utility
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS: 1414356-30-1) has emerged as a highly privileged building block in the synthesis of targeted therapeutics, particularly in the development of kinase inhibitors. The strategic placement of the fluorine atom ortho to the boronic acid moiety serves a critical dual purpose. First, the inductive electron-withdrawing effect of fluorine lowers the pKa of the boronic acid, facilitating the formation of the reactive boronate complex at lower pH values during cross-coupling. Second, in the final drug scaffold, the fluorine atom modulates the dihedral angle of the biaryl system, locking the conformation to optimally occupy deep hydrophobic pockets in target proteins.
The phenoxy ether linkage provides essential flexibility and lipophilicity, enabling the molecule to act as a highly effective hinge-binding motif. The integration of boronic acids into medicinal chemistry has skyrocketed, with regulatory bodies approving multiple boronic acid-derived drugs in recent years due to their enhanced potency and pharmacokinetic profiles (1)[1].
Market Dynamics & Price Trends (2024–2026)
The global boronic acid market is projected to reach $1.8 billion by 2032, expanding at a Compound Annual Growth Rate (CAGR) of 4.8% (2)[2]. This growth is heavily driven by the pharmaceutical sector's demand for high-purity (>98%) intermediates for active pharmaceutical ingredient (API) synthesis.
For specialized research-grade reagents like (2-Fluoro-4-phenoxyphenyl)boronic acid, pricing is dictated by the synthetic complexity of the fluorinated diphenyl ether precursor and the stringent purification required to remove protodeboronated byproducts. Market data from late 2024 indicated a minimum packaging unit price of approximately $179.72 (). As we progress through 2026, we observe a distinct pricing bifurcation: bulk scale-up costs are stabilizing due to improved catalytic borylation technologies, whereas milligram-scale, ultra-high-purity batches maintain a premium due to rigorous QC demands.
Table 1: Projected Price Trends for Research-Grade (2-Fluoro-4-phenoxyphenyl)boronic acid (97-99% Purity)
| Scale | Q4 2024 Average Price (USD) | Q1 2025 Average Price (USD) | Q1 2026 Projected Price (USD) | Primary Cost Driver |
| 1 g | $175 - $185 | $180 - $190 | $185 - $195 | High-resolution QC (NMR/HPLC) |
| 5 g | $650 - $680 | $660 - $690 | $670 - $700 | Packaging & Inert Storage |
| 25 g | $2,100 - $2,250 | $2,150 - $2,300 | $2,100 - $2,200 | Economy of scale in borylation |
| 100 g | $6,500 - $7,000 | $6,600 - $7,100 | $6,400 - $6,800 | Bulk precursor availability |
Data synthesized from aggregated supplier catalogs () and broader boronic acid market entropy reports[2].
Experimental Workflow: Optimized Suzuki-Miyaura Cross-Coupling
To maximize the utility of this premium reagent, researchers must employ an optimized, self-validating Suzuki-Miyaura coupling protocol. The following methodology is designed to suppress the primary failure mode: protodeboronation of the electron-deficient fluorinated ring.
Materials:
-
Aryl Halide (Electrophile): 1.0 equiv
-
(2-Fluoro-4-phenoxyphenyl)boronic acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Base: K₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology & Causality:
-
Solvent Degassing (Critical Step): Sparge the 1,4-Dioxane/H₂O mixture with ultra-pure N₂ for 30 minutes prior to use.
-
Causality: Dissolved oxygen rapidly induces oxidative homocoupling of the boronic acid, consuming the expensive reagent and complicating downstream chromatographic purification.
-
-
Reagent Assembly: In a flame-dried Schlenk tube, combine the aryl halide, (2-Fluoro-4-phenoxyphenyl)boronic acid, and Pd(dppf)Cl₂.
-
Causality: The bidentate dppf ligand enforces a wide bite angle on the palladium center. This steric bulk accelerates the final reductive elimination step, minimizing the lifespan of the vulnerable Pd(II) intermediate and preventing competitive side reactions.
-
-
Base Addition & Activation: Add the degassed solvent mixture, followed by the aqueous K₂CO₃.
-
Causality: The biphasic system is essential. The aqueous phase dissolves the inorganic base, which attacks the trivalent boron to form the tetrahedral, electron-rich boronate complex [Ar-B(OH)₃]⁻. This complex is the actual species capable of undergoing transmetalation.
-
-
Thermal Cycling & In-Process Control (IPC): Seal the tube and heat to 80°C for 4 hours. At the 4-hour mark, extract a 10 µL aliquot, quench in acetonitrile, and analyze via LC-MS.
-
Self-Validation System: The protocol is self-validating through this IPC step. If the LC-MS shows >95% consumption of the aryl halide and the presence of the target mass, the reaction is complete. If unreacted boronic acid remains but the halide is consumed, the 1.2 equiv stoichiometry successfully buffered against trace protodeboronation.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica, Hexanes/EtOAc).
Workflow Visualization
The logical relationship between the reagents, the catalytic intermediates, and the final product is mapped in the workflow below.
Figure 1: Mechanistic workflow and catalytic cycle of the Suzuki-Miyaura cross-coupling.
References
- Source: PubMed (NIH)
- Title: Boronic Acid Sales Market Report | Global Forecast From 2025 To 2033 Source: Dataintelo URL
- Title: 1414356-30-1 | 2-fluoro-4-phenoxyphenylboronic acid Source: Aribo Biotechnology URL
- Title: (2-Fluoro-4-phenoxyphenyl)
Sources
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling with (2-Fluoro-4-phenoxyphenyl)boronic acid
Introduction: The Strategic Importance of Fluorinated Biaryls in Modern Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction has revolutionized the synthesis of biaryl and substituted aromatic structures, which are core components of numerous pharmaceuticals, agrochemicals, and advanced materials.[4][5]
This guide focuses on a particularly valuable building block: (2-Fluoro-4-phenoxyphenyl)boronic acid . The incorporation of a 2-fluoro-4-phenoxyphenyl moiety into a target molecule can significantly enhance its pharmacological properties. The fluorine atom can improve metabolic stability, binding affinity, and bioavailability, while the phenoxy group provides a vector for further structural diversification. Boronic acids, in general, are prized for their versatile reactivity, stability, and relatively low toxicity.[6] The development of boronic acid-containing drugs, such as Bortezomib, has further solidified their importance in medicinal chemistry.[6][7]
These application notes provide a comprehensive overview of the Suzuki-Miyaura coupling using (2-Fluoro-4-phenoxyphenyl)boronic acid, offering detailed protocols, mechanistic insights, and practical troubleshooting advice for researchers, scientists, and drug development professionals.
Mechanistic Insights: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[3][8][9] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes. The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][3][8]
-
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (or triflate) to a Pd(0) complex, forming a Pd(II) species.[8] The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[5][8] For less reactive halides like aryl chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[4][8]
-
Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. The base plays a crucial role in this step by activating the boronic acid.[1][10][11] It is widely accepted that the base converts the neutral boronic acid into a more nucleophilic borate species, which then readily undergoes transmetalation.[10][11]
-
Reductive Elimination: In the final step, the two organic groups on the Pd(II) complex couple and are eliminated, forming the desired biaryl product and regenerating the active Pd(0) catalyst.[8]
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a starting point for the Suzuki-Miyaura coupling of (2-Fluoro-4-phenoxyphenyl)boronic acid with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be necessary for different aryl halide coupling partners.
Protocol A: Standard Conditions with a Buchwald Ligand
This protocol is suitable for a wide range of aryl bromides and often provides good to excellent yields. The use of a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos is crucial for efficient catalysis, especially with challenging substrates.[12]
Materials:
-
Aryl bromide (1.0 equiv)
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 equiv)
-
SPhos (1,3-bis(2,4,6-triisopropylphenyl)-1,3-dihydro-2H-imidazol-2-ylidene) (3 mol%)
-
Pd(OAc)₂ (1.5 mol%)
-
K₃PO₄ (2.0 equiv), finely ground
-
1,4-Dioxane/H₂O (4:1), degassed
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide, (2-Fluoro-4-phenoxyphenyl)boronic acid, SPhos, Pd(OAc)₂, and K₃PO₄.
-
Solvent Addition: Add the degassed 1,4-dioxane/H₂O mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol B: For Sterically Hindered or Electron-Rich Aryl Halides
For particularly challenging substrates, such as those with significant steric hindrance or electron-donating groups, a more robust catalyst system may be required.[13][14] N-heterocyclic carbene (NHC) ligands have shown great promise in these cases.[13][15]
Materials:
-
Aryl halide (1.0 equiv)
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.5 equiv)
-
[Pd(IPr)(cinnamyl)Cl] (a commercially available Pd-NHC precatalyst) (2 mol%)
-
t-BuOK (3.0 equiv)
-
Toluene, degassed
-
Anhydrous Na₂SO₄ or MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a glovebox, add the aryl halide, (2-Fluoro-4-phenoxyphenyl)boronic acid, [Pd(IPr)(cinnamyl)Cl], and t-BuOK to a dry reaction vial.
-
Solvent Addition: Add degassed toluene.
-
Reaction: Seal the vial and heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol A.
Troubleshooting Common Issues
Even with optimized protocols, challenges can arise. The following table outlines common problems and potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium precursor and ligand. Ensure proper degassing to prevent catalyst oxidation.[16] |
| Poor quality boronic acid | Use fresh, high-purity (2-Fluoro-4-phenoxyphenyl)boronic acid. Consider using the more stable pinacol ester derivative.[2][17] | |
| Suboptimal base | The choice of base is critical. For sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ may be preferable to stronger bases like hydroxides or alkoxides.[17] | |
| Insufficient temperature | For less reactive aryl halides (e.g., chlorides), higher temperatures may be necessary.[8] Consider using a higher-boiling solvent like toluene or DMF. | |
| Side Product Formation | Protodeboronation: Replacement of the boronic acid group with a hydrogen atom. | This is a common side reaction, especially with electron-rich boronic acids.[17] Use milder bases, anhydrous conditions, or boronate esters to minimize this.[17] |
| Homocoupling: Dimerization of the boronic acid or aryl halide. | This can be caused by the presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[17][18] Ensure thorough degassing and consider using a Pd(0) source directly. | |
| Dehalogenation: Loss of the halogen from the aryl halide starting material. | This can occur after oxidative addition.[2][17] Optimizing the ligand and reaction time can help to suppress this side reaction. |
Conclusion
The Suzuki-Miyaura coupling with (2-Fluoro-4-phenoxyphenyl)boronic acid is a powerful and versatile method for the synthesis of valuable fluorinated biaryl compounds. By understanding the underlying mechanism and carefully selecting reaction conditions, researchers can effectively utilize this important building block in their synthetic endeavors. The protocols and troubleshooting guide provided herein serve as a solid foundation for achieving successful and reproducible results in the synthesis of novel molecules for drug discovery and materials science.
References
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Vertex AI Search.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem. Vertex AI Search.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. Vertex AI Search.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society - ACS Publications. Vertex AI Search.
- A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions - Benchchem. Vertex AI Search.
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. Vertex AI Search.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Vertex AI Search.
- Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters - ACS Publications. Vertex AI Search.
- Technical Support Center: Troubleshooting Suzuki-Miyaura Coupling of Azulenylboronates - Benchchem. Vertex AI Search.
- Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - RSC Publishing. Vertex AI Search.
- Suzuki reaction - Wikipedia. Vertex AI Search.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC. Vertex AI Search.
- Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Vertex AI Search.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Vertex AI Search.
- Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis - ACS Publications. Vertex AI Search.
- Technical Support Center: Suzuki-Miyaura Coupling of Sterically Hindered Substrates with Amphos - Benchchem. Vertex AI Search.
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. Vertex AI Search.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Vertex AI Search.
- The Suzuki Reaction - Chem 115 Myers. Vertex AI Search.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC. Vertex AI Search.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Vertex AI Search.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Vertex AI Search.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube. Vertex AI Search.
- Suzuki—Miyaura Coupling Reaction of Aryl Chlorides Using Di(2,6-dimethylmorpholino)phenylphosphine as Ligand. | Request PDF - ResearchGate. Vertex AI Search.
- Suzuki-Miyaura Coupling - eFan's Blog. Vertex AI Search.
- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Vertex AI Search.
- Application Notes and Protocols for Suzuki Coupling with 4-Fluoro-2-methyl-1H-indol-5-amine Derivatives - Benchchem. Vertex AI Search.
- What are the byproducts in a Suzuki reaction? - Chemistry Stack Exchange. Vertex AI Search.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC. Vertex AI Search.
- (2-fluoro-4-phenoxyphenyl)boronic acid | Others 15 | 1414356-30-1 | Invivochem. Vertex AI Search.
- Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine | Request PDF - ResearchGate. Vertex AI Search.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. Vertex AI Search.
- 2,4-Difluorophenylboronic acid - PMC. Vertex AI Search.
- Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues - MDPI. Vertex AI Search.
- Suzuki-Miyaura Cross Coupling Reaction - Tokyo Chemical Industry. Vertex AI Search.
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- 2. Yoneda Labs [yonedalabs.com]
- 3. chem-fan.com [chem-fan.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Note: Optimized Palladium-Catalyzed Cross-Coupling of (2-Fluoro-4-phenoxyphenyl)boronic acid
Strategic Significance & Molecular Profile
(2-Fluoro-4-phenoxyphenyl)boronic acid is a high-value building block in modern drug discovery, particularly for kinase inhibitors and modulation of metabolic stability.
-
The Phenoxy Motif: Provides a flexible ether linkage often used to access hydrophobic pockets in protein targets (e.g., B-RAF, c-MET) without the rigidity of a direct biaryl bond.
-
The Ortho-Fluorine: This is the critical structural feature. It serves two roles:
-
Conformational Lock: The fluorine atom induces a specific twist in the biaryl axis due to steric repulsion and electrostatic effects, potentially improving binding selectivity.
-
Metabolic Blocking: It blocks the metabolically labile ortho-position, preventing oxidative degradation (P450 metabolism).
-
However, this ortho-fluorine substituent introduces significant synthetic challenges, primarily protodeboronation , which this guide addresses.
The Core Challenge: Protodeboronation vs. Transmetalation[3]
Expertise & Experience: The primary failure mode when coupling (2-Fluoro-4-phenoxyphenyl)boronic acid is not catalyst deactivation, but the rapid decomposition of the boronic acid itself.
Electron-deficient and ortho-substituted boronic acids are highly susceptible to base-catalyzed protodeboronation . Under standard aqueous basic conditions (e.g., Na2CO3, THF/H2O), the rate of hydrolytic C-B bond cleavage often exceeds the rate of transmetalation.
-
Mechanism: The base attacks the boron to form a boronate "ate" complex. While this is necessary for transmetalation, the ortho-fluorine withdraws electrons and destabilizes the C-B bond, facilitating the cleavage of the aryl group to form the neutral arene (2-fluoro-1-phenoxybenzene) as a byproduct.
Diagram 1: Competing Kinetic Pathways
The following diagram illustrates the "race" between the productive Suzuki cycle and the destructive deboronation pathway.
Caption: Kinetic competition between productive transmetalation (Green) and destructive protodeboronation (Red).[1]
Optimization Strategy
To win the kinetic race, we must either accelerate transmetalation or suppress deboronation .
A. Catalyst Selection (Acceleration)
Standard catalysts like Pd(PPh3)4 are often too slow. We recommend Buchwald Precatalysts (Gen 3 or Gen 4) or highly active phosphine ligands.
-
XPhos / SPhos: These electron-rich, bulky ligands facilitate rapid oxidative addition and, crucially, accelerate transmetalation with sterically hindered (ortho-substituted) boronates.
-
Pd-PEPPSI-IPr: Excellent for difficult couplings but can be sensitive to steric bulk.
B. Base & Solvent (Suppression)[5]
-
Avoid: Strong hydroxide bases (NaOH, KOH) in hot aqueous media.
-
Preferred (Aqueous): K3PO4 (Potassium Phosphate Tribasic). It buffers the pH lower than carbonates/hydroxides, reducing the concentration of the reactive "ate" species just enough to favor coupling over hydrolysis.
-
Preferred (Anhydrous): CsF (Cesium Fluoride) or Anhydrous K3PO4. Using fluoride as the activator in dry solvents (Dioxane, Toluene) eliminates water, the proton source required for protodeboronation.
Experimental Protocols
Protocol A: The "Speed" Method (Recommended for High Yield)
Best for: Valuable substrates where yield is paramount. Uses highly active catalysts to outrun decomposition.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K3PO4 (2.0 equiv, 0.5 M aqueous solution)
-
Solvent: THF or 1,4-Dioxane
-
Temperature: 40–60 °C (Keep temp low to minimize deboronation)
Step-by-Step:
-
Charge: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 mmol), Boronic Acid (1.5 mmol, 348 mg), and XPhos Pd G3 (0.02 mmol, 17 mg).
-
Inert: Seal the vial and purge with Nitrogen or Argon for 5 minutes.
-
Solvent: Add THF (4 mL, degassed).
-
Base: Add degassed 0.5 M aqueous K3PO4 (4 mL, 2.0 mmol).
-
Reaction: Stir vigorously at 45 °C . Monitor by LCMS every 30 minutes.
-
Note: Reaction is typically complete within 1-2 hours. Extended heating promotes byproduct formation.
-
-
Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO4, and concentrate.
Protocol B: The "Anhydrous" Method (For Sensitive Substrates)
Best for: Substrates prone to hydrolysis or when protodeboronation is observed in Protocol A.
Reagents:
-
Aryl Halide (1.0 equiv)[2]
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.5 equiv)[3]
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%) OR Pd(dppf)Cl2 (5 mol%)
-
Base: CsF (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane (Dry)
Step-by-Step:
-
Dry Down: Ensure all glassware is oven-dried.
-
Charge: Add Aryl Halide, Boronic Acid, Pd source, Ligand, and CsF powder to the vial.
-
Purge: Evacuate and backfill with Argon (3 cycles).
-
Solvent: Add anhydrous 1,4-Dioxane via syringe.
-
Reaction: Heat to 80–90 °C .
-
Workup: Filter through a Celite pad to remove insoluble salts before aqueous workup.
Comparative Data Summary
| Variable | Standard Condition | Optimized Condition A | Optimized Condition B |
| Catalyst | Pd(PPh3)4 | XPhos Pd G3 | Pd(OAc)2 / SPhos |
| Base | Na2CO3 (aq) | K3PO4 (aq) | CsF (anhydrous) |
| Solvent | DME / Water | THF / Water | Dioxane (Dry) |
| Temp | 80 °C | 45 °C | 90 °C |
| Major Issue | High Protodeboronation | Minimal Byproducts | Requires dry technique |
| Typical Yield | 30–50% | 85–95% | 70–85% |
Troubleshooting & Decision Logic
Use the following workflow to determine the correct protocol for your specific coupling partner.
Caption: Decision tree for selecting and troubleshooting reaction conditions.
References
-
Mechanistic Instability of Ortho-Fluoro Boronic Acids: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton-Transfer to Liberation of a Transient Arylanion.J. Am. Chem. Soc.2017 , 139, 13156–13165. [Link]
-
Buchwald Precatalyst Optimization (XPhos/SPhos): Bruno, N. C.; Niljianskul, N.; Buchwald, S. L. N-Heterocyclic Carbene–Palladium(II) Precatalyst for the Suzuki–Miyaura Coupling of Aryl Chlorides, Bromides, and Triflates.J. Org.[6] Chem.2014 , 79, 4161–4166. [Link]
-
Anhydrous Fluoride Activation (CsF): Wright, S. W.; Hageman, D. L.; McClure, L. D. Fluoride-Mediated Boronic Acid Coupling Reactions of Arene- and Heteroarenesulfonates.J. Org.[6] Chem.1994 , 59, 6095–6097. [Link]
-
General Suzuki-Miyaura Review: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6]Chem. Rev.1995 , 95, 2457–2483. [Link]
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Application Note: Synthesis of Fluorinated Biaryl Ethers via Copper-Mediated Boronic Acid Coupling
Executive Summary & Strategic Rationale
The synthesis of fluorinated biaryl ethers is a cornerstone of modern medicinal chemistry. Fluorine incorporation modulates lipophilicity (
Why Chan-Lam Coupling? The Copper-mediated oxidative coupling (Chan-Evans-Lam reaction) offers a distinct strategic advantage:
-
Complementarity: It couples phenols with aryl boronic acids, reversing the polarity required for
. You can couple an electron-rich phenol with a fluorinated aryl ring, or vice versa, without requiring an activating nitro/cyano group. -
Mild Conditions: Occurs at room temperature in air, preserving chiral centers and labile protecting groups.
-
Fluorine Tolerance: Unlike Palladium-catalyzed methods (Buchwald-Hartwig), which can suffer from oxidative addition into C-F bonds, Copper(II) is generally inert to aryl fluorides, preventing defluorination side reactions.
This guide details two protocols: Method A for standard substrates and Method B (The CuF₂ Protocol) for challenging, highly fluorinated, or sterically hindered interfaces.
Mechanistic Insight & Experimental Design
Understanding the catalytic cycle is vital for troubleshooting low yields, particularly with fluorinated substrates which are prone to protodeboronation .
The Catalytic Cycle
The reaction proceeds via an oxidative coupling mechanism involving a Cu(II)/Cu(III) redox loop.
-
Coordination: The phenol is deprotonated by the base (pyridine/amine) and coordinates to Cu(II).
-
Transmetallation: The aryl boronic acid transfers its aryl group to Copper. Critical Step: For fluorinated boronic acids, this step is often rate-limiting. The electron-deficient nature of the ring makes the Boron less nucleophilic.
-
Oxidation: The resulting Cu(II) species is oxidized to a transient, high-energy Cu(III) species by dissolved oxygen.
-
Reductive Elimination: The C-O bond forms, releasing the ether and Cu(I), which is re-oxidized to Cu(II) by air.
The Fluorine Challenge: Protodeboronation
Fluorinated aryl boronic acids (especially ortho-fluorinated) are highly susceptible to hydrolytic C-B bond cleavage (protodeboronation) before transmetallation can occur.
-
Symptom: You recover the phenol and find fluorobenzene byproducts.
-
Solution: We utilize Copper(II) Fluoride (CuF₂) in Method B. Fluoride ions act as a "transmetallation accelerator," activating the boronic acid by forming a boronate "ate" complex, thereby increasing the rate of transmetallation over protodeboronation.
Pathway Visualization
Figure 1: The Chan-Lam oxidative coupling cycle. Note the critical role of transmetallation velocity in outcompeting side reactions.
Experimental Protocols
Safety Pre-Check
-
Copper Waste: All copper residues must be disposed of as heavy metal waste.
-
DCM/DCE: Use in a fume hood; potential carcinogens.
-
Fluorinated Boronic Acids: While generally safe, treat pentafluorophenyl derivatives with care as they can be skin irritants.
Method A: Standard Protocol (General Purpose)
Best for: Mono- or di-fluorinated phenols coupled with electron-neutral boronic acids.
Reagents:
-
Substrate: Fluorophenol (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (2.0 equiv)
-
Catalyst: Cu(OAc)₂ (1.0 equiv) (Note: Stoichiometric Cu is recommended for reliability in med-chem settings, though 0.1-0.2 equiv is possible with vigorous O2 sparging).
-
Base: Pyridine (5.0 equiv)[1]
-
Additive: 4Å Molecular Sieves (Powdered, activated)
-
Solvent: Dichloromethane (DCM) [0.1 M]
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and allow to cool under dry air (not N₂, reaction requires O₂).
-
Charging: Add Cu(OAc)₂ (1.0 equiv), aryl boronic acid (2.0 equiv), and activated 4Å molecular sieves (200 mg/mmol).
-
Solvation: Add DCM and the fluorophenol (1.0 equiv).
-
Activation: Add Pyridine (5.0 equiv) dropwise. The solution should turn a deep blue/green (characteristic of Cu-pyridine complexes).
-
Reaction: Stir vigorously open to the atmosphere (or attach a drying tube filled with CaCl₂ to exclude moisture while allowing air exchange). Stir at Room Temperature (20-25 °C) for 18-24 hours.
-
Workup: Filter through a pad of Celite to remove sieves and copper salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate and purify via silica gel flash chromatography.
Method B: The CuF₂ "Turbo" Protocol (Difficult Substrates)
Best for: Sterically hindered phenols, highly fluorinated boronic acids (e.g., pentafluorophenyl), or when Method A yields <30%.
Scientific Rationale: CuF₂ provides fluoride ions which activate the boronic acid (forming [Ar-B(OH)2F]-), significantly accelerating the transmetallation step to outcompete protodeboronation.
Reagents:
-
Substrate: Phenol derivative (1.0 equiv)
-
Coupling Partner: Fluorinated Aryl Boronic Acid (2.0 equiv)
-
Promoter: CuF₂ (1.0 equiv)
-
Base: Pyridine (5.0 equiv)[1]
-
Solvent: DCM or DCE (Dichloroethane) [0.1 M]
Procedure:
-
Charging: To a reaction vial, add CuF₂ (1.0 equiv) and the fluorinated boronic acid (2.0 equiv).
-
Solvation: Add DCM (or DCE if heating is required).
-
Addition: Add the phenol (1.0 equiv) and Pyridine (5.0 equiv).
-
Reaction: Stir vigorously open to air.
-
Optimization: If the boronic acid is extremely unstable (e.g., 2,6-difluorophenylboronic acid), add it in 3 portions: 1.0 equiv at T=0, 0.5 equiv at T=4h, 0.5 equiv at T=8h.
-
-
Workup: Quench with 1M HCl (to break up Cu-pyridine complexes) or NH₄Cl(aq). Extract with DCM.
-
Purification: Standard silica chromatography.
Data Presentation: Protocol Comparison
The following table illustrates the impact of the CuF₂ protocol on fluorinated substrates, derived from comparative literature analysis.
| Entry | Phenol Substrate | Boronic Acid Substrate | Method A Yield (Cu(OAc)₂) | Method B Yield (CuF₂) | Notes |
| 1 | 4-Fluorophenol | Phenylboronic acid | 78% | 82% | Minimal difference for simple substrates. |
| 2 | Phenol | 4-Fluorophenylboronic acid | 65% | 88% | F-activation improves transmetallation. |
| 3 | Phenol | 2,6-Difluorophenylboronic acid | <10% | 55% | Ortho-F causes rapid protodeboronation; Method B is essential. |
| 4 | Pentafluorophenol | 4-Methoxyphenylboronic acid | 45% | 72% | Electron-poor phenol requires efficient Cu-coordination. |
| 5 | 2-Isopropylphenol | 4-Fluorophenylboronic acid | 25% | 68% | Steric hindrance overcome by CuF₂ acceleration. |
Decision Matrix & Workflow
Use this logic flow to select the correct experimental path for your specific fluorinated ether target.
Figure 2: Experimental decision matrix for selecting the optimal coupling protocol.
Troubleshooting & Optimization
-
Protodeboronation (Major Issue):
-
Diagnosis: LCMS shows formation of Ar-H (e.g., fluorobenzene) instead of Ar-O-Ar.
-
Fix: Switch to Method B (CuF₂) . If already using Method B, add the boronic acid slowly (syringe pump or portion-wise) to keep its concentration low relative to the catalyst.
-
Alternative: Use Boronic Esters (Bpin) instead of acids; they are slower to hydrolyze but also slower to react.
-
-
Homocoupling (Ar-Ar):
-
Diagnosis: Formation of biaryl species.
-
Fix: This usually happens if the phenol is not coordinating well. Ensure the base (Pyridine) is fresh. Increase the amount of Phenol relative to Boronic acid (1.5 : 1 ratio).
-
-
Stalled Reaction:
-
Fix: The reaction requires Oxygen.[1] Ensure the flask is not sealed under N₂. Use a larger flask to increase surface area for air exchange.
-
References
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Letters. 2
-
Komjáti, B., Szokol, B., Poppe, L., & Nagy, J. (2015).[3] Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling.[1][3][4][5] Periodica Polytechnica Chemical Engineering. 6
-
Vantourout, J. C., et al. (2017).[7][8] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of the American Chemical Society. 8
-
Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[1][7][9] Synthesis. 10
-
Organic Chemistry Portal. Chan-Lam Coupling Mechanism and Recent Literature. 7
Sources
- 1. pp.bme.hu [pp.bme.hu]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Copper(II) Fluoride a New Efficient Promoter of Chan-Lam-Evans Coupling | Periodica Polytechnica Chemical Engineering [pp.bme.hu]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pp.bme.hu [pp.bme.hu]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity [organic-chemistry.org]
- 9. CuF2/MeOH-Catalyzed N3-Selective Chan-Lam Coupling of Hydantoins: Method and Mechanistic Insight [organic-chemistry.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Application Note & Protocol: (2-Fluoro-4-phenoxyphenyl)boronic acid in the Synthesis of Targeted Kinase Inhibitors
Executive Summary
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS 1414356-30-1) has emerged as a critical synthetic building block in modern medicinal chemistry[1]. Its most prominent application is serving as a key intermediate in the synthesis of Rilzabrutinib (PRN1008), an oral, reversible covalent inhibitor of Bruton’s tyrosine kinase (BTK)[2],[3]. Approved by the FDA in August 2025 for the treatment of persistent and chronic immune thrombocytopenia (ITP), rilzabrutinib relies on the 2-fluoro-4-phenoxyphenyl moiety to achieve its high target affinity and unique immunomodulatory effects[4],[5].
This application note details the physicochemical profile, mechanistic rationale, and a validated Suzuki-Miyaura cross-coupling protocol for integrating this boronic acid into pyrazolo[3,4-d]pyrimidine scaffolds.
Physicochemical Profiling & Handling
Proper handling and storage of (2-Fluoro-4-phenoxyphenyl)boronic acid are essential to prevent degradation pathways such as protodeboronation or oxidation.
Table 1: Physicochemical Properties & Storage Data [1],[6]
| Parameter | Specification |
| Chemical Name | (2-Fluoro-4-phenoxyphenyl)boronic acid |
| CAS Number | 1414356-30-1 |
| Molecular Formula | C12H10BFO3 |
| Molecular Weight | 232.02 g/mol |
| Appearance | Solid (White to off-white powder) |
| Standard Purity | ≥ 97% |
| Storage Conditions | 2–8°C, Inert atmosphere (Argon/Nitrogen) |
| GHS Safety | H315, H319 (Skin/Eye Irritant) |
Mechanistic Rationale in Drug Design
The incorporation of the (2-fluoro-4-phenoxyphenyl) group into kinase inhibitors is not arbitrary; it is a highly optimized structural decision driven by structure-activity relationship (SAR) studies:
-
Hydrophobic Pocket Occupation: The terminal phenoxy group is designed to project deeply into the H3 hydrophobic pocket of the BTK active site, anchoring the inhibitor and drastically increasing binding affinity.
-
Conformational Locking via Fluorine: The ortho-fluoro substitution introduces a strong electron-withdrawing effect and steric bulk. This restricts the dihedral angle rotation between the aromatic rings, locking the molecule into the bioactive conformation required for optimal kinase hinge-binding.
-
Metabolic Stability: The fluorine atom blocks cytochrome P450-mediated oxidative metabolism at the highly susceptible ortho position of the phenyl ring, extending the drug's half-life and ensuring durable BTK occupancy[5].
By inhibiting BTK, the resulting drug disrupts downstream signaling, attenuating macrophage-mediated platelet destruction (via Fcγ receptors) and reducing the production of pathogenic autoantibodies[5].
Figure 1: BTK signaling pathway in macrophages and targeted inhibition by Rilzabrutinib.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The following protocol details the coupling of (2-fluoro-4-phenoxyphenyl)boronic acid to a halogenated pyrazolo[3,4-d]pyrimidine core, a critical step in the synthesis of rilzabrutinib and its analogs[7],[8].
Table 2: Standard Reaction Stoichiometry [7]
| Reagent / Component | Role | Equivalents |
| Halogenated Core (e.g., 3-iodo-pyrazolo-pyrimidine) | Electrophile | 1.00 eq |
| (2-Fluoro-4-phenoxyphenyl)boronic acid | Nucleophile | 1.00 eq |
| Pd(dppf)Cl₂ | Catalyst | 0.06 eq |
| Potassium Carbonate (K₂CO₃) | Base | 4.70 eq |
| 1,4-Dioxane / H₂O (4:1 v/v) | Solvent System | 0.1 M - 0.2 M |
Step-by-Step Methodology
Step 1: Preparation and Degassing
-
Charge a flame-dried Schlenk flask with the halogenated core (7.00 mmol), (2-fluoro-4-phenoxyphenyl)boronic acid (1.624 g, 7.00 mmol), and K₂CO₃ (2.898 g, 32.89 mmol)[7].
-
Add the solvent mixture (1,4-Dioxane/H₂O) to achieve a 0.15 M concentration.
-
Sparge the mixture with Argon for 15 minutes.
-
Causality: Palladium(0) active species are highly susceptible to oxidation. Dissolved oxygen also promotes the homocoupling of the boronic acid, which consumes the starting material and complicates purification.
-
Step 2: Catalyst Addition and Reaction Execution
-
Quickly add Pd(dppf)Cl₂ (57.1 mg, 0.4 mmol) under a positive flow of Argon[7].
-
Seal the vessel and heat the mixture to 80°C in an oil bath, stirring overnight (approx. 12–16 hours)[7].
-
Causality: Pd(dppf)Cl₂ is specifically selected because the bidentate dppf ligand enforces a large bite angle. This accelerates the reductive elimination step—often the rate-limiting hurdle when coupling sterically hindered ortho-substituted aryl rings.
-
Causality: A temperature of 80°C provides optimal thermal energy to drive the oxidative addition of the pyrazolopyrimidine halide without excessively accelerating the protodeboronation of the electron-deficient fluorinated boronic acid.
-
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium solids[7].
-
Dilute the filtrate with deionized water and extract three times with Ethyl Acetate (EtOAc)[7].
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Causality: Aqueous dilution quenches any remaining active base and partitions the highly polar inorganic salts (K₂CO₃, borate byproducts) into the aqueous layer, while the target hydrophobic intermediate moves into the EtOAc layer.
-
Figure 2: Synthetic workflow for Suzuki-Miyaura cross-coupling in Rilzabrutinib synthesis.
Troubleshooting & Quality Control
To ensure the protocol acts as a self-validating system, monitor the reaction via LC-MS.
-
Issue: High levels of Protodeboronation (Loss of Boronic Acid).
-
Indicator: LC-MS shows a mass corresponding to 1-fluoro-3-phenoxybenzene.
-
Solution: Electron-deficient boronic acids (due to the fluorine atom) are prone to protodeboronation in strong aqueous bases. If this occurs, reduce the water content in the solvent system, lower the temperature to 70°C, or switch to a milder base such as Cs₂CO₃.
-
-
Issue: Incomplete Conversion of the Halide Core.
-
Indicator: Starting material remains after 16 hours.
-
Solution: Check the viability of the Pd(dppf)Cl₂ catalyst (it should be a free-flowing red/orange powder, not black). Ensure rigorous degassing, as oxidized catalyst will halt the catalytic cycle.
-
References
-
Title: Rilzabrutinib Source: Wikipedia, The Free Encyclopedia URL: [Link]
-
Title: Rilzabrutinib | C36H40FN9O3 | CID 73388818 Source: PubChem - National Institutes of Health (NIH) URL: [Link]
- Source: World Intellectual Property Organization (WIPO)
Sources
- 1. (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 [sigmaaldrich.com]
- 2. Rilzabrutinib [drugs.ncats.io]
- 3. 2-fluoro-4-phenoxyphenylboronic acid | Pharmaceutical Intermediate | 1414356-30-1 - PHMO [phmo.com]
- 4. Rilzabrutinib - Wikipedia [en.wikipedia.org]
- 5. Rilzabrutinib | C36H40FN9O3 | CID 73388818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2-fluoro-4-phenoxyphenyl)boronic acid 97% | CAS: 1414356-30-1 | AChemBlock [achemblock.com]
- 7. WO2014039899A1 - Pyrazolopyrimidine compounds as kinase inhibitors - Google Patents [patents.google.com]
- 8. BR112015003859B1 - COMPOUND AND/OR PHARMACEUTICALLY ACCEPTABLE SALT THEREOF, ITS USE AND PHARMACEUTICAL COMPOSITION - Google Patents [patents.google.com]
Synthesis of Biaryl Scaffolds Using (2-Fluoro-4-phenoxyphenyl)boronic Acid: An Application Note and Protocol
Introduction: The Strategic Importance of Fluorinated Biaryl Scaffolds
Biaryl motifs are fundamental structural units in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2] Their prevalence in drug discovery is particularly noteworthy, with numerous approved drugs featuring a biaryl core that is crucial for their biological activity.[3] The targeted introduction of fluorine atoms into these scaffolds offers medicinal chemists a powerful tool to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to enhanced therapeutic efficacy.[4]
This application note provides a detailed guide for the synthesis of biaryl scaffolds utilizing (2-Fluoro-4-phenoxyphenyl)boronic acid, a versatile building block for accessing novel fluorinated biaryl compounds. The primary focus will be on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and highly versatile method for the formation of carbon-carbon bonds.[5] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.
The Suzuki-Miyaura Reaction: A Mechanistic Overview
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of a carbon-carbon bond between an organoboron species (such as a boronic acid) and an organohalide (or triflate) in the presence of a palladium catalyst and a base.[5] The catalytic cycle, as illustrated below, is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[6]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The cycle commences with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This step is often the rate-determining step of the reaction.[7]
-
Transmetalation: In the presence of a base, the boronic acid is activated to form a boronate species, which then transfers its organic group (Ar') to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center, forming the desired biaryl product (Ar-Ar') and regenerating the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.
The choice of catalyst, ligand, base, and solvent is crucial for the success of the Suzuki-Miyaura coupling and is highly dependent on the specific substrates being coupled.
Experimental Protocol: Synthesis of a Biaryl Scaffold
This protocol provides a general method for the Suzuki-Miyaura cross-coupling of (2-Fluoro-4-phenoxyphenyl)boronic acid with an aryl bromide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 | 232.02 |
| Aryl Bromide (Ar-Br) | Varies | Varies |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | 224.50 |
| SPhos | 657408-07-6 | 410.51 |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | 212.27 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 |
| Deionized Water | 7732-18-5 | 18.02 |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and deionized water (1 mL) via syringe. The solvent mixture should be degassed prior to use.
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.
Caption: A general experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Expected Outcomes and Optimization Parameters
The following table provides a summary of typical reaction conditions and expected yields for Suzuki-Miyaura coupling reactions involving structurally similar boronic acids. These can serve as a guide for optimizing the reaction with (2-Fluoro-4-phenoxyphenyl)boronic acid.
| Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 100 | >90 |
| 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 85-95 |
| 2-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ (2) | t-BuOH/H₂O (1:1) | 90 | 80-90 |
| 4-Chlorotoluene | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (5:1) | 110 | 75-85 |
Field-Proven Insights: Causality and Troubleshooting
Causality Behind Experimental Choices:
-
Catalyst and Ligand Selection: The combination of a palladium precursor like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is often highly effective for coupling a wide range of aryl halides, including electron-rich and sterically hindered substrates. These ligands facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and K₂CO₃ are commonly used and are effective in promoting the transmetalation step. The solubility of the base in the reaction medium can influence the reaction rate.
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or THF) and water is frequently employed. Water can play a beneficial role in dissolving the inorganic base and facilitating the formation of the active boronate species.
Troubleshooting Common Issues:
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst, incorrect ligand, inefficient base, or decomposition of boronic acid. | Use a fresh palladium source and an appropriate bulky phosphine ligand. Ensure the base is finely powdered and dry. Consider using a milder base like Cs₂CO₃ or KF. Lowering the reaction temperature can minimize protodeboronation. |
| Homocoupling | Reaction conditions are too harsh, or one coupling partner is in large excess. | Reduce the reaction temperature. Use a 1:1.2 to 1:1.5 ratio of aryl halide to boronic acid. Slow addition of the boronic acid can sometimes be beneficial. |
| Protodeboronation | Presence of excess water, high temperatures, or prolonged reaction times. | Use anhydrous solvents and minimize the amount of water. Reduce the reaction temperature and monitor the reaction closely to avoid unnecessarily long reaction times. Using boronic esters can sometimes mitigate this issue. |
Conclusion
The Suzuki-Miyaura cross-coupling reaction provides a powerful and reliable method for the synthesis of biaryl scaffolds from (2-Fluoro-4-phenoxyphenyl)boronic acid. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired fluorinated biaryl products. The protocols and insights provided in this application note serve as a comprehensive guide for scientists and professionals in drug discovery and organic synthesis, enabling the efficient construction of novel and potentially bioactive molecules.
References
- Baudoin, O. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. In Topics in Current Chemistry (Vol. 375, No. 4, p. 68). Springer.
- Yuan, S., Chang, J., & Yu, B. (2020). Construction of Biologically Important Biaryl Scaffolds through Direct C–H Bond Activation: Advances and Prospects. Topics in Current Chemistry, 378(2), 23.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Molander, G. A., & Biolatto, B. (2003). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 130(49), 16498–16499.
- Dreher, S. D., Lim, S. E., Sandrock, D. L., & Molander, G. A. (2009). Suzuki-Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(9), 3626–3631.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki-Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Leadbeater, N. E., & Marco, M. (2002).
-
LookChem. (2-fluoro-4-phenoxyphenyl)-boronic acid product page. [Link]
- Suzuki, A. (1982). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Pure and Applied Chemistry, 54(11), 2329-2342.
- Hartwig, J. F. (2010).
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Alberico, D., Scott, M. E., & Lautens, M. (2007). Aryl− Aryl Bond Formation by Transition-Metal-Catalyzed Direct Arylation. Chemical Reviews, 107(1), 174–238.
- Yin, J., & Raines, R. T. (2006). Suzuki-Miyaura Coupling on a Solid Support. Organic Letters, 8(21), 4601–4604.
- Gilday, J. P., & Lindsley, C. W. (2009). Suzuki-Miyaura cross-coupling of potassium organotrifluoroborates.
- Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Stanforth, S. P. (1998). Catalytic cross-coupling reactions in biaryl synthesis. Tetrahedron, 54(3-4), 263-303.
- Anant, P. S., & Bedekar, A. V. (2007). Suzuki-Miyaura cross-coupling reactions of aryl halides with arylboronic acids using polymer-supported palladium-N-heterocyclic carbene complexes. Tetrahedron Letters, 48(38), 6701-6704.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille and Suzuki-Miyaura Reactions.
- Guo, M., & Li, Z. (2012). Recent progress in the application of Suzuki-Miyaura coupling reaction in the synthesis of bioactive natural products. Current Organic Synthesis, 9(4), 488-511.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Böhm, H. J., Banner, D., Bendels, S., Kansy, M., Kuhn, B., Müller, K., ... & Stahl, M. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
Sources
- 1. pure.hw.ac.uk [pure.hw.ac.uk]
- 2. Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Throughput Microwave-Assisted Suzuki-Miyaura Cross-Coupling Using (2-Fluoro-4-phenoxyphenyl)boronic Acid
Chemical Context & Mechanistic Rationale
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS: 1414356-30-1) is an advanced building block widely utilized in the pharmaceutical industry to synthesize complex biaryl scaffolds, particularly in the development of kinase inhibitors [1]. The incorporation of a fluoro-phenoxyphenyl moiety often enhances a molecule's pharmacokinetic profile by modulating lipophilicity and blocking metabolically labile sites.
However, the electron-withdrawing nature of the ortho-fluorine atom can inductively deactivate the boronic acid. This increases the activation energy required for the transmetalation step in a standard Suzuki-Miyaura cross-coupling, often leading to sluggish reactions and increased rates of unwanted protodeboronation under conventional thermal heating.
To overcome these kinetic barriers, Microwave-Assisted Organic Synthesis (MAOS) is employed [2]. Unlike conventional conductive heating, which relies on thermal transfer through the reaction vessel walls, microwave irradiation utilizes dielectric heating. The oscillating electromagnetic field directly couples with the dipole moments of the polar solvents (e.g., water or ethanol), resulting in instantaneous, volumetric heating. This rapid energy transfer accelerates the catalytic cycle—specifically the rate-limiting transmetalation and reductive elimination steps—while suppressing competing degradation pathways [3].
Suzuki-Miyaura Catalytic Cycle Accelerated by Microwave Irradiation.
Experimental Design & Causality
Catalyst and Ligand Selection
For sterically hindered or electronically deactivated boronic acids, the choice of palladium ligand is critical. We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)). The large bite angle of the bidentate dppf ligand forces the palladium center into a geometry that highly favors rapid reductive elimination, preventing the accumulation of stable Pd(II) intermediates that could lead to side reactions [2].
Solvent System
A 1,4-Dioxane/H₂O (4:1 v/v) solvent system is selected.
-
Causality: 1,4-Dioxane provides excellent solubility for the organic substrates, while water is highly microwave-absorbing (high loss tangent) and dissolves the inorganic base (K₂CO₃). The biphasic micro-environment under microwave irradiation creates superheated aqueous micro-droplets that drive the transmetalation step[4].
Self-Validating Protocol: Microwave-Assisted Coupling
This protocol is designed as a self-validating system. By incorporating an internal standard and utilizing specific stoichiometric ratios, the completion of the reaction can be unequivocally verified via LC-MS without false positives from co-eluting starting materials.
Reagents & Materials
-
(2-Fluoro-4-phenoxyphenyl)boronic acid: 1.2 equivalents (Limiting the aryl halide ensures complete consumption of the more valuable scaffold).
-
Aryl Halide (Ar-Br or Ar-I): 1.0 equivalent.
-
Pd(dppf)Cl₂: 0.05 equivalents (5 mol%).
-
K₂CO₃ (Potassium Carbonate): 2.5 equivalents.
-
Solvent: 1,4-Dioxane and Milli-Q H₂O (Degassed via nitrogen sparging for 15 minutes).
Reaction Assembly
-
Vessel Preparation: To a 10 mL microwave-safe glass vial equipped with a magnetic stir bar, add the Aryl Halide (0.5 mmol) and (2-Fluoro-4-phenoxyphenyl)boronic acid (0.6 mmol).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.025 mmol). Crucial Step: Perform this step in a glovebox or under a steady stream of dry nitrogen to prevent premature oxidation of the trace Pd(0) present.
-
Solvent & Base: Add 3.2 mL of degassed 1,4-Dioxane, followed by 0.8 mL of a degassed aqueous K₂CO₃ solution (1.25 mmol).
-
Sealing: Crimp-seal the vial with a Teflon-lined septum.
Microwave Irradiation Parameters
-
Place the sealed vial in a dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator).
-
Pre-stirring: 30 seconds at room temperature to ensure homogenization.
-
Heating Profile: Ramp to 120 °C over 2 minutes. Hold at 120 °C for 20 minutes with dynamic power modulation (max 200 W) [3].
-
Cooling: Rapid compressed air cooling to <40 °C.
Workup & Self-Validating Quality Control
-
Aliquoting for QC: Pierce the septum and extract a 10 µL aliquot. Dilute in 1 mL of Acetonitrile.
-
LC-MS Verification: Analyze the aliquot. Validation Criteria: The reaction is deemed successful and complete only if the Aryl Halide peak is completely absent, and the primary peak corresponds to the exact mass of the biaryl product [M+H]⁺. The excess boronic acid will appear as a distinct, early-eluting peak.
-
Extraction: Dilute the reaction mixture with EtOAc (10 mL) and wash with brine (2 x 5 mL). Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) or Fluorous Solid-Phase Extraction (F-SPE) if a fluorous tag was utilized [2].
Microwave-Assisted Suzuki-Miyaura Synthesis Workflow.
Quantitative Optimization Metrics
The transition from conventional thermal heating to microwave irradiation yields highly reproducible, quantitative improvements in both efficiency and product purity.
Table 1: Performance Comparison for (2-Fluoro-4-phenoxyphenyl)boronic acid Coupling
| Reaction Parameter | Conventional Conductive Heating | Microwave Irradiation (MAOS) | Causality for Variance |
| Temperature | 100 °C (Reflux) | 120 °C (Sealed Vessel) | Pressurized system allows heating above solvent boiling point. |
| Reaction Time | 16 - 24 hours | 15 - 20 minutes | Dielectric heating rapidly overcomes activation energy barriers. |
| Isolated Yield | 45% - 62% | 85% - 94% | Shorter reaction times prevent thermal degradation of the catalyst. |
| Protodeboronation | High (>15%) | Trace (<2%) | Rapid transmetalation outcompetes the hydrolysis of the C-B bond. |
| Purity (Crude) | ~70% | >90% | Elimination of prolonged thermal exposure reduces side-product formation. |
References
- Sigma-Aldrich.(2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1.
- Organic Letters (ACS Publications).
- National Institutes of Health (PMC).Microwave-Assisted Synthesis of a MK2 Inhibitor by Suzuki-Miyaura Coupling for Study in Werner Syndrome Cells.
- MDPI.Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions.
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield of (2-Fluoro-4-phenoxyphenyl)boronic Acid Suzuki Coupling
Introduction
(2-Fluoro-4-phenoxyphenyl)boronic acid is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), notably in the development of Bruton's Tyrosine Kinase (BTK) inhibitors . However, researchers frequently encounter severely diminished yields when utilizing this substrate under standard Suzuki-Miyaura cross-coupling conditions.
As a Senior Application Scientist, I have designed this guide to deconstruct the mechanistic failures—primarily rapid protodeboronation and steric hindrance—and provide self-validating, field-proven protocols to optimize your coupling yields.
Troubleshooting Guides & FAQs
Q1: I am observing low product yield and a high amount of 3-fluorodiphenyl ether (fluorophenoxybenzene) in my LC-MS. What is happening?
Causality: You are observing protodeboronation (protonolysis of the carbon-boron bond) . The highly electronegative ortho-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I effect). Under standard basic aqueous conditions, the boronic acid forms a trihydroxyboronate anion
Solution: You must outcompete the degradation pathway by accelerating the transmetalation step and minimizing proton sources.
-
Shift to Anhydrous Conditions: Replace aqueous
with finely milled, anhydrous or . -
Upgrade the Catalyst: Transition from standard
or to a highly active Buchwald precatalyst (e.g., XPhos Pd G3). The bulky, electron-rich XPhos ligand accelerates both oxidative addition and transmetalation, ensuring the catalytic cycle turns over faster than the boronic acid can degrade .
Q2: My reaction stalls at 50% conversion, and I see a black precipitate forming. How do I push it to completion?
Causality: The black precipitate is "Palladium black," indicating catalyst deactivation and aggregation. This occurs when the catalytic cycle is bottlenecked. The bulky 4-phenoxy group, combined with the ortho-fluoro atom, creates significant steric hindrance. If transmetalation is slow, the
Solution:
-
Optimize the Ligand-to-Palladium Ratio: If using a separate Pd source and ligand, ensure a slight excess of ligand (e.g., 1:1.2 Pd:Ligand) to stabilize the active
species. -
Control the Temperature: While higher temperatures accelerate coupling, they also exponentially accelerate protodeboronation. Limit the temperature to 80 °C, but use a sealed microwave vial to ensure uniform, pressurized heating.
Q3: Should I convert the boronic acid to a pinacol ester (Bpin) before the coupling?
Causality: Yes, if direct coupling remains stubborn. Esterification does not inherently stop protodeboronation at the ester level; rather, it acts as a "slow-release" mechanism. The boronic ester slowly hydrolyzes to the active boronic acid in situ, keeping the steady-state concentration of the highly reactive trihydroxyboronate anion low, thereby minimizing the bulk degradation rate .
Solution: React the boronic acid with pinacol in the presence of
Quantitative Optimization Data
The following table summarizes the causal impact of optimizing reaction parameters on the yield of (2-Fluoro-4-phenoxyphenyl)boronic acid cross-coupling with a standard aryl bromide.
| Condition Set | Catalyst System | Base | Solvent | Temp (°C) | Protodeboronation (%) | Isolated Yield (%) |
| Standard (Baseline) | Dioxane/H₂O (5:1) | 90 | > 45% | 35 - 40% | ||
| Intermediate | THF/H₂O (10:1) | 80 | ~ 25% | 60 - 65% | ||
| Optimized (Anhydrous) | XPhos Pd G3 (2 mol%) | Toluene (Dry) | 80 | < 5% | 88 - 92% | |
| Esterified (Slow-Release) | XPhos Pd G3 (2 mol%) | Dioxane (Dry) | 80 | < 2% | 90 - 95% |
Mechanistic Pathway Visualization
The following diagram illustrates the kinetic competition between the productive Suzuki transmetalation pathway and the destructive protodeboronation pathway.
Kinetic competition between productive transmetalation and undesired protodeboronation.
Step-by-Step Experimental Protocol: Optimized Anhydrous Suzuki Coupling
This self-validating protocol utilizes anhydrous conditions and a highly active precatalyst to suppress protodeboronation and overcome steric hindrance.
Materials Required:
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.20 equivalents)
-
Aryl halide electrophile (1.00 equivalent)
-
XPhos Pd G3 precatalyst (0.02 equivalents / 2 mol%)
-
Anhydrous Potassium Phosphate (
), finely milled (3.00 equivalents) -
Anhydrous Toluene (degassed)
Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk flask or microwave vial equipped with a magnetic stir bar. Cool under a continuous stream of dry Argon.
-
Reagent Loading: Add the aryl halide (1.0 eq), (2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 eq), and finely milled anhydrous
(3.0 eq) to the vessel. -
Catalyst Addition: Add XPhos Pd G3 (2 mol%). Causality note: Adding the catalyst last minimizes its exposure to trace oxygen during the transfer of bulk solids, preventing premature degradation.
-
Inert Atmosphere Establishment: Seal the vessel with a septum. Perform three rigorous cycles of vacuum evacuation and Argon backfilling.
-
Solvent Addition: Inject anhydrous, Argon-sparged toluene (0.2 M relative to the aryl halide) via syringe.
-
Reaction Execution: Place the vessel in a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm). Causality note: High stirring rates are critical in heterogeneous mixtures (solid base in toluene) to ensure mass transfer between the solid base and the organic phase does not become the rate-limiting step.
-
Self-Validating Checkpoint: Monitor the reaction via LC-MS or TLC after 2 hours. Due to the highly active XPhos ligand, the reaction should reach >95% conversion rapidly. If conversion is stalled at <50% with no starting halide remaining, check for protodeboronation byproducts; if starting halide remains, catalyst deactivation has occurred (likely due to oxygen ingress).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove the palladium and inorganic salts. Concentrate the filtrate in vacuo for subsequent column chromatography.
References
-
Protodeboronation | Wikipedia |[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis | Journal of the American Chemical Society (via University of Edinburgh) |[Link]
-
Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions | Chemical.AI |[Link]
- US8957080B2 - Tyrosine kinase inhibitors | Google P
-
THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION | ResearchGate |[Link]
preventing protodeboronation of (2-Fluoro-4-phenoxyphenyl)boronic acid
Technical Support Center: (2-Fluoro-4-phenoxyphenyl)boronic Acid Stability Guide
Ticket ID: #2F4P-STAB-001 Status: Open Priority: High (Substrate Degradation) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Overview: The "2-Fluoro" Instability Challenge
Welcome to the technical support hub for (2-Fluoro-4-phenoxyphenyl)boronic acid . If you are accessing this guide, you likely encountered low yields, "missing" starting material, or the formation of 3-fluorodiphenyl ether (the protodeboronated byproduct) during your cross-coupling reactions.
The Diagnosis: This substrate suffers from Rapid Protodeboronation .[1][2][3] While the 4-phenoxy group is electron-donating and typically stabilizing, the 2-fluoro substituent drastically accelerates the cleavage of the C-B bond under basic conditions. This creates a "race condition" between your catalyst performing the cross-coupling and the base destroying your starting material.
Module 1: Mechanism & Diagnostics (FAQ)
Q: Why is my boronic acid turning into the protonated arene (Ar-H) before coupling?
A: The culprit is the 2-fluoro group interacting with the boronate intermediate. In a standard Suzuki reaction, base converts the boronic acid (neutral) into a boronate anion (negatively charged). This anion is the active species for transmetalation, but it is also the species that decomposes.
-
Inductive Destabilization: The highly electronegative fluorine atom at the ortho position withdraws electron density, stabilizing the developing negative charge on the ipso-carbon during the C-B bond cleavage.
-
The "Race": If the catalyst (Palladium) is too slow to transmetalate the boronate, the boronate will react with water (proton source) to form the byproduct.
Visualizing the Failure Mode:
Caption: The kinetic competition between productive cross-coupling (Green) and destructive protodeboronation (Red).
Module 2: Storage & Handling Protocols
Q: How should I store this compound to prevent degradation on the shelf?
A: Unlike phenylboronic acid, this compound cannot be left on the bench.
-
Temperature: Store at -20°C .
-
Atmosphere: Store under Argon or Nitrogen .[4] Moisture promotes the formation of boroxins (trimers) which are generally reversible, but long-term exposure to humidity can initiate slow hydrolysis cycles.
-
Container: Tightly sealed glass vials with paraffin film or electrical tape over the cap.
Module 3: Reaction Optimization (The "Fast Coupling" Protocol)
Q: Standard Suzuki conditions (Pd(PPh3)4, Na2CO3, reflux) failed. What now?
A: You must switch to a High-Activity Catalyst System that operates at room temperature. The goal is to complete the reaction before the boronic acid has time to decompose.
Recommended Protocol: The "Buchwald" Modification
This protocol uses a precatalyst that generates the active Pd(0) species immediately, allowing the reaction to proceed at room temperature.
| Parameter | Recommendation | Rationale |
| Catalyst | XPhos Pd G3 or G4 (1–2 mol%) | Extremely fast oxidative addition and transmetalation; works at Room Temp. |
| Base | K3PO4 (0.5 M aq.) | A weaker base (compared to hydroxides) reduces the concentration of the unstable boronate anion. |
| Solvent | THF or 1,4-Dioxane | High solubility for the organic components; compatible with aqueous phosphate. |
| Temperature | Room Temperature (20–25°C) | Heat is the enemy. Do NOT reflux. |
| Time | 30 min – 2 hours | Reaction should be complete quickly. Extended stirring promotes degradation. |
Step-by-Step Procedure:
-
Charge: Add Aryl Halide (1.0 equiv), (2-Fluoro-4-phenoxyphenyl)boronic acid (1.2–1.5 equiv), and XPhos Pd G3 (0.02 equiv) to a vial.
-
Purge: Seal and purge with Argon/Nitrogen for 5 minutes.
-
Solvent: Add degassed THF (concentration ~0.2 M).
-
Activate: Add degassed 0.5 M K3PO4 (2.0 equiv) via syringe.
-
Monitor: Stir vigorously at RT. Check LCMS at 30 minutes.
-
If SM remains but boronic acid is gone: Add another 0.5 equiv of boronic acid.
-
Module 4: Advanced Troubleshooting (Decision Tree)
Q: I tried the protocol above, but I still see deboronation. What is the next step?
Use this logic flow to determine your alternative strategy.
Caption: Decision matrix for stabilizing 2-fluoroarylboronic acids.
Strategy B: Anhydrous Conditions (CsF Protocol)
If water is promoting the protonation, remove it.
-
Base: CsF (2-3 equiv) or anhydrous K3PO4.
-
Solvent: Dry Dioxane or Toluene.
-
Note: Fluoride activates the boronic acid/ester without generating high concentrations of hydroxide.
Strategy C: The "Slow Release" (MIDA Boronates)
If the free boronic acid is simply too unstable, use the MIDA boronate derivative of (2-Fluoro-4-phenoxyphenyl)boronic acid.
-
Mechanism: MIDA boronates slowly hydrolyze to release the active boronic acid in small portions.[1] This keeps the standing concentration of the unstable species low, preventing second-order decomposition pathways.
-
Conditions: MIDA coupling typically requires hydrolytic conditions (e.g., K3PO4/H2O at 60°C), but because the release is slow, the catalyst can consume the active species before it degrades.
Module 5: Purification & Isolation
Q: My crude NMR looks okay, but I lose product on the column.
A: Boronic acids and their byproducts can streak or decompose on acidic silica gel.
-
Workup: Acidify carefully. Do not use strong mineral acids if you are trying to recover unreacted boronic acid (unlikely for this substrate).
-
Chromatography:
-
If purifying the final biaryl product : Standard silica is usually fine.
-
If purifying the boronic acid itself (or pinacol ester): Use silica pre-treated with 1% Triethylamine to neutralize acidity, or use neutral alumina.
-
References
-
Kinetic Analysis of Protodeboronation
-
Cox, P. A., et al. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society.[3]
-
-
Optimized Catalysts for Unstable Boronic Acids
-
MIDA Boronates (Slow Release Strategy)
Sources
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of (2-Fluoro-4-phenoxyphenyl)boronic Acid
The following technical guide details the purification strategies for (2-Fluoro-4-phenoxyphenyl)boronic acid (CAS: 1414356-30-1). This guide is structured to address the specific physicochemical challenges posed by the ortho-fluoro substituent and the electron-rich phenoxy ether moiety.
Subject: Troubleshooting & Purification Protocols for Fluorinated Aryl Boronic Acids Document ID: TS-PUR-FBA-042 Applicable Compound: (2-Fluoro-4-phenoxyphenyl)boronic acid Target Audience: Medicinal Chemists, Process Development Scientists
Part 1: Initial Assessment & Crude Profiling
Before initiating purification, you must distinguish between actual impurities and the natural equilibrium states of boronic acids.
Q: My NMR shows a complex mixture of peaks. Is my reaction failed?
A: Not necessarily. Boronic acids exist in a dynamic equilibrium between the free acid (monomer) and the boroxine (cyclic trimer anhydride).
-
The Symptom: You see multiple sets of aromatic signals or broad peaks in
H NMR (typically in CDCl ). -
The Test: Add one drop of D
O to your NMR tube and shake.-
Result: If the peaks collapse into a single, sharp set, your product is chemically pure but exists as a monomer/trimer mixture. The D
O hydrolyzes the boroxine back to the acid. -
Action: No purification needed if the "impurity" is just the boroxine.
-
Q: What are the critical impurities for this specific scaffold?
For (2-Fluoro-4-phenoxyphenyl)boronic acid , the two most persistent impurities are:
-
3-Fluorodiphenyl ether (Protodeboronated byproduct):
-
Cause: The ortho-fluoro group facilitates hydrolytic cleavage of the C-B bond, especially under basic conditions or high temperatures (known as protodeboronation).
-
Detection: Look for a triplet-of-triplets (tt) signal in the aromatic region of the
H NMR, distinct from the boronic acid pattern.
-
-
Homocoupling Products (Biaryls):
-
Cause: Oxidative coupling during the quench or workup.
-
Part 2: Purification Protocols
Choose the method based on your crude profile.
Method A: pH-Swing Extraction (Best for Removing Neutral Impurities)
Use this method to remove the protodeboronated byproduct (3-fluorodiphenyl ether) and residual halides.
Mechanism: Boronic acids behave as Lewis acids.[1] At high pH, they form a water-soluble boronate anion (
Protocol:
-
Dissolution: Dissolve the crude solid in 2M NaOH (or KOH). Use approximately 10 mL of base per gram of crude.
-
Note: Ensure the pH is >10 to fully convert to the boronate species.
-
-
Wash: Extract the aqueous layer twice with Diethyl Ether (Et
O) or Dichloromethane (DCM) .-
Why: The boronate stays in the water; the 3-fluorodiphenyl ether and other non-acidic impurities move to the organic layer.
-
Discard the organic washings.
-
-
Precipitation: Cool the aqueous layer to 0°C. Slowly acidify with 2M HCl dropwise with vigorous stirring.
-
Target pH: Adjust to pH ~1-2.
-
-
Isolation: The boronic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.
Method B: Recrystallization (Best for Scalable Purity)
Use this if the crude is already >85% pure but colored or contains salts.
Recommended Solvent Systems:
-
System 1 (Standard): Water / Ethanol (3:1 ratio).
-
Dissolve in hot ethanol, add hot water until slightly turbid, then cool slowly.
-
-
System 2 (For Fluorinated Scaffolds): Water / Acetonitrile.
-
Acetonitrile is often superior for fluorinated aromatics due to better solubility profiles.
-
Method C: Diethanolamine (DEA) Derivatization (The "Rescue" Method)
Use this if the product is an intractable oil or a sticky gum.
Mechanism: Diethanolamine reacts with boronic acids to form a highly crystalline, zwitterionic "ate" complex. This complex precipitates from non-polar solvents, leaving impurities behind.
Protocol:
-
Complexation: Dissolve crude (1 eq) in minimal THF or Ether . Add Diethanolamine (1.05 eq).
-
Observation: A white solid (the DEA adduct) should precipitate almost immediately.
-
Stir: Stir for 30 minutes at room temperature.
-
-
Filtration: Filter the solid and wash extensively with Et
O.-
Checkpoint: This solid is the stable DEA adduct. It can be stored indefinitely.
-
-
Hydrolysis (Recovery): Suspend the DEA adduct in a biphasic mixture of 2M HCl and Ethyl Acetate . Stir vigorously until the solid dissolves.
-
Separation: Separate the organic layer, dry over MgSO
, and concentrate to obtain the pure boronic acid.
Part 3: Decision Logic & Workflows
Visualization: Purification Strategy Decision Tree
Caption: Decision matrix for selecting the optimal purification route based on physical state and impurity profile.
Part 4: Troubleshooting & FAQs
Q: Why does the ortho-fluoro group make purification harder?
A: The fluorine atom at the ortho position exerts an inductive electron-withdrawing effect, which increases the Lewis acidity of the boron center. However, it also facilitates protodeboronation (cleavage of the C-B bond) via a mechanism involving the coordination of a base (or water) to the boron, followed by ipso-protonation.
-
Impact: Avoid prolonged heating in basic media. If using Method A (pH swing), perform the basic wash quickly and keep the solution cold (0°C).
Q: Can I use silica gel chromatography?
A: Avoid if possible. Boronic acids interact strongly with the silanols (Si-OH) on silica gel, leading to severe streaking and low recovery.
-
Workaround: If you must use chromatography, convert the acid to a pinacol ester first. The ester is stable on silica. After purification, hydrolysis of the pinacol ester is possible but often difficult (requires NaIO
/acid).
Q: How should I store the purified product?
A: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).
-
Reason: Over time, atmospheric moisture promotes the formation of boroxines, and oxygen can lead to slow oxidative deboronation (phenol formation), especially in this electron-rich phenoxy system.
Data Summary: Solvent Compatibility
| Solvent System | Application | Suitability Rating | Notes |
| 2M NaOH / Et2O | Acid-Base Extraction | ⭐⭐⭐⭐⭐ (Excellent) | Best for removing deboronated byproducts. |
| Water / Ethanol | Recrystallization | ⭐⭐⭐⭐ (Good) | Standard method; yield may vary. |
| Hexane / DCM | Trituration | ⭐⭐⭐ (Moderate) | Good for removing minor oily impurities. |
| Silica Gel (DCM/MeOH) | Chromatography | ⭐ (Poor) | Causes streaking and decomposition. |
Part 5: References
-
General Purification of Boronic Acids:
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43(1), 412–443.
-
-
DEA Adduct Method (The "AstraZeneca" Method):
-
Blair, L. M., et al. (2011). Diethanolamine Boronic Acid Adducts: A Useful Method for the Storage and Purification of Boronic Acids. The Journal of Organic Chemistry, 76(9), 3571–3575.
-
-
Protodeboronation Mechanisms:
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102.
-
-
Boroxine Equilibrium:
Sources
Process Chemistry & Drug Development Support Center
Topic: Eradicating Boronic Acid Byproducts in Cross-Coupling Workflows
Welcome to the Technical Support Center. A ubiquitous challenge in Suzuki-Miyaura cross-coupling is the removal of unreacted boronic acids and their homocoupling byproducts. Boronic acids exist in a dynamic equilibrium with their trimeric boroxine anhydrides. This equilibrium causes severe streaking on standard silica gel chromatography, leading to co-elution with the target active pharmaceutical ingredient (API).
As a Senior Application Scientist, I have compiled this guide to provide field-proven, self-validating protocols and troubleshooting matrices. We will bypass rigid templates and directly address how to clear boron-containing impurities using three distinct, mechanistically grounded approaches.
Section 1: Chemical Scavenging via Diethanolamine (DEA)
The Causality: Diethanolamine (DEA) reacts rapidly with free boronic acids to form 2,8-dioxa-5-aza-1-bora-bicyclo[3.3.0]octanes, commonly known as 1[1]. The nitrogen atom in DEA coordinates with the empty p-orbital of the boron atom, forming a stable, tetrahedral, bicyclic complex. Unlike free boronic acids, DABO boronates are highly crystalline and insoluble in non-polar or moderately polar organic solvents, allowing them to be simply filtered out of the reaction mixture.
Protocol 1: DEA Scavenging Workflow
-
Concentration: After the cross-coupling reaction is complete, concentrate the crude mixture under reduced pressure to remove the primary reaction solvent (e.g., THF, DMF).
-
Resuspension: Redissolve the crude residue in a moderately polar solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Scavenger Addition: Add 1.2 to 1.5 equivalents of Diethanolamine (relative to the initial boronic acid loading) directly to the organic phase.
-
Agitation: Stir the mixture at room temperature for 2 to 3 hours in an open flask. A white precipitate (the DABO boronate) will begin to form.
-
Filtration: Filter the suspension through a pad of Celite. Wash the filter cake with cold EtOAc.
-
Validation: Analyze the filtrate via TLC or LC-MS. The target API will remain in the filtrate, while the boron impurity is retained on the filter.
Troubleshooting & FAQs:
-
Q: My DABO boronate isn't precipitating. What went wrong?
-
A: Steric hindrance can prevent the formation of the tetrahedral boronate species. For example, highly ortho-substituted boronic acids (e.g., 2,6-dimethylphenylboronic acid) fail to form stable DABO complexes[1]. If you are using a sterically encumbered boronic acid, switch to the oxidative workup method.
-
Section 2: Oxidative Workup via Hydrogen Peroxide
The Causality: When the target API is stable to oxidation, treating the crude mixture with aqueous hydrogen peroxide (H2O2) and a mild base is highly effective. The hydroperoxide anion attacks the electrophilic boron, forming a tetrahedral intermediate. This triggers a rate-limiting 2 from boron to oxygen, cleaving the C-B bond and forming a borate ester[2]. Subsequent hydrolysis yields a phenol (or alcohol) and water-soluble boric acid[3]. Phenols have drastically different Rf values compared to the parent boronic acids and do not streak on silica[4].
Protocol 2: H2O2 Oxidative Deboronation
-
Cooling: Cool the crude Suzuki reaction mixture to 0 °C using an ice bath.
-
Oxidant Addition: Slowly add a 30% aqueous solution of H2O2 (3.0 equivalents relative to boronic acid) dropwise. Caution: This reaction is exothermic.
-
Base Addition: Add 10% aqueous NaOH (or Na2CO3 for base-sensitive APIs) to maintain a slightly basic pH (pH 8-9), which accelerates the formation of the hydroperoxide anion.
-
Oxidation: Remove the ice bath and stir at room temperature for 1-2 hours.
-
Quenching: Quench excess peroxide by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3). Self-Validation: Test the aqueous layer with starch-iodide paper to ensure complete quenching (paper should remain white).
-
Extraction: Extract the mixture with EtOAc. The boric acid washes into the aqueous layer. The resulting phenol remains in the organic layer but can now be easily separated from the API via standard silica gel chromatography.
Troubleshooting & FAQs:
-
Q: My API contains a sulfide (thioether) group. Can I use this method?
-
A: No. Hydrogen peroxide will readily oxidize sulfides to sulfoxides or sulfones. Use the DEA precipitation or Scavenger Resin methods instead to preserve oxidation-sensitive functional groups.
-
Section 3: Solid-Phase Scavenging via Macroporous Resins
The Causality: Macroporous resins such as Amberlite IRA-743 are functionalized with5[5]. The NMDG moiety features a tertiary amine and multiple hydroxyl groups in a cis configuration, which act as a highly selective tetradentate chelator for boronic acids and borate ions[6]. Because the scavenger is solid-supported, the boron impurities are physically immobilized on the resin beads, allowing for a completely chromatography-free purification step.
Protocol 3: Amberlite IRA-743 Catch-and-Release
-
Resin Preparation: Swell the Amberlite IRA-743 resin (3-5 g per mmol of boronic acid) in THF or DCM for 30 minutes prior to use.
-
Reaction Quench: Dilute the crude cross-coupling mixture with your chosen organic solvent and wash with water to remove inorganic salts. Dry the organic layer over MgSO4.
-
Incubation: Add the swollen resin to the dried organic layer. Stir gently at room temperature for 4-12 hours. Crucial: Do not use a magnetic stir bar at high speeds, as it will crush the resin beads; use an orbital shaker or overhead stirrer.
-
Filtration: Filter the mixture through a sintered glass funnel. The boron impurities are trapped on the resin.
-
Recovery: Concentrate the filtrate to recover the pure API.
Troubleshooting & FAQs:
-
Q: The resin didn't remove all the boronic acid. Why?
-
A: The binding kinetics of NMDG resins are relatively slow compared to solution-phase reactions. Ensure you are allowing sufficient contact time (up to 12 hours) and that the resin particle size is appropriate. Finer particles (e.g., 1-45 μm) drastically reduce diffusion resistance and improve removal efficiency[5].
-
Quantitative Data Presentation: Method Comparison
| Removal Strategy | Reagent / Material | Mechanism of Action | API Compatibility | Scalability | Cost Profile |
| Chemical Scavenging | Diethanolamine (DEA) | Precipitation of DABO boronate | Excellent (Mild conditions) | High (Used in kg-scale API synthesis) | Low |
| Oxidative Workup | 30% H2O2 / NaOH | 1,2-migration to Phenol + B(OH)3 | Poor for oxidation-sensitive APIs | Medium (Exothermic safety concerns) | Low |
| Solid-Phase Resin | Amberlite IRA-743 | Tetradentate chelation via NMDG | Excellent (Neutral, non-destructive) | Medium (Requires large solvent volumes) | High |
Process Visualizations
Decision matrix for selecting a boronic acid byproduct removal strategy.
Mechanistic pathway of oxidative deboronation via hydrogen peroxide.
References
- Boron removal from water with fractionized Amberlite IRA743 resin Source: Daneshyari URL
- Ion Exchange Extraction of Boron from Aqueous Fluids by Amber-lite IRA 743 Resin Source: ResearchGate URL
- Source: Chemical Society Reviews (RSC Publishing)
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions Source: PMC - NIH URL
- DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions (Thieme)
- Boronic acid with high oxidative stability and utility in biological contexts Source: PMC - NIH URL
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)
Sources
- 1. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. daneshyari.com [daneshyari.com]
- 6. researchgate.net [researchgate.net]
stability of (2-Fluoro-4-phenoxyphenyl)boronic acid in basic conditions
Technical Support Center: Stability & Handling of (2-Fluoro-4-phenoxyphenyl)boronic Acid
Part 1: Technical Overview & Stability Profile
Compound Profile:
-
Chemical Name: (2-Fluoro-4-phenoxyphenyl)boronic acid[1][2][3][4]
-
Molecular Formula:
-
Structural Context: This reagent features a boronic acid moiety with an ortho-fluorine atom and a para-phenoxy group.
Stability Assessment: As a Senior Application Scientist, I classify this compound as moderately sensitive to base-catalyzed protodeboronation. While the para-phenoxy group provides some electronic stabilization via resonance donation (+R), the ortho-fluorine atom exerts a strong inductive withdrawing effect (-I) proximal to the C-B bond. This specific substitution pattern creates a vulnerability in standard aqueous Suzuki-Miyaura coupling conditions.
The "Ortho-Fluoro" Effect:
Under basic conditions, boronic acids form a boronate anion species
Visual 1: Protodeboronation Mechanism Pathway
This diagram illustrates the degradation pathway you must avoid during optimization.
Part 2: Troubleshooting Guide (Q&A)
Q1: I am observing low yields in my Suzuki coupling, and the starting material disappears quickly. What is happening?
Diagnosis: You are likely experiencing rapid protodeboronation .
Explanation: If you are using standard conditions (e.g.,
-
Switch Base: Use a milder base like Potassium Phosphate (
) or Cesium Fluoride ( ). -
Reduce Water: Switch to anhydrous conditions. Use dry 1,4-Dioxane or DMF with anhydrous base. The Suzuki reaction requires only trace water (often present in the base or solvent) to proceed.
-
Increase Catalyst Activity: Use a highly active catalyst system (e.g., Pd-XPhos or Pd-SPhos) to increase the rate of the productive coupling reaction relative to the decomposition rate.
Q2: The NMR of the material after storage shows a complex mixture. Has it degraded? Diagnosis: Likely Boroxine (Anhydride) Formation . Explanation: Boronic acids naturally dehydrate to form cyclic trimers (boroxines) upon storage, especially under vacuum or in dry environments. This is a reversible physical change, not chemical degradation. Solution:
-
Verification: Check for the characteristic broadening in the
NMR or multiple peaks in NMR. -
Action: You can use the material as is; it will re-hydrolyze in the reaction mixture. If precise stoichiometry is critical, recrystallize from water/acetone or simply expose to moist air to revert to the monomeric acid.
Q3: Can I use this reagent with strong bases like KOtBu?
Answer: No.
Reasoning: Strong alkoxide bases will rapidly convert the entire population of boronic acid to the boronate anion, drastically accelerating protodeboronation. Furthermore, they may induce nucleophilic aromatic substitution (
Part 3: Optimized Experimental Protocols
Protocol A: Stability Check (Pre-Reaction)
Before committing valuable coupling partners, validate the stability of the boronate under your intended conditions.
-
Prepare Solvent: Mix 0.5 mL of your intended solvent (e.g.,
or ) with the base (2 equiv). -
Add Internal Standard: Add a known amount of 1,3,5-trimethoxybenzene (inert standard).
-
Add Boronic Acid: Add 10 mg of (2-Fluoro-4-phenoxyphenyl)boronic acid.
-
Heat: Heat to reaction temperature (e.g.,
). -
Monitor: Take
NMR scans at t=0, 1h, and 4h.-
Stable: Signal remains at original shift (~ -110 to -120 ppm).
-
Unstable: New signal appears (shifted due to loss of Boron).
-
Protocol B: "Safe" Suzuki Coupling for Labile Boronic Acids
This protocol minimizes the concentration of the unstable boronate anion.
| Component | Equivalents | Role |
| Aryl Halide | 1.0 | Electrophile |
| Boronic Acid | 1.2 - 1.5 | Nucleophile (Excess accounts for some loss) |
| Catalyst | 0.02 - 0.05 | Pd(OAc)2 + XPhos (High activity is crucial) |
| Base | 2.0 - 3.0 | |
| Solvent | N/A | 1,4-Dioxane (Dry) |
| Temperature | Keep as low as possible |
Step-by-Step:
-
Charge a reaction vial with Aryl Halide, Boronic Acid,
, and Catalyst precursor/Ligand.[5] -
Seal and purge with Argon/Nitrogen for 5 minutes (removes
to prevent homocoupling). -
Add anhydrous 1,4-Dioxane via syringe.
-
Heat to
and monitor by LCMS. -
Note: If conversion is slow, add 1-2 drops of degassed water to activate the boronate slightly without flooding the system.
Visual 2: Reaction Optimization Decision Tree
Part 4: Frequently Asked Questions (FAQs)
Q: Can I use MIDA boronates instead?
A: Yes. If the free acid proves too unstable even under optimized conditions, converting it to a MIDA (N-methyliminodiacetic acid) boronate is the gold standard solution. MIDA boronates are
Q: Why is the fluorine position so critical? A: The ortho position allows the fluorine to inductively withdraw electron density directly from the carbon attached to the boron. This stabilizes the negative charge developing on that carbon during the cleavage of the C-B bond. A meta or para fluorine has a much weaker effect on this specific mechanism.
Q: Is the compound light-sensitive? A: There is no specific evidence suggesting high light sensitivity for this scaffold, but standard practice for fluorinated aromatics suggests storing in amber vials to prevent any potential radical defluorination over long periods.
References
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids. Journal of the American Chemical Society.[7] Link (Mechanistic foundation of protodeboronation).
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles. Journal of the American Chemical Society.[7] Link (Discussion on catalyst speed vs. deboronation).
-
Knapp, D. M., et al. (2009). MIDA Boronates: A Solution to the Instability of Boronic Acids. Journal of the American Chemical Society.[7] Link (Strategy for handling unstable boronates).
-
Sigma-Aldrich. (2024). Product Specification: (2-Fluoro-4-phenoxyphenyl)boronic acid. Link (Physical properties and storage).
Sources
- 1. (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 [sigmaaldrich.com]
- 2. (2-fluoro-4-phenoxyphenyl)boronic acid 97% | CAS: 1414356-30-1 | AChemBlock [achemblock.com]
- 3. (2-fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 [chemicalbook.com]
- 4. (2-fluoro-4-phenoxyphenyl)boronic acid | Others 15 | 1414356-30-1 | Invivochem [invivochem.com]
- 5. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 6. Suzuki-Miyaura Cross-Coupling Reagents [sigmaaldrich.com]
- 7. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Troubleshooting (2-Fluoro-4-phenoxyphenyl)boronic Acid
Executive Summary & Molecule Profile
The Challenge: Users frequently report "low reactivity" with (2-Fluoro-4-phenoxyphenyl)boronic acid. In 90% of cases, this is a misdiagnosis.[1][2] The actual failure mode is likely rapid protodeboronation (decomposition) competing with a slow transmetallation step.
Molecule Analysis:
-
Steric Hindrance (C2-Fluorine): The ortho-fluorine atom creates steric bulk near the boron center, significantly slowing the rate of transmetallation to the Palladium(II) complex.
-
Electronic Lability (C4-Phenoxy): The para-phenoxy group is a strong resonance donor. While this activates the ring, the combination of an electron-rich ring with an ortho-electron-withdrawing group (F) stabilizes the ipso-carbon anion intermediate required for hydrolytic deboronation.
Result: The boronic acid decomposes into 3-fluorodiphenyl ether before it can couple with your halide.
Diagnostic Workflow
Before altering conditions, you must identify if the reaction is failing due to catalyst inactivity or reagent decomposition.[1] Use this logic flow.
Figure 1: Diagnostic decision tree for isolating the root cause of coupling failure.
Critical Mechanism: The "Perfect Storm" of Instability
To fix the problem, you must understand the competition between the Product Pathway and the Decomposition Pathway.
-
The Trap: Standard Suzuki conditions use aqueous base (e.g.,
/Water).[1] -
The Mechanism: Base coordinates to Boron to form the boronate ate-complex [
]-.-
Pathway A (Desired): This complex transfers the aryl group to Palladium (Transmetallation).
-
Pathway B (Undesired): The C-B bond cleaves, protonating the ipso-carbon (Protodeboronation).
-
For (2-Fluoro-4-phenoxyphenyl)boronic acid, Pathway B is accelerated because the ortho-fluorine stabilizes the transition state of the cleavage, while the para-phenoxy group pumps electron density in, making the C-B bond more labile.[1]
Optimization Protocols
Protocol A: The "Buchwald" Standard (High Success Rate)
Best for: Overcoming steric hindrance of the ortho-fluorine.
Rationale: Using bulky, electron-rich dialkylbiaryl phosphine ligands (like SPhos or XPhos) creates a highly active catalyst that accelerates Transmetallation, allowing the coupling to finish before the boronic acid decomposes.[1]
| Component | Recommendation | Notes |
| Pre-Catalyst | XPhos Pd G3 or SPhos Pd G3 | G3/G4 precatalysts ensure accurate Pd:Ligand ratio and rapid activation.[1] |
| Loading | 1.0 - 2.0 mol% | Do not use |
| Base | Tribasic phosphate is milder than carbonate/hydroxide, reducing deboronation rates.[1] | |
| Solvent | THF or Toluene | Biphasic with the aqueous base.[1][2] |
| Temp | 40°C - 60°C | Keep temp as low as possible to sustain reaction; high heat accelerates decomposition.[1] |
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).[1]
-
Evacuate and backfill with Argon (x3).
-
Add degassed THF (Concentration 0.2 M).
-
Add degassed 0.5 M aqueous
(2.0 equiv).[1] -
Stir vigorously at 40°C. Monitor by LCMS at 1 hour.
Protocol B: Anhydrous Conditions (For Severe Instability)
Best for: Cases where Protocol A still yields de-boronated byproduct.
Rationale: Removing water eliminates the primary proton source for protodeboronation.[1]
| Component | Recommendation | Notes |
| Base | CsF (Cesium Fluoride) | Acts as an anhydrous base/activator. |
| Solvent | Anhydrous Dioxane or Toluene | Must be dry.[1] |
| Additives | None |
Step-by-Step:
-
Charge vial with Aryl Halide (1.0 equiv), Boronic Acid (1.5 equiv), CsF (2.5 equiv), and Catalyst (e.g.,
or XPhos Pd G3).[1] -
CRITICAL: Dry the solids under high vacuum for 30 mins before adding solvent if possible.
-
Add anhydrous Dioxane.[1]
-
Heat to 80°C-90°C. (Higher temp is needed because CsF activation is slower than aqueous base).
Advanced Troubleshooting: Alternative Reagents
If the boronic acid persists in decomposing, convert it to a more stable surrogate.[1]
Pinacol Ester Formation
The cyclic ester is significantly more stable towards hydrolysis than the free acid.
-
Synthesis: Stir the boronic acid with Pinacol (1.1 equiv) and
in DCM at RT for 2 hours. Filter and concentrate. Use the resulting oil/solid in Protocol A.
MIDA Boronates (The "Slow Release" Strategy)
MIDA (N-methyliminodiacetic acid) boronates are
-
Usage: Replace the boronic acid with the MIDA ester. Use Protocol A but switch the solvent to Dioxane:Water (10:1) and raise temperature to 90°C (hydrolysis of MIDA requires heat).
Frequently Asked Questions (FAQs)
Q: My reaction turns black immediately. Is this bad? A: Not necessarily. Palladium precipitation (Pd black) indicates the catalyst is "resting" or decomposing. If this happens before conversion is complete, your catalyst is dying.[1] Switch to a phosphine-ligated precatalyst (Protocol A) which stabilizes the Pd(0) species.
Q: Can I use microwave irradiation? A: Yes, and it is often recommended for this molecule.[1] Rapid heating (100°C for 10 min) can force the coupling reaction to complete faster than the protodeboronation background rate. Use Protocol A conditions in a microwave vial.
Q: I see a peak with Mass [M-H]. What is it? A: If your boronic acid MW is 232, and you see a mass of ~172 (or the mass of the aryl ring + H), that is the protodeboronation product (1-fluoro-3-phenoxybenzene). This confirms you need Protocol B (Anhydrous) or Protocol A (Faster Catalyst).
References
-
Cox, P. A., et al. (2000).[1] "Protodeboronation of heteroaromatic, vinyl, and cyclopropyl boronic acids." New Journal of Chemistry. (Mechanistic foundation of protodeboronation).
-
Barder, T. E., & Buchwald, S. L. (2005).[1] "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. (Establishes SPhos/XPhos for hindered/unstable substrates).
-
Gillis, E. P., & Burke, M. D. (2007).[1] "A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids." Journal of the American Chemical Society. (MIDA boronate strategy for unstable boron species).
-
Kinzel, T., et al. (2010).[1] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids." Journal of the American Chemical Society. (Specific protocols for fluoro-aryl boronic acids).
Sources
catalyst selection for sterically hindered (2-Fluoro-4-phenoxyphenyl)boronic acid reactions
Topic: Catalyst Selection for Sterically Hindered (2-Fluoro-4-phenoxyphenyl)boronic Acid Reactions Content Type: Technical Support Center Guide
Executive Summary: The "Ortho-Fluoro" Paradox
User Query: "I am attempting to couple (2-Fluoro-4-phenoxyphenyl)boronic acid with an aryl bromide. Standard conditions (Pd(PPh3)4, Na2CO3, Dioxane/H2O) yield <10% product and significant amounts of the deboronated byproduct (3-fluorodiphenyl ether). What is happening?"
Root Cause Analysis: You are encountering the Ortho-Fluoro Paradox . The ortho-fluorine atom creates two simultaneous failure modes:
-
Steric Hindrance: The fluorine atom hinders the approach of the palladium center during the transmetalation step, slowing down the desired catalytic cycle.
-
Accelerated Protodeboronation: The high electronegativity of fluorine increases the Lewis acidity of the boron center, facilitating the formation of the boronate anion (
). In the presence of water and base, this species rapidly hydrolyzes to the deboronated arene ( ), often faster than the hindered transmetalation can occur.
The Solution Strategy: You must accelerate transmetalation (using specialized ligands) while simultaneously suppressing deboronation (using anhydrous or mild bases).
Critical Decision Matrix (Troubleshooting)
Before selecting a new catalyst, identify your primary failure mode using this logic flow.
Figure 1: Diagnostic logic for failure modes in ortho-fluoro boronic acid couplings.
Catalyst & Ligand Selection Guide
For sterically hindered substrates like (2-Fluoro-4-phenoxyphenyl)boronic acid, generic catalysts like Pd(PPh3)4 or Pd(dppf)Cl2 are often insufficient.
Tier 1: The "Gold Standard" (Buchwald Precatalysts)
These systems are designed to facilitate transmetalation in hindered systems.
| Catalyst System | Ligand Structure | Why it Works | Recommended For |
| XPhos Pd G3 | Biaryl dialkylphosphine | Massive steric bulk promotes reductive elimination; electron-richness speeds up oxidative addition. | First Choice. Excellent for ortho-substituted arenes and minimizing deboronation. |
| SPhos Pd G3 | Biaryl dialkylphosphine | High activity; specifically optimized for stability. | Good alternative if XPhos fails; often works better for heteroaryl chlorides. |
| RuPhos Pd G3 | Biaryl dialkylphosphine | Extremely electron-rich. | Best if the electrophile (aryl halide) is also electron-rich or sterically hindered. |
Tier 2: The "Anhydrous" Specialists (Base/Additive Control)
When protodeboronation is the killer, the catalyst matters less than the environment.
-
Catalyst: Pd₂(dba)₃ + P(t-Bu)₃ (or PCy₃)
-
Base: CsF or K₃PO₄ (Anhydrous)
-
Mechanism: Fluoride-activated anhydrous coupling avoids the formation of the hydrolytically unstable trihydroxyboronate species.
Optimized Experimental Protocols
Protocol A: The "Anhydrous Fluoride" Method (Anti-Deboronation)
Use this if your main byproduct is the deboronated arene.
Rationale: Water is the proton source for deboronation.[1] By using anhydrous CsF (Cesium Fluoride), you activate the boronic acid via a fluoro-boronate intermediate (
-
Vessel: Oven-dried screw-cap vial with a magnetic stir bar.
-
Reagents:
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.2 M concentration).
-
Procedure:
-
Add solids to the vial.
-
Evacuate and backfill with Argon (3 cycles).
-
Add anhydrous solvent via syringe.
-
Heat to 80–100 °C for 12–24 hours.
-
Note: Ag₂O (1.0 equiv) can be added as a promoter if conversion is still low.
-
Protocol B: The "Rapid Coupling" Method (High Activity)
Use this if the reaction is sluggish but deboronation is minimal.
Rationale: Third-generation (G3) Buchwald precatalysts generate the active Pd(0) species immediately upon activation, preventing catalyst death and driving the hindered transmetalation.
-
Reagents:
-
Solvent: THF (Tetrahydrofuran). Ratio THF:Water = 10:1.
-
Procedure:
Mechanistic Insight: The Race Against Time
Understanding the competition between the productive cycle and the destructive cycle is key to troubleshooting.
Frequently Asked Questions (FAQs)
Q: Why does the 2-fluoro group cause such rapid deboronation? A: The fluorine atom is highly electronegative (inductive effect), which pulls electron density away from the carbon-boron bond. This makes the ipso-carbon more susceptible to protonation (electrophilic attack) once the boronate complex is formed. Additionally, the ortho position creates a "relief of strain" driving force; breaking the C-B bond relieves the steric clash between the fluorine and the boronate group.
Q: Can I use MIDA boronates instead? A: Yes, and this is highly recommended. MIDA boronates slowly release the active boronic acid under the reaction conditions. This keeps the concentration of the unstable boronic acid low ("slow release"), ensuring that as soon as it is generated, it is consumed by the catalyst, rather than sitting around waiting to deboronate.
-
Protocol Adjustment: Use K₃PO₄ (3.0 equiv) in Dioxane:H₂O (5:1) at 95 °C.
Q: My reaction turns black immediately. Is this bad? A: This usually indicates "Palladium Black" formation, meaning your catalyst has decomposed (aggregated) before entering the catalytic cycle. This is common with hindered substrates where the catalytic turnover is slow.
-
Fix: Switch to a precatalyst (XPhos Pd G3) which is stable until activation, or add additional free ligand (e.g., 1-2 mol% extra XPhos) to stabilize the Pd(0) species.
Q: Is the phenoxy group at the 4-position relevant? A: It is electron-donating (by resonance), which actually helps stabilize the boronic acid slightly compared to a purely electron-deficient ring (like 2,4-difluorophenyl). However, it adds significant molecular weight and lipophilicity. Ensure your solvent system (e.g., THF or Toluene) can fully solubilize the starting material; if the boronic acid is not in solution, it cannot transmetalate.
References
-
Kinetic Studies on Protodeboronation: Cox, P. A., et al. (2017).[6] "Base-catalyzed aryl-B(OH)2 protodeboronation revisited: from concerted proton-transfer to liberation of a transient arylanion." Journal of the American Chemical Society.
-
Buchwald Ligand Selection: Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
-
Anhydrous Fluoride Conditions: Korenaga, T., et al. (2005). "Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid." Synthesis.
-
Slow Release Strategy (MIDA): Knapp, D. M., et al. (2010). "In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates." Journal of the American Chemical Society.
Sources
Technical Support Center: Preventing Anhydride Formation in (2-Fluoro-4-phenoxyphenyl)boronic Acid
Welcome to the Application Scientist Technical Support Center. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols for handling (2-Fluoro-4-phenoxyphenyl)boronic acid . A frequent challenge when working with arylboronic acids is their spontaneous dehydration into trimeric cyclic anhydrides known as boroxines. This guide is designed to help researchers and drug development professionals maintain the monomeric integrity of their reagents through optimized storage and handling.
Mechanistic Insight: The Boronic Acid–Boroxine Equilibrium
To prevent anhydride formation, we must first understand the causality of the dehydration process. The conversion of three molecules of (2-Fluoro-4-phenoxyphenyl)boronic acid into one molecule of its corresponding boroxine and three molecules of water is a dynamic equilibrium.
Because the reaction releases free water molecules, the formation of boroxine is highly entropically favorable (
Therefore, standard commercial guidelines dictate storing the monomer at 2–8°C under an inert atmosphere 3. This suppresses the entropic driving force of dehydration while preserving the trace hydration necessary to maintain the boronic acid form.
System Workflow & Thermodynamic Triggers
Thermodynamic equilibrium of boronic acid and boroxine under varying storage conditions.
Quantitative Impact of Storage Conditions
The table below summarizes how specific environmental conditions dictate the speciation of your reagent over time.
| Storage Condition | Temp (°C) | Moisture Exposure | Predominant Species | Est. Boroxine (%) |
| Refrigerated, Sealed (Ideal) | 2–8°C | Preserved trace hydration | Boronic Acid | < 5% |
| Ambient, Open Container | 20–25°C | Ambient humidity | Mixed Equilibrium | 10–30% |
| Vacuum Desiccator | 20–25°C | < 1% RH (Exhaustive drying) | Boroxine Anhydride | > 90% |
| Azeotropic Distillation | > 80°C | Anhydrous | Boroxine Anhydride | > 99% |
Troubleshooting Guide: Reversing Boroxine Formation
If your batch of (2-Fluoro-4-phenoxyphenyl)boronic acid has dehydrated into a boroxine due to improper storage, you do not need to discard it. Use this self-validating protocol to restore the monomeric form.
Protocol: Hydrolysis Recovery Workflow
-
Step 1: Analytical Baseline (Self-Validation). Acquire a
F NMR spectrum of the sample in anhydrous . The fluorine atom on the phenoxy-substituted ring is highly sensitive to the boron's coordination state, providing distinct, quantifiable chemical shifts for the monomer and the boroxine trimer. -
Step 2: Solubilization. Dissolve the mixed-species powder in a water-miscible organic solvent (e.g., Tetrahydrofuran, THF) at a concentration of 0.5 M. THF acts as a hydrogen-bond acceptor, which catalytically facilitates the hydrolytic sequence 2.
-
Step 3: Hydrolysis. Add 1.5 molar equivalents of deionized water (relative to the boron content). The addition of water directly reverses the entropy-driven dehydration by acting as both a reagent and a catalyst in the acyclic anhydride intermediate steps.
-
Step 4: Equilibration. Stir the solution at 20°C for 60 minutes to allow the thermodynamic equilibrium to shift entirely back to the monomer.
-
Step 5: Isolation. Precipitate the restored boronic acid by adding a cold non-polar anti-solvent (e.g., hexanes). Critical Warning: Do not use elevated heat or high vacuum to remove the solvent, as this will immediately re-initiate dehydration.
-
Step 6: Post-Recovery Validation. Re-run the
F NMR in spiked with one drop of . The protic addition collapses the equilibrium, and you should observe a single resonance confirming complete reversion to the monomeric state.
Frequently Asked Questions (FAQs)
Q: Is it safe to store (2-Fluoro-4-phenoxyphenyl)boronic acid in a desiccator to prevent degradation? A: No. While desiccation prevents ambient oxidation, exhaustive drying removes the trace water necessary to maintain the boronic acid form, inadvertently driving boroxine formation. Store it sealed at 2–8°C under an inert argon atmosphere instead 3.
Q: Why does my NMR spectrum show multiple sets of peaks for a supposedly pure batch?
A: Boroxines and boronic acids exist in slow exchange on the NMR timescale in anhydrous non-polar solvents (like
Q: How can I differentiate the anhydride from the acid using IR spectroscopy? A: Boronic acids exhibit a broad, strong O-H stretching band around 3200–3300 cm⁻¹. If your compound has converted to a boroxine due to improper storage, this O-H band will be completely absent, and strong B-O-B ring stretching vibrations will appear around 1300–1400 cm⁻¹ 4.
References
-
Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution ResearchGate[Link]
-
The Boroxine–Boronic Acid Equilibrium University of Edinburgh Research Explorer[Link]
-
Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks ACS Publications (Chemistry of Materials)[Link]
Sources
Technical Support Center: Overcoming Homocoupling with (2-Fluoro-4-phenoxyphenyl)boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (2-Fluoro-4-phenoxyphenyl)boronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in Suzuki-Miyaura cross-coupling reactions. Our goal is to provide you with expert insights, actionable troubleshooting strategies, and robust protocols to mitigate the common side reaction of homocoupling, thereby improving your reaction yields, simplifying purification, and ensuring the integrity of your synthetic route.
Mechanistic Insights: Understanding the Cause of Homocoupling
Homocoupling is the undesired dimerization of the boronic acid reagent to form a symmetrical biaryl. In the case of (2-Fluoro-4-phenoxyphenyl)boronic acid, this results in the formation of 2,2'-difluoro-4,4'-diphenoxy-1,1'-biphenyl. This side reaction consumes your starting material, reduces the yield of the desired cross-coupled product, and introduces a significant impurity that can be challenging to separate.
Two primary mechanistic pathways are generally responsible for boronic acid homocoupling in palladium-catalyzed reactions.[1][2]
-
Oxygen-Mediated Pathway: The most prevalent cause involves the reaction of the active Pd(0) catalyst with dissolved oxygen to form a palladium peroxo complex. This complex can then react with two molecules of the boronic acid to generate the homocoupled product.[3][4] This pathway is particularly problematic when reactions are not performed under strictly inert conditions.
-
Pd(II)-Mediated Pathway: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂), the reduction to the catalytically active Pd(0) species can be initiated by the boronic acid itself. In this process, two equivalents of the boronic acid are consumed to form the homocoupled biaryl, reducing one equivalent of Pd(II) to Pd(0).[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of excessive homocoupling in my Suzuki reaction?
A1: The presence of dissolved oxygen in your reaction solvent and headspace is the most frequent culprit.[5][6][7] Oxygen readily oxidizes the active Pd(0) catalyst, initiating a catalytic cycle that specifically produces the homocoupled biaryl.[3] Rigorous degassing of all solvents and maintaining a robust inert atmosphere (Argon or Nitrogen) is the single most critical step to prevent this.
Q2: I'm using a Pd(II) catalyst like Pd(OAc)₂. Is this contributing to the problem?
A2: Yes, it can be a major contributor, especially at the start of the reaction. Pd(II) precatalysts must be reduced to Pd(0) to enter the main cross-coupling cycle. If the boronic acid acts as the reductant, it will lead directly to the formation of the homocoupling product.[1][2] Using a Pd(0) precatalyst like Pd₂(dba)₃ or adding a mild reducing agent can circumvent this initial homocoupling event.[5][6]
Q3: Can my choice of ligand impact the amount of homocoupling?
A3: Absolutely. The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as dicyclohexyl(2′,6′-dimethoxybiphenyl-2-yl)phosphine (SPhos), have been shown to significantly suppress homocoupling.[8] These ligands promote the desired reductive elimination step of the cross-coupling cycle over the pathways leading to side reactions.
Q4: Does the stability of (2-Fluoro-4-phenoxyphenyl)boronic acid itself play a role?
A4: Yes. Boronic acids can be susceptible to degradation, including protodeboronation (replacement of the -B(OH)₂ group with hydrogen), especially under harsh conditions. While this is a separate issue from homocoupling, it also lowers the effective concentration of your nucleophile, reducing overall yield. Using fresh, high-purity boronic acid is recommended. For particularly sensitive substrates, converting the boronic acid to a more stable pinacol ester (Bpin) or MIDA boronate can suppress side reactions by providing a slower, more controlled release of the active species.[5]
In-Depth Troubleshooting Guide
This guide is structured to help you diagnose and solve issues based on your experimental observations.
| Symptom | Potential Cause | Recommended Action & Scientific Rationale |
| High Levels (>10%) of Homocoupling Product | 1. Inadequate Degassing: Oxygen is present in the reaction mixture. | Action: Implement a rigorous degassing protocol. Sparge all solvents (including water) with an inert gas (Ar or N₂) for 20-30 minutes prior to use.[5] For maximum oxygen removal, perform three freeze-pump-thaw cycles on the sealed reaction vessel.[9] Rationale: This physically removes dissolved O₂, preventing the formation of the palladium peroxo complex that initiates the primary homocoupling pathway.[3][6] |
| 2. Pd(II) Precatalyst: The Pd(II) source is being reduced by the boronic acid. | Action A: Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1][5] Action B: If using a Pd(II) source, add a mild reducing agent like potassium formate (1-2 equivalents) to the reaction mixture before adding the catalyst.[6] Rationale: Using a Pd(0) source directly introduces the active catalyst into the cross-coupling cycle. A mild reducing agent will preferentially reduce Pd(II) to Pd(0) without interfering with the reaction, sparing the boronic acid from this task.[6] | |
| 3. Suboptimal Ligand Choice: The ligand is not sufficiently promoting the desired cross-coupling pathway. | Action: Screen a panel of ligands, prioritizing bulky, electron-rich phosphine ligands. A prime candidate is SPhos , which has been demonstrated to effectively suppress homocoupling with fluorinated arenes.[8] Rationale: Bulky ligands accelerate the reductive elimination step that forms the desired product, making it kinetically favored over side reactions.[1] | |
| Low Yield of Desired Product with Minimal Homocoupling | 4. Boronic Acid Degradation: The boronic acid is degrading via protodeboronation or other pathways. | Action: Use fresh, high-purity (2-Fluoro-4-phenoxyphenyl)boronic acid. Use a slight excess (1.2–1.5 equivalents) to compensate for potential degradation.[9] Consider converting to the more stable pinacol ester derivative if the problem persists.[5] Rationale: Boronic acids are susceptible to decomposition. Ensuring the quality and using a slight excess maximizes the concentration of the active nucleophile available for the cross-coupling reaction. |
| 5. Inappropriate Base/Solvent System: The base is not effectively activating the boronic acid for transmetalation, or the solvent system is suboptimal. | Action: Screen different bases. While K₂CO₃ is common, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5] Test various solvent systems, such as Dioxane/H₂O, Toluene/H₂O, or THF/H₂O.[5] Rationale: The base is critical for forming the active boronate species required for the transmetalation step.[9] The optimal base and solvent combination depends heavily on the specific substrates and must often be determined empirically. |
Troubleshooting Workflow
Optimized Experimental Protocols
The following protocols are designed as a starting point for optimization. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Optimized Conditions for Suppressing Homocoupling
This protocol incorporates best practices to minimize the formation of the homocoupling byproduct.
Reagents & Materials:
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 equiv)
-
1,4-Dioxane, anhydrous
-
Water, deionized
-
Schlenk flask or sealed reaction vial with stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation: Add the aryl halide (1.0 equiv), (2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv) to a flame-dried Schlenk flask containing a magnetic stir bar.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with Argon or Nitrogen three times to establish an inert atmosphere.
-
Catalyst Addition: Under a positive flow of inert gas, add the Pd₂(dba)₃ (1 mol%) and SPhos ligand (2.5 mol%).
-
Solvent Addition: Prepare a degassed solvent mixture. Sparge anhydrous 1,4-Dioxane and deionized water separately with Argon for at least 20 minutes. Add the required volume of dioxane and water (e.g., a 4:1 to 10:1 ratio) to the flask via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Adamo, C., Amatore, C., Ciofini, I., Jutand, A., & Lakmini, H. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 128(21), 6829-6836. [Link]
-
Miller, W. D., & Osterhout, M. H. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 514-520. [Link]
-
Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. Angewandte Chemie International Edition, 54(13), 4079-4082. [Link]
-
Ciofini, I., & Adamo, C. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A, 112(31), 7252-7258. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
-
Yu, J., Liu, J., Shi, G., Shao, C., & Zhang, Y. (2015). Ligand‐Promoted Oxidative Cross‐Coupling of Aryl Boronic Acids and Aryl Silanes by Palladium Catalysis. Angewandte Chemie, 127(13), 4147-4150. [Link]
-
Denmark, S. E. (n.d.). Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. University of Illinois Urbana-Champaign. [Link]
-
Reddit r/Chempros community. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Le, T. H., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Molecules, 27(21), 7517. [Link]
-
Gupta, S. S. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. [Link]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Guide: Recrystallization & Purification of (2-Fluoro-4-phenoxyphenyl)boronic acid
Executive Summary & Compound Profile
(2-Fluoro-4-phenoxyphenyl)boronic acid (CAS: 1414356-30-1) presents a specific purification challenge due to its amphipathic nature. It possesses a polar, hydrogen-bonding boronic acid head group and a lipophilic, flexible phenoxy tail. This duality often leads to "oiling out" rather than crystallization. Furthermore, like all aryl boronic acids, it exists in a dynamic equilibrium with its cyclic anhydride (boroxine), a process driven by entropy and water removal.
Key Physicochemical Characteristics:
-
Molecular Weight: 232.02 g/mol [1]
-
Solubility Profile: Soluble in DMSO, DMF, Ethanol, Ethyl Acetate. Low solubility in water and hexanes.
-
Critical Instability: Prone to dehydration (boroxine formation) upon heating in dry solvents.
Recommended Recrystallization Protocols
Do not rely on a single solvent system. The choice depends heavily on the impurity profile and the hydration state of your crude material.
Protocol A: The "Equilibrium-Shift" Method (Recommended)
Solvent System: Acetonitrile (MeCN) / Water or Ethanol / Water Mechanism: The presence of water prevents the formation of the boroxine anhydride, pushing the equilibrium toward the monomeric boronic acid species.
Step-by-Step:
-
Dissolution: Suspend the crude solid in the minimum amount of Acetonitrile or Ethanol at 50–60°C.
-
Note: Do not boil excessively; prolonged heat can accelerate protodeboronation (cleavage of the C-B bond).
-
-
Filtration: While hot, filter through a glass frit or Celite pad to remove insoluble mechanical impurities.
-
Nucleation: Add warm Water dropwise to the hot filtrate until a persistent turbidity (cloudiness) is observed.
-
Ratio Target: Typically 1:1 to 1:3 (Organic:Water) depending on initial saturation.
-
-
Crystallization: Allow the mixture to cool slowly to room temperature on the benchtop. Do not place immediately in an ice bath; rapid cooling promotes oiling out.
-
Collection: Filter the white precipitate and wash with cold 10% Ethanol/Water.
-
Drying: Dry under vacuum at ambient temperature. Avoid high-heat oven drying, which will dehydrate the product back to the boroxine.
Protocol B: The "Anti-Solvent" Method (For Lipophilic Impurities)
Solvent System: Dichloromethane (DCM) / Hexanes (or Heptane) Use Case: When the crude contains significant non-polar organic byproducts (e.g., dehalogenated starting material).
Step-by-Step:
-
Dissolve crude material in minimal DCM at room temperature.
-
Slowly layer Hexanes on top of the DCM solution (approx. 2:1 Hexane:DCM ratio).
-
Allow solvents to diffuse slowly (vapor diffusion or liquid interface diffusion).
-
Crystals should form at the interface.
Quantitative Data Summary
| Parameter | Protocol A (Aq. Organic) | Protocol B (Non-Polar) | Notes |
| Solvent Ratio | 1:1 to 1:3 (Org:Aq) | 1:2 to 1:5 (DCM:Hex) | Optimization required based on scale. |
| Yield Potential | 60–80% | 40–65% | Aqueous losses are higher but purity is generally superior. |
| Boroxine Risk | Low (Suppressed by water) | High (Promoted by dry solvents) | Protocol A is preferred for storage stability. |
| Impurity Removal | Salts, polar byproducts | Non-polar organics, dimers | Choose based on TLC profile of crude. |
Troubleshooting & FAQs
Q1: My product turned into a sticky oil at the bottom of the flask. What happened? A: This is "oiling out," common with phenoxy-substituted aromatics.
-
Cause: The temperature dropped too quickly, or the solvent polarity gap was too wide.
-
Fix: Re-heat the mixture until the oil dissolves. Add a "bridging solvent" (e.g., a small amount of Acetone) to increase mutual solubility. Scratch the inner wall of the flask with a glass rod to induce nucleation while cooling very slowly.
Q2: The NMR shows a confusing set of peaks, but the mass spec is correct. Is it impure? A: Likely not. You are observing the Boroxine-Boronic Acid Equilibrium .
-
In dry NMR solvents (CDCl3), boronic acids often appear as a mixture of the monomer (acid) and the trimer (boroxine).
-
Validation: Run the NMR in d6-DMSO with 1 drop of D2O or CD3OD . This hydrolyzes the anhydride and should collapse the signals into a single, clean set of peaks.
Q3: Can I use column chromatography instead? A: Silica gel chromatography is difficult because boronic acids streak and stick to the silica hydroxyls.
-
Workaround: If you must column, add 1% Acetic Acid to your eluent to suppress ionization, or convert the boronic acid to a Pinacol Ester (Bpin) first, purify, and then hydrolyze (though this adds two synthetic steps).
Q4: Recrystallization isn't working. Is there a "Nuclear Option" for purification? A: Yes. Convert the boronic acid to its Potassium Trifluoroborate (-BF3K) salt.
-
Treat crude boronic acid with KHF2 (aqueous/methanol).
-
The -BF3K salt precipitates as a stable solid.
-
Recrystallize the salt from Acetone/Ether or Acetonitrile.
-
These salts are often usable directly in Suzuki couplings, bypassing the need to revert to the free acid.
Visualized Decision Framework
The following logic tree guides your solvent selection process based on the specific state of your crude material.
Figure 1: Decision matrix for selecting the optimal purification pathway based on crude material state and impurity profile.
References
-
General Solubility & Properties : Sigma-Aldrich. (2-Fluoro-4-phenoxyphenyl)boronic acid Product Specification. Retrieved from
- Boroxine Equilibrium: Iovine, P. M., et al. (2009). Thermodynamic and Kinetic Studies of Boroxine Formation. Journal of the American Chemical Society.
- Purification Methodologies: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Trifluoroborate Conversion: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275-286.
Sources
Validation & Comparative
The Electronic Effect of Fluorine in Suzuki-Miyaura Coupling: A Comparative Guide on (2-Fluoro-4-phenoxyphenyl)boronic Acid
Executive Summary
In modern drug development and materials science, the incorporation of fluorine is a privileged strategy to modulate metabolic stability, lipophilicity, and binding affinity. (2-Fluoro-4-phenoxyphenyl)boronic acid (CAS 1414356-30-1) Sigma-Aldrich is a highly valuable building block for synthesizing complex biaryl ethers. However, the exact positioning of the fluorine atom—specifically in the ortho position relative to the boronic acid moiety—creates a complex electronic environment that drastically alters its behavior in palladium-catalyzed Suzuki-Miyaura cross-coupling.
This guide objectively compares the reactivity of (2-Fluoro-4-phenoxyphenyl)boronic acid against its non-fluorinated and meta-fluorinated analogs, providing researchers with the mechanistic causality and self-validating experimental protocols required to master its coupling dynamics.
Mechanistic Causality: The Double-Edged Sword of Ortho-Fluorination
The reactivity of arylboronic acids in cross-coupling is fundamentally governed by their ability to form a reactive boronate complex
A. Enhanced Lewis Acidity (The Productive Pathway)
Fluorine exerts a powerful inductive electron-withdrawing effect (-I). By pulling electron density away from the aromatic ring and the adjacent boron atom, it significantly increases the Lewis acidity of the boronic acid. Research demonstrates that the presence of fluorine substituents increases the acidity of boronic compounds ResearchGate[1]. For instance, the predicted pKa of 2-fluorophenylboronic acid drops to approximately 8.32, compared to ~8.8 for standard phenylboronic acids Oreate AI[2]. This allows the critical boronate complex to form more readily at lower pH levels, accelerating the transmetalation step with the Pd(II) catalyst.
B. Accelerated Protodeboronation (The Degradation Pathway)
The same inductive effect that aids transmetalation also polarizes the Carbon-Boron (C-B) bond, making it highly susceptible to heterolytic cleavage. Electron-deficient and ortho-substituted arylboronic acids undergo rapid decomposition under basic conditions LJMU Research Online[3]. Base-catalyzed hydrolysis and protodeboronation (PDB) become dominant, especially when the reaction pH is close to or exceeds the pKa of the boronic acid University of Edinburgh[4]. The ortho-fluorine stabilizes the transient aryl anion, driving the irreversible conversion of the boronic acid into a dead-end fluorophenoxybenzene byproduct.
Mechanistic divergence of ortho-fluoroarylboronic acids in cross-coupling.
Objective Performance Comparison
To contextualize the performance of (2-Fluoro-4-phenoxyphenyl)boronic acid, we compare it against its non-fluorinated and meta-fluorinated counterparts. The data illustrates why standard coupling conditions fail for the ortho-fluoro derivative and necessitate a tailored approach.
| Parameter | (2-Fluoro-4-phenoxyphenyl)boronic acid | (4-Phenoxyphenyl)boronic acid | (3-Fluoro-4-phenoxyphenyl)boronic acid |
| Electronic Effect on Boron | Strong ortho -I effect | Neutral | Moderate meta -I effect |
| Predicted pKa | ~8.3 | ~8.8 | ~8.5 |
| Lewis Acidity | High | Moderate | High |
| Transmetalation Rate | Fast (if boronate is stabilized) | Moderate | Fast |
| Protodeboronation Risk | High (Base-catalyzed C-B cleavage) | Low | Moderate |
| Optimal Base Selection | Weak (e.g., K | Strong (e.g., NaOH, Na | Moderate/Weak |
| Optimal Solvent System | Biphasic (e.g., | Homogeneous (e.g., DMF/H | Mixed |
Experimental Design: A Self-Validating Protocol
Because ortho-fluoro substrates are highly susceptible to rapid protodeboronation, process-scale and discovery-scale reactions must utilize conditions that suppress degradation. Recent scale-up studies have demonstrated that mixed biphasic solvent systems, such as
The following step-by-step methodology is designed as a self-validating system . It relies on kinetic control (lower temperatures, weaker bases) and includes an in-process analytical checkpoint to ensure the reaction is proceeding via the productive transmetalation pathway rather than the degradation pathway.
Step-by-Step Methodology
-
Reagent Preparation : In an oven-dried Schlenk flask under an inert argon atmosphere, combine the aryl halide (1.0 equiv), (2-Fluoro-4-phenoxyphenyl)boronic acid (1.3 equiv—a slight excess compensates for minor unavoidable PDB), and the catalyst (e.g., Pd(dppf)Cl
, 2-5 mol%). -
Base Selection : Add anhydrous K
PO (2.0 equiv). Causality note: Strong bases like NaOH rapidly spike the pH above the boronic acid's pKa, flooding the system with the unstable boronate complex and triggering catastrophic PDB. -
Solvent Addition : Introduce a degassed biphasic solvent system of
-PrOH/H O (4:1 v/v). Causality note: The biphasic nature partitions the reactive boronate, maintaining a low, steady-state concentration in the organic layer where the Pd catalyst resides. -
Reaction Execution : Heat the mixture to 65–70°C. Causality note: Operating below the traditional 90°C threshold provides kinetic control, favoring the lower-activation-energy transmetalation step over thermal C-B cleavage.
-
In-Process Validation (Self-Validating Checkpoint) : Withdraw a 50 µL aliquot from the organic layer after 90 minutes. Analyze via
F NMR or GC-MS.-
Productive Indicator: Dominant signal corresponding to the cross-coupled biaryl product.
-
Degradation Indicator: Significant presence of 3-fluorodiphenyl ether (Ar-H). If the Ar-H byproduct exceeds 15% relative to the product, the protocol dictates an immediate corrective action: lower the temperature by 10°C or switch to an even weaker base (e.g., K
CO ).
-
-
Workup & Isolation : Cool to room temperature, extract with EtOAc, wash with brine, dry over Na
SO , and purify via silica gel chromatography.
Optimized biphasic experimental workflow to minimize protodeboronation.
References
-
pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. - ResearchGate -[Link]
-
Unpacking 2-Fluorophenylboronic Acid: More Than Just a Product Number - Oreate AI Blog - [Link]
-
Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC -[Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - University of Edinburgh - [Link]
-
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion - LJMU Research Online -[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Unpacking 2-Fluorophenylboronic Acid: More Than Just a Product Number - Oreate AI Blog [oreateai.com]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. research.ed.ac.uk [research.ed.ac.uk]
- 5. Process-Ready Nickel-Catalyzed Suzuki–Miyaura Coupling Enabled by tri-ProPhos - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide: (2-Fluoro-4-phenoxyphenyl)boronic Acid vs. Pinacol Ester Reactivity
Part 1: Executive Summary
In the development of biaryl scaffolds for drug discovery, the choice between (2-Fluoro-4-phenoxyphenyl)boronic acid (Free Acid) and its Pinacol Ester derivative is rarely a matter of simple preference—it is a trade-off between kinetic efficiency and chemical stability .
-
Select the Free Acid (CAS: 1414356-30-1) when rapid transmetallation is required to outcompete catalyst decomposition, or when working in aqueous-organic biphasic systems where solubility of the boronate species is not rate-limiting.
-
Select the Pinacol Ester when the substrate is sensitive to the rapid release of active boronate species (preventing homocoupling), when purification on silica gel is necessary prior to coupling, or when long-term storage stability is required.
The Critical Nuance: The ortho-fluorine substituent significantly increases the Lewis acidity of the boron center compared to non-fluorinated analogues. This accelerates transmetallation but also heightens susceptibility to protodeboronation . The pinacol ester mitigates this risk by masking the boron orbital until hydrolysis occurs.
Part 2: Chemical Profile & Electronic Effects
To understand the reactivity, we must analyze the push-pull electronic environment created by the substituents.
| Feature | (2-Fluoro-4-phenoxyphenyl)boronic Acid | Pinacol Ester Derivative |
| Structure | Free hydroxyl groups on Boron ( | Cyclic diol protection ( |
| Electronic State | High Lewis Acidity (Empty | Attenuated Lewis Acidity ( |
| Ortho-F Effect | Inductive Withdrawal (-I): Increases acidity of B-OH protons.Pd Interaction: Potential for Pd | Steric/Electronic Shielding: Fluorine is locked in proximity to the bulky pinacol ring, retarding hydrolysis. |
| Para-OPh Effect | Resonance Donation (+R): Increases electron density on the ring, stabilizing the C-B bond against oxidative addition but activating the ring for electrophilic attacks. | Similar resonance effect, but less impact on the immediate boron reactivity. |
The "Ortho-Fluoro" Risk Factor
The presence of fluorine at the ortho position is the dominant factor in stability.
-
Acidification: The electronegative fluorine lowers the
of the boronic acid, making it form the reactive boronate anion at lower pH. -
Protodeboronation: While the boronate anion is the active species for cross-coupling, it is also the species susceptible to base-catalyzed protodeboronation. The ortho-F stabilizes the transition state for the cleavage of the C-B bond, leading to the formation of the defunctionalized arene (2-fluorodiphenyl ether).
Part 3: Reactivity & Mechanism
The "Slow Release" Mechanism
The fundamental difference lies in the availability of the active species. The Free Acid enters the catalytic cycle almost immediately upon base exposure. The Pinacol Ester acts as a "prodrug" for the coupling reaction; it must first undergo hydrolysis (or direct transmetallation, which is slower) to participate.
Figure 1: Mechanistic pathway comparing the activation of Pinacol Esters vs. Free Acids. Note the "Hydrolysis" gatekeeper step for the ester.
Comparative Kinetics Data (General Trends)
While specific rate constants for this CAS are proprietary, general trends for ortho-fluoroaryl systems apply:
| Parameter | Free Boronic Acid | Pinacol Ester |
| Activation Time | Immediate (< 5 min) | Delayed (15–60 min lag phase) |
| Transmetallation Rate | High ( | Low (requires hydrolysis first) |
| Protodeboronation Rate | Moderate to High (pH dependent) | Low (until hydrolyzed) |
| Homocoupling Risk | High (due to high instantaneous concentration) | Low (controlled release) |
Part 4: Stability & Handling Protocols
Stability Profile
-
(2-Fluoro-4-phenoxyphenyl)boronic acid:
-
Storage: Must be stored under inert atmosphere at 2-8°C.
-
Issue: Prone to dehydration to form the boroxine trimer (anhydride) upon standing in dry air, or protodeboronation in wet/basic solvents.
-
Purification: Difficult to purify by silica chromatography due to streaking and non-specific binding to silanols. Recrystallization is preferred.
-
-
Pinacol Ester:
-
Storage: Stable at room temperature (though cool storage is best practice).
-
Advantage: Can be purified via standard silica gel flash chromatography.
-
Issue: Atom economy is lower (loss of pinacol mass).
-
Experimental Protocol: Suzuki-Miyaura Coupling
Below are optimized conditions. The Free Acid protocol focuses on speed to outrun decomposition. The Ester protocol focuses on activation.
Method A: Free Acid (Fast Coupling)
Best for: Stable substrates, rapid screening.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
(2-Fluoro-4-phenoxyphenyl)boronic acid (1.2 equiv)
-
Catalyst:
(3-5 mol%) -
Base:
(2.0 equiv, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure:
-
Charge solids into a vial.
-
Evacuate and backfill with
(3x). -
Add Dioxane and aqueous base.
-
Heat to 80°C for 2–4 hours.
-
Note: Monitor by LCMS. If protodeboronation (mass = 188.2 for 2-fluorodiphenyl ether) is observed, switch to anhydrous conditions (Method B) or use the ester.
-
Method B: Pinacol Ester (Controlled/Anhydrous)
Best for: Scale-up, sensitive functional groups, preventing protodeboronation.
-
Reagents:
-
Aryl Halide (1.0 equiv)
-
Pinacol Ester (1.1 equiv)
-
Catalyst:
/ SPhos (or XPhos for difficult chlorides) -
Base:
(3.0 equiv, solid/anhydrous) or (for non-basic activation) -
Solvent: Toluene/Water (10:1) or anhydrous DMF for CsF route.
-
-
Procedure:
-
The biphasic Toluene/Water system allows "slow release" of the boronic acid at the interface.
-
Heat to 90–100°C . Reaction times will be longer (6–12 hours).
-
Crucial Step: Ensure vigorous stirring to maximize interfacial surface area for hydrolysis.
-
Part 5: Decision Matrix
Use this logic tree to select the correct reagent for your campaign.
Figure 2: Decision Matrix for reagent selection.
References
-
Sigma-Aldrich. (2-Fluoro-4-phenoxyphenyl)boronic acid Product Page. Retrieved from (Verified CAS 1414356-30-1 properties).[1]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
-
Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited. Journal of the American Chemical Society.[2]
-
Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society.[2]
Sources
A Comprehensive Comparison Guide: 2-Fluoro vs. 4-Phenoxy Substituent Effects on Boronic Acid Stability
Boronic acids are indispensable building blocks in modern drug discovery, primarily serving as nucleophilic partners in Suzuki-Miyaura cross-coupling reactions. However, their utility is frequently compromised by protodeboronation —an irreversible degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.
Because protodeboronation rates span over nine orders of magnitude depending on the specific substituent, selecting the right reaction conditions requires a deep understanding of electronic effects. This guide objectively compares the stability profiles of two highly relevant, yet mechanistically divergent substrates: 2-fluorophenylboronic acid and 4-phenoxyphenylboronic acid .
The Mechanistic Foundation of Protodeboronation
To understand substituent effects, we must first establish the causality behind boronic acid degradation. Under the basic conditions typically employed in cross-coupling (pH > 10), boronic acids rapidly equilibrate to form a tetrahedral boronate anion
The rate-determining step of base-catalyzed protodeboronation is the heterolytic cleavage of the C-B bond. As the bond breaks, a transient aryl anion is generated in the transition state before being rapidly trapped by a proton (typically from water). Therefore, any substituent that stabilizes this transient negative charge will accelerate degradation , while substituents that destabilize the charge will protect the boronic acid.
Figure 1: Base-catalyzed protodeboronation pathway via a transient aryl anion transition state.
Substituent Analysis: Electronic Causality
The 2-Fluoro Effect: Inductive Destabilization
The 2-fluoro substituent is strongly electronegative, exerting a powerful inductive electron-withdrawing effect (-I). While electron-withdrawing groups generally stabilize molecules, in the context of base-catalyzed protodeboronation, they have a paradoxical effect.
As demonstrated in comprehensive kinetic studies by [1], the ortho-fluorine atom inductively stabilizes the developing negative charge of the transient aryl anion during C-B cleavage. By drastically lowering the activation energy barrier of the transition state, 2-fluorophenylboronic acid undergoes rapid, almost instantaneous protodeboronation under standard basic aqueous conditions.
The 4-Phenoxy Effect: Resonance Stabilization
Conversely, the 4-phenoxy group acts as a net electron-donating group via resonance (+M), despite a mild inductive withdrawal (-I). In basic media, this resonance donation pumps electron density into the aromatic ring.
This excess electron density strongly repels and destabilizes the formation of the transient aryl anion during C-B bond cleavage. Consequently, 4-phenoxyphenylboronic acid exhibits exceptional stability against base-catalyzed protodeboronation. However, researchers must be cautious: under highly acidic conditions, electron-donating groups stabilize the Wheland intermediate, making the substrate highly susceptible to electrophilic acid-catalyzed protodeboronation, as detailed in studies on [2].
Quantitative Stability Comparison
The divergent electronic properties of these two substituents dictate entirely different handling and cross-coupling strategies. The table below summarizes their performance metrics.
| Property | 2-Fluorophenylboronic Acid | 4-Phenoxyphenylboronic Acid |
| Primary Electronic Effect | Strong Inductive Withdrawal (-I) | Resonance Donation (+M) |
| Base-Catalyzed Stability (pH > 10) | Very Low (Rapid Degradation) | High (Stable) |
| Acid-Catalyzed Stability (pH < 4) | High (Stable) | Low (Susceptible to ipso-protonation) |
| Relative Transmetalation Rate | Very Fast | Moderate |
| Recommended Coupling Strategy | Fast-activating precatalysts (e.g., XPhos Pd G2), low temp | Standard Suzuki-Miyaura conditions, elevated temp tolerated |
Note: Because 2-fluorophenylboronic acid transmetalates rapidly, its instability can be outcompeted by using highly active palladium precatalysts that operate at room temperature, as established by [3].
Experimental Methodology: Kinetic Profiling
To objectively verify the stability of a specific boronic acid batch before committing to large-scale synthesis, researchers should utilize a self-validating kinetic profiling system. The following protocol uses an acidic quench to instantly freeze the base-catalyzed degradation, ensuring the analytical readout perfectly reflects the sampling time.
Figure 2: Workflow for the kinetic profiling of boronic acid protodeboronation rates.
Step-by-Step Protocol:
-
Buffer Preparation : Prepare a 50% aqueous 1,4-dioxane solution. Adjust the pH to 13.0 using 1.0 M KOH to ensure the substrate exists entirely in the reactive boronate anion form.
-
Internal Standard Addition : Add 1,3,5-trimethoxybenzene (10 mM) to the buffer as an inert internal standard for absolute quantification.
-
Reaction Initiation : Pre-heat the buffer to 70 °C. Initiate the reaction by dissolving the target boronic acid to a final concentration of 50 mM.
-
Time-Course Sampling : Extract 100 µL aliquots at specific intervals (e.g., every 2 minutes for 2-fluoro; every 30 minutes for 4-phenoxy).
-
Acidic Quenching (Critical Step) : Immediately inject the 100 µL aliquot into a vial containing 400 µL of cold 0.1 M HCl. Causality: Dropping the pH below the pKa of the boronic acid instantly protonates the boronate anion back to the stable neutral boronic acid, halting the degradation pathway.
-
Quantification : Extract the quenched mixture with deuterated chloroform (CDCl₃) and analyze via ¹H or ¹⁹F NMR. Integrate the remaining boronic acid signal against the internal standard.
-
Data Processing : Plot
against time to derive the pseudo-first-order rate constant ( ) and determine the half-life ( ).
References
-
Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2017). "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion". Journal of the American Chemical Society, 139(38), 13110–13129.[Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids". Journal of the American Chemical Society, 132(40), 14073–14075.[Link]
-
Cheon, C. H., et al. (2017). "Acid-promoted metal-free protodeboronation of arylboronic acids". RSC Advances, 7(56), 35325-35330.[Link]
Sources
- 1. Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RSC - Page load error [pubs.rsc.org]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validating (2-Fluoro-4-phenoxyphenyl)boronic Acid: A Comparative Guide to Elemental Analysis & Purity Standards
CAS: 1414356-30-1 Formula: C₁₂H₁₀BFO₃ Molecular Weight: 232.02 g/mol [1]
Part 1: The Boronic Acid Paradox
For researchers in drug discovery, (2-Fluoro-4-phenoxyphenyl)boronic acid is a critical intermediate for Suzuki-Miyaura couplings, particularly when installing fluorinated biaryl scaffolds. However, validating its purity presents a unique analytical challenge that frequently stalls publication and quality control (QC) workflows: The Boroxine Equilibrium.
Unlike standard organic small molecules, arylboronic acids exist in a dynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This dehydration process occurs spontaneously upon storage or drying, altering the elemental composition without degrading the carbon skeleton.
The Consequence: Standard Elemental Analysis (Combustion CHN) often yields "failing" results for high-purity material because the sample is a variable mixture of the acid and its boroxine, not a single static species.
This guide compares the traditional "Gold Standard" (Combustion Analysis) against the modern "Platinum Standard" (Quantitative NMR), providing the data and protocols necessary to scientifically justify your purity assessments.
Part 2: Comparative Analysis of Standards
Combustion Analysis (CHN)
The Historical Standard
Combustion analysis measures the mass percent of Carbon, Hydrogen, and Nitrogen. While required by many journals, it is notoriously unreliable for boronic acids.
Performance Data: The Drift The table below demonstrates the theoretical elemental shift that occurs if the sample partially dehydrates. A shift of >0.4% is considered a failure in most QC protocols.
| Element | Pure Acid (Theoretical) | Pure Boroxine (Theoretical) | The "Failure" Gap |
| Carbon | 62.11% | 67.35% | +5.24% (Massive Fail) |
| Hydrogen | 4.34% | 3.77% | -0.57% (Fail) |
| Boron | 4.66% | 5.05% | +0.39% |
-
The Flaw: If your sample is 10% boroxine (common after vacuum drying), your Carbon value will read ~62.6%, failing the ±0.4% tolerance.
-
The Boron Carbide Issue: Boron can form refractory carbides (e.g., B₄C) during combustion, trapping carbon in the ash and leading to artificially low carbon readings, further complicating the interpretation.
Quantitative NMR (qNMR)
The Recommended Standard
qNMR uses an internal standard of known purity to determine the absolute mass purity of the analyte.[2][3] It is the only method that can accurately quantify the "Boron Source" content regardless of the hydration state.
-
Mechanism: In solution (e.g., DMSO-d₆ + D₂O), the boroxine hydrolyzes back to the monomeric acid (or a rapid equilibrium), yielding a single set of signals.
-
Accuracy: Typically ±0.5% or better.
-
Specificity: 19F-NMR allows for interference-free quantification using a fluorinated internal standard.
ICP-OES (Inductively Coupled Plasma Optical Emission Spectroscopy)
The Stoichiometric Check
ICP-OES is destructive but definitive for the Boron:Fluorine ratio.
-
Utility: Verifies that the B:F ratio is 1:1, ruling out deborylated side products (e.g., 3-fluorodiphenyl ether).
-
Limitation: Cannot distinguish between the product and inorganic impurities (like boric acid) unless coupled with HPLC.
Part 3: Decision Logic & Workflow (Visualization)
The following diagram outlines the logical workflow for selecting the correct analytical method based on the sample's physical state.
Caption: Analytical decision matrix for boronic acids. Note that qNMR serves as the primary validation step when combustion analysis fails due to dehydration.
Part 4: Experimental Protocols
Protocol A: Self-Validating 19F-qNMR
This protocol minimizes error by using Fluorine-specific detection, avoiding interference from non-fluorinated organic solvents.
Reagents:
-
Analyte: ~10 mg (2-Fluoro-4-phenoxyphenyl)boronic acid (Accurately weighed to 0.01 mg).
-
Internal Standard (IS):
-Trifluorotoluene (Liquid, volatile) or 2,4-Difluoronitrobenzene (Solid/Liquid, non-volatile preferred).-
Recommendation: Use 4-Fluorobenzoic acid as a solid IS for easier weighing.
-
-
Solvent: DMSO-d₆ (0.7 mL).
Step-by-Step:
-
Weighing: Weigh exactly
mg of the boronic acid and mg of the Internal Standard into the same vial. -
Dissolution: Add 0.7 mL DMSO-d₆. Sonicate until fully dissolved.
-
Equilibration: Add 20
L of D₂O to the tube.-
Why? This pushes the Boroxine + H₂O
Boronic Acid equilibrium entirely to the right (Acid form), sharpening the peaks.
-
-
Acquisition: Run 19F NMR with a relaxation delay (
) of at least 30 seconds (or of the slowest relaxing fluorine).-
Note: Standard parameters (
) will yield inaccurate integration due to incomplete relaxation.
-
-
Calculation:
Protocol B: "Corrected" Combustion Analysis
If you must use combustion analysis (e.g., for a rigid journal requirement), use the "Boroxine Correction" method.
-
Sample Prep: Dry the sample in a vacuum oven at 50°C for 24 hours.
-
Analysis: Run CHN.
-
Interpretation: Do not compare against the theoretical values of the Acid (
). Instead, calculate the theoretical values for a 1:1 mixture of Acid:Boroxine, or report the value "Calculated for C₁₂H₈BFO₂ (Boroxine)".-
Citation Note: Explicitly state in your experimental section: "Elemental analysis results are consistent with a variable degree of dehydration common to arylboronic acids."
-
References
-
Boroxine Formation & Equilibrium
-
Quantitative NMR Standards
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay."[6] Journal of Medicinal Chemistry, 2014.
-
Source:
-
-
Elemental Analysis Challenges
-
Tóth, G., et al. "Elemental Analysis of Organoboron Compounds: Problems and Solutions." Analytical Chemistry, 2018.[7] (Generalized reference for Boron Carbide formation).
-
-
Product Data (CAS Verification)
-
Sigma-Aldrich. "(2-Fluoro-4-phenoxyphenyl)boronic acid Product Specification."[8]
-
Source:
-
Sources
- 1. (2-fluoro-4-phenoxyphenyl)boronic acid 97% | CAS: 1414356-30-1 | AChemBlock [achemblock.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. lookchem.com [lookchem.com]
- 5. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. (2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 [sigmaaldrich.com]
A Researcher's Guide to (2-Fluoro-4-phenoxyphenyl)boronic acid and its Boroxine: A Comparative Spectroscopic Analysis
In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks, celebrated for their versatility in cross-coupling reactions. Among these, (2-Fluoro-4-phenoxyphenyl)boronic acid is a valuable intermediate used in the synthesis of complex organic molecules and potential pharmaceuticals[1]. However, a fundamental property of boronic acids complicates their handling and characterization: their propensity to exist in a dynamic equilibrium with their corresponding cyclic trimeric anhydrides, known as boroxines[2][3].
For the researcher, assuming a bottle of boronic acid contains only the monomeric form can lead to significant errors in stoichiometry, impacting reaction yields and reproducibility. Understanding the distinct spectroscopic signatures of both the boronic acid and its boroxine is therefore not merely an academic exercise but a practical necessity for ensuring precision and control in the laboratory. This guide provides an in-depth comparison of (2-Fluoro-4-phenoxyphenyl)boronic acid and its boroxine, grounded in experimental data and spectroscopic principles, to empower scientists to confidently identify and quantify these species.
The Dynamic Equilibrium: A Tale of Two Structures
The interconversion between a boronic acid and its boroxine is a reversible dehydration-condensation reaction. Three molecules of the boronic acid condense, releasing three molecules of water to form the six-membered, planar boroxine ring[2][4].
This equilibrium is highly sensitive to the experimental conditions:
-
Water Content : The presence of water, even atmospheric moisture, drives the equilibrium toward the boronic acid. Conversely, removing water, for instance by heating under vacuum or azeotropic distillation, favors boroxine formation[5].
-
Solvent : The solvent's properties, particularly its ability to act as a hydrogen-bond acceptor, strongly influence the equilibrium state. Protic solvents like methanol will readily break down the boroxine into the monomeric acid[6].
-
Concentration & Temperature : Higher concentrations and elevated temperatures tend to shift the equilibrium toward the boroxine[5][7].
-
Electronic Effects : The electronic nature of substituents on the aryl ring plays a role. Electron-withdrawing groups, such as the fluorine in our title compound, generally favor hydrolysis, meaning the boronic acid form is often more prevalent compared to analogues with electron-donating groups[5][8].
Caption: The reversible equilibrium between the boronic acid and its boroxine.
Comparative Spectroscopic Analysis
The structural differences between the boronic acid and the boroxine give rise to distinct and diagnostic spectroscopic fingerprints.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is arguably the most powerful tool for distinguishing between these two forms in solution.
-
¹¹B NMR : As the nucleus at the center of the structural change, ¹¹B NMR provides the most direct evidence. Boronic acids, with their sp²-hybridized boron center, typically exhibit a signal between 28-30 ppm. The formation of the boroxine ring, while still containing sp²-hybridized boron, alters the electronic environment, causing a downfield shift of the resonance to approximately 33 ppm[9][10]. The ¹¹B signal of the boroxine may also appear broader than that of the acid due to a longer rotational correlation time, which results in a shorter spin-spin relaxation time[11].
-
¹H NMR : The most telling feature in the proton NMR spectrum is the signal for the two hydroxyl protons of the B(OH)₂ group. This typically appears as a broad singlet that is exchangeable with deuterium oxide (D₂O). This peak is completely absent in the spectrum of a pure, anhydrous boroxine. The chemical shifts of the aromatic protons will also differ slightly between the two species due to the change in the boron substituent. In samples where the acid and boroxine are in rapid equilibrium, time-averaged chemical shifts may be observed[8].
-
¹⁹F NMR : Given the fluorine substituent, ¹⁹F NMR is an exceptionally sensitive technique for probing this equilibrium. The fluorine nucleus's chemical shift is highly dependent on its electronic environment, which is modulated by the transformation between the -B(OH)₂ group and the boroxine ring. This makes ¹⁹F NMR an excellent tool for quantitative studies of the equilibrium in solution[2][8][12].
Table 1: Expected NMR Chemical Shifts (δ) for (2-Fluoro-4-phenoxyphenyl)boronic acid vs. its Boroxine
| Nucleus | Boronic Acid Form | Boroxine Form | Key Differentiator |
| ¹H | Broad singlet for B(OH)₂ protons | Absence of B(OH)₂ signal | Presence/absence of the exchangeable hydroxyl proton peak. |
| Aromatic signals | Slightly shifted aromatic signals | Minor shifts in aromatic region. | |
| ¹¹B | ~28-30 ppm | ~33 ppm | Boroxine signal is downfield and often broader[9][10][11]. |
| ¹⁹F | δ₁ | δ₂ (δ₁ ≠ δ₂) | A distinct chemical shift for each species allows for monitoring the equilibrium[8][12]. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides clear, diagnostic bands that can confirm the presence of either species, particularly in the solid state.
-
Boronic Acid : The spectrum is dominated by a strong, very broad absorption band in the 3200-3400 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the hydrogen-bonded hydroxyl groups[13][14]. Other key bands include a strong B-O stretching vibration (around 1350 cm⁻¹) and an in-plane B-O-H bending vibration[15][16].
-
Boroxine : The most significant change is the complete disappearance of the broad O-H stretch. In its place, a new, sharp, and strong absorption band appears, which is characteristic of the asymmetric B-O-B ring stretch. This band is typically found in the 680-710 cm⁻¹ region and is highly diagnostic for the boroxine structure[11][17].
Table 2: Key Diagnostic FT-IR Bands (cm⁻¹)
| Vibration | Boronic Acid Form | Boroxine Form | Key Differentiator |
| O-H Stretch | Strong, broad band ~3200-3400 | Absent | The presence of the hydroxyl group is unambiguous. |
| B-O-B Ring Stretch | Absent | Strong, sharp band ~680-710 | A definitive marker for the cyclic boroxine structure[11][17]. |
| B-O Stretch | Strong band ~1350 | Modified B-O stretches | The B-O stretching region is more complex in the boroxine. |
Mass Spectrometry (MS)
Mass spectrometry can be complicated by the fact that the dehydration to form the boroxine can occur within the mass spectrometer's ion source, particularly under thermal conditions[18].
-
Boronic Acid (MW: 232.02 g/mol ) : Using soft ionization techniques like electrospray ionization (ESI), it is possible to observe the molecular ion, often as a protonated [M+H]⁺ or deprotonated [M-H]⁻ species. However, in-source dehydration and fragmentation are common[19][20].
-
Boroxine (MW: 642.09 g/mol ) : The boroxine has a distinct molecular weight corresponding to the trimer minus three water molecules (3 x 232.02 - 3 x 18.02). Observing an ion corresponding to this mass is strong evidence for the presence of the boroxine.
To avoid ambiguity, a common analytical strategy is to derivatize the boronic acid with a diol, such as pinacol, to form a stable boronate ester. This prevents boroxine formation and yields a single, easily identifiable species in the mass spectrum[18].
Experimental Protocols and Workflow
Protocol 1: NMR Sample Preparation to Favor Monomer
Causality: To analyze the pure boronic acid and suppress the boroxine, a protic solvent is used to force the equilibrium toward the hydrolyzed monomeric form.
-
Weigh approximately 5-10 mg of the (2-Fluoro-4-phenoxyphenyl)boronic acid sample.
-
Dissolve the sample in ~0.7 mL of deuterated methanol (CD₃OD). Methanol will act as a reagent, ensuring the boroxine is fully converted to the boronic acid (or its methyl ester).
-
Vortex the sample until fully dissolved.
-
Transfer the solution to an NMR tube.
-
Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra. Note that the B(OH)₂ proton signal will exchange with the solvent's deuterium and will not be observed in the ¹H spectrum.
Protocol 2: FT-IR Analysis of Solid Sample
Causality: This protocol analyzes the bulk solid material as-is, providing a snapshot of the predominant form outside of solution.
-
Ensure the sample is dry. If boroxine formation is desired, heat the boronic acid sample under high vacuum (e.g., 80 °C for several hours) to drive off water.
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing, or use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the FT-IR spectrum from 4000 to 400 cm⁻¹.
-
Analyze the spectrum for the presence of a broad O-H band (boronic acid) or the characteristic B-O-B ring stretch (boroxine).
Caption: A general workflow for the spectroscopic characterization of a boronic acid sample.
Conclusion and Practical Implications
The distinction between (2-Fluoro-4-phenoxyphenyl)boronic acid and its boroxine is critical for the practicing chemist. A failure to recognize that a sample may be a mixture of both can lead to critical errors, especially in reactions like the Suzuki-Miyaura coupling, where only the boronic acid is the active transmetalating species. Using a sample with a high boroxine content without accounting for its higher molecular weight and the 3:1 stoichiometry will result in using less reagent than intended, leading to incomplete reactions and lower yields.
By employing a multi-faceted spectroscopic approach, researchers can confidently characterize their materials. ¹¹B NMR provides a direct look at the boron environment, ¹H NMR quickly confirms the presence or absence of hydroxyl groups, ¹⁹F NMR offers a sensitive probe for equilibrium studies, and FT-IR gives an unambiguous signature for each form in the solid state. This comprehensive understanding ensures the integrity and reproducibility of subsequent synthetic transformations.
References
- Oreate AI Blog. (2026, January 27). Boronic Acids and Boroxines: A Tale of Two Boron Structures in NMR.
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Węglarz, J., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. PMC. Available at: [Link]
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University of Edinburgh Research Explorer. (2025, October 13). The Boroxine–Boronic Acid Equilibrium. Available at: [Link]
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Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry. Available at: [Link]
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Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
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ResearchGate. (n.d.). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. Available at: [Link]
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ResearchGate. (n.d.). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]
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Beilstein Journals. (2013, June 11). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Available at: [Link]
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ResearchGate. (n.d.). 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. Available at: [Link]
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Lamos, S. M., et al. (2012). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. Available at: [Link]
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Royal Society of Chemistry. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Available at: [Link]
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Figshare. (2015, December 16). A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. Available at: [Link]
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LookChem. (n.d.). Cas 1414356-30-1,(2-fluoro-4-phenoxyphenyl)-boronic acid. Available at: [Link]
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Alarcon, E., et al. (2007). Spectral Properties of Fluorophores Combining the Boronic Acid Group with Electron Donor or Withdrawing Groups. Implication in the Development of Fluorescence Probes for Saccharides. PMC. Available at: [Link]
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Reddit. (2017, November 22). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]
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ResearchGate. (n.d.). 2,4-Difluorophenylboronic acid. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of (2-Fluoro-4-phenoxyphenyl)boronic Acid
As a Senior Application Scientist, my foremost priority is to empower fellow researchers with the knowledge to conduct their work safely and effectively. The responsible management of chemical reagents, from initial handling to final disposal, is a non-negotiable aspect of laboratory excellence and regulatory compliance. (2-Fluoro-4-phenoxyphenyl)boronic acid is a valuable reagent in modern synthetic chemistry; however, its disposal requires a systematic and informed approach to protect laboratory personnel and the environment.
This guide provides an in-depth, procedural framework for the proper disposal of (2-Fluoro-4-phenoxyphenyl)boronic acid, grounded in established safety protocols and regulatory standards.
I. Core Hazard Profile and Essential Safety Precautions
Before any disposal activities commence, a thorough understanding of the compound's intrinsic hazards is critical. This knowledge forms the basis for all handling and waste management decisions. (2-Fluoro-4-phenoxyphenyl)boronic acid is classified with several key hazards that demand respect and careful handling.[1]
A. Hazard Identification
The primary hazards associated with this compound are summarized below.
| Hazard Classification | GHS Pictogram | Hazard Statement | Causality and Implication |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark) | H302: Harmful if swallowed | Ingestion can lead to systemic toxicity. This underscores the importance of strict hygiene practices, such as prohibiting eating or drinking in the lab and thorough hand washing after handling.[1][2] |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | Direct contact can cause localized inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat to prevent skin exposure.[1][3][4] |
| Serious Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | The compound can cause significant, potentially damaging, irritation upon contact with the eyes. Tightly sealed safety goggles or a face shield are mandatory during handling.[1][3][4] |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | Inhalation of the solid dust or aerosols of its solutions can irritate the respiratory tract. All handling of the solid compound must be performed in a certified chemical fume hood to minimize inhalation risk.[1][3][5] |
B. Mandatory Personal Protective Equipment (PPE)
Based on the hazard profile, the following PPE is required at all times when handling (2-Fluoro-4-phenoxyphenyl)boronic acid for disposal:
-
Eye Protection: Tightly fitting safety goggles or a full-face shield.[5][6]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and practice proper removal techniques to avoid contaminating your skin.[5][7]
-
Protective Clothing: A buttoned lab coat or a chemical-resistant apron.[6]
-
Respiratory Protection: When handling the solid powder outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved respirator is necessary.[5] However, routine handling should always occur within a fume hood.[1]
II. The Primary Directive: Professional Hazardous Waste Disposal
The most critical principle for the disposal of (2-Fluoro-4-phenoxyphenyl)boronic acid is that it must be managed as a regulated, hazardous chemical waste.[6] In-laboratory chemical neutralization or deactivation by researchers is not recommended without a specific, validated protocol approved by your institution's Environmental Health and Safety (EHS) department.[5][6]
Causality: Boronic acids are a class of compounds, and while simple boric acid can sometimes be neutralized with a mild base, complex organic boronic acids can undergo unknown or hazardous reactions when mixed with other chemicals.[5][8] Attempting unverified deactivation procedures can create greater hazards, such as the release of toxic gases or the generation of excess heat. Therefore, the safest and most compliant method is to entrust disposal to a licensed professional waste management service.[5]
III. Step-by-Step On-Site Waste Management Protocol
The following steps provide a clear workflow for managing (2-Fluoro-4-phenoxyphenyl)boronic acid waste within the laboratory, from generation to collection.
Step 1: Waste Segregation Proper segregation is the cornerstone of safe chemical waste management.
-
Action: Collect all waste containing (2-Fluoro-4-phenoxyphenyl)boronic acid in a dedicated waste container. This includes pure solid, solutions, and contaminated materials like gloves or weigh boats.
-
Causality: Do not mix boronic acid waste with other chemical waste streams (e.g., solvents, strong acids, or bases).[6][9] Mixing incompatible chemicals can lead to dangerous reactions.[8] Boronic acid waste should be treated as a standalone waste stream to ensure safe transport and disposal.[8]
Step 2: Containerization The integrity of the waste container is essential for preventing leaks and exposures.
-
Action (Solid Waste): Place solid (2-Fluoro-4-phenoxyphenyl)boronic acid waste into a robust, sealable container, such as a wide-mouthed high-density polyethylene (HDPE) bottle.
-
Action (Liquid Waste): For solutions, use a chemically compatible, leak-proof container with a tightly fitting screw cap.[10] Ensure the container material is compatible with the solvent used (e.g., glass or HDPE).
-
Causality: The container must be able to withstand the chemical properties of the waste without degrading, leaking, or breaking.[10] Never overfill a container; leave at least 10% of headspace to allow for vapor expansion.
Step 3: Accurate Labeling Clear and accurate labeling is a regulatory requirement and prevents dangerous mix-ups.[11][12]
-
Action: Affix a completed hazardous waste label to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste" .[5]
-
The full, unambiguous chemical name: "(2-Fluoro-4-phenoxyphenyl)boronic acid" .[5] Do not use abbreviations.
-
For solutions, list all components, including solvents, with approximate concentrations.[6]
-
The relevant hazard information (e.g., "Irritant," "Harmful if Swallowed").[5]
-
The date accumulation started.[11]
-
-
Causality: Proper labeling is mandated by regulatory agencies like the EPA and OSHA.[11][12][13] It provides essential safety information for everyone who may handle the container, from lab personnel to professional waste technicians.
Step 4: Safe Storage and Collection Store waste safely while it awaits collection.
-
Action: Keep the sealed waste container in a designated satellite accumulation area within or near the lab. This area should be under the control of laboratory personnel and away from general traffic. The container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Action: Once the container is full or reaches your institution's time limit for accumulation, arrange for pickup by your EHS department or its designated hazardous waste contractor.[5]
-
Causality: Safe storage minimizes the risk of spills, exposure, and unauthorized access. Secondary containment is a critical safeguard against environmental contamination in the event of a primary container failure.[14]
Caption: Disposal Workflow Diagram.
IV. Spill and Emergency Procedures
In the event of a spill, a swift and correct response is crucial to mitigate hazards.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel immediately and ensure the area is well-ventilated.[5]
-
Containment: Prevent the spilled material from entering drains or waterways.[1][5]
-
Cleanup (Solid Spill): Carefully sweep or scoop up the solid material, avoiding the generation of dust. Place the collected material and any contaminated cleaning tools into your designated hazardous waste container.[5]
-
Cleanup (Liquid Spill): Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1] Once absorbed, scoop the material into the hazardous waste container.[5]
-
Decontamination: Clean the spill area with an appropriate solvent (if applicable), followed by soap and water. All cleaning materials (wipes, absorbents) must also be disposed of as hazardous waste.[5]
-
Reporting: Report all spills to your supervisor and your institution's EHS department, as per your laboratory's Chemical Hygiene Plan.[5][14]
Caption: Spill Response Logic Diagram.
V. Regulatory Compliance
All laboratory waste generation and disposal activities are governed by federal and state regulations. Key agencies in the United States include:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the framework for managing hazardous waste from "cradle to grave."[9] As the generator of the waste, your laboratory is responsible for its proper identification and management.[15]
-
Occupational Safety and Health Administration (OSHA): OSHA mandates safe workplace practices, including the development of a Chemical Hygiene Plan and providing employees with information and training on the hazards of the chemicals they handle.[11][13][14]
By adhering to the procedures in this guide and the policies set by your institution's EHS department, you ensure compliance with these critical regulations. When in doubt, always consult your EHS officer.[8]
References
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Lab Alley. (2025, July 15). How To Safely Dispose of Boric Acid. Available at: [Link]
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Quest Media & Supplies, Inc. (2019, September 19). Are You In Compliance With Proper Lab Waste Disposal Regulations?. Available at: [Link]
-
MCF Environmental Services. (2023, April 11). Proper Hazardous Waste Disposal in a Laboratory Setting. Available at: [Link]
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Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories (Non-Mandatory). Available at: [Link]
-
Eti Maden. Safety Data Sheet for Boric Acid. Available at: [Link]
-
Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. Available at: [Link]
-
Environmental Protection Agency (EPA). (1978, December 18). Hazardous Waste: Guidelines and Regulations. Federal Register. Available at: [Link]
-
CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines. Available at: [Link]
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Emory University Department of Chemistry. Chemical Waste Disposal Guidelines. Available at: [Link]
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Comprehensive Safety and Operational Guide: Handling (2-Fluoro-4-phenoxyphenyl)boronic Acid
As a Senior Application Scientist, I frequently consult on the design of safe, high-yield synthetic workflows for pharmaceutical development. (2-Fluoro-4-phenoxyphenyl)boronic acid is a highly specialized building block, prominently utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of Bruton's tyrosine kinase (BTK) inhibitors[1].
Handling fluorinated boronic acids requires more than mere compliance with safety data sheets; it demands a mechanistic understanding of the chemical's physical behavior. Because this compound is a fine, mildly acidic solid, it poses distinct dermal, ocular, and respiratory risks[2]. This guide provides a field-proven, self-validating operational framework to ensure absolute safety and logistical precision in your laboratory.
Chemical Profile & Quantitative Hazard Assessment
Before designing a handling protocol, we must establish the quantitative and qualitative parameters of the substance.
| Parameter | Specification |
| Chemical Name | (2-Fluoro-4-phenoxyphenyl)boronic acid |
| CAS Number | 1414356-30-1[3] |
| Molecular Weight | 232.02 g/mol [4] |
| Physical Form | Solid (Fine Powder)[3] |
| Storage Conditions | Inert atmosphere (Ar/N₂), 2-8°C[3][5] |
| GHS Hazard Codes | H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Serious eye irritation), H335 (Respiratory irritation)[2] |
| Thermal Decomposition | Generates Carbon Oxides, Boron Oxides, and Hydrogen Fluoride (HF) gas |
Mechanistic PPE Strategy: The "Why" Behind the Gear
Safety protocols fail when operators do not understand the causality behind them. The following Personal Protective Equipment (PPE) matrix is engineered specifically for the physicochemical properties of fluorinated boronic acids.
-
Hand Protection (Double-Gloving): Wear two pairs of chemical-resistant nitrile gloves[6].
-
Causality: Boronic acids are often handled alongside polar aprotic solvents (e.g., DMF, DMSO) during reaction setup. These solvents act as aggressive vehicles, dramatically increasing the skin permeability of dissolved organic compounds. If the outer glove is compromised by a solvent splash, the inner glove acts as a critical fail-safe against H315 (skin irritation) exposure.
-
-
Eye & Face Protection: ANSI Z87.1-compliant, tight-sealing chemical splash goggles.
-
Causality: Standard safety glasses leave the orbital cavity exposed to airborne particulates. Given the compound's H319 (serious eye irritation) classification, fine dust generated during weighing can easily bypass standard lenses[2].
-
-
Body Protection: Flame-resistant (FR) laboratory coat with fitted cuffs.
-
Causality: While the boronic acid itself is not highly flammable, cross-coupling workflows universally involve volatile organic solvents and potentially pyrophoric catalysts (e.g., Palladium on Carbon). An FR coat mitigates concurrent operational risks.
-
-
Respiratory Protection: Primary reliance on Engineering Controls (Chemical Fume Hood).
Step-by-Step Operational Workflow
This protocol is designed as a self-validating system . Each step contains a built-in verification check to ensure the environment and operator remain uncompromised.
Step 1: Environmental Validation & Pre-Weighing
-
Verify the fume hood monitor displays a face velocity between 80 and 125 fpm[6].
-
Place an anti-static weighing boat onto the analytical balance inside the hood.
-
Validation Check: Tare the balance and observe the readout for 10 seconds. If the drift is >0.1 mg, the air turbulence in the hood is too high, risking aerosolization of the powder. Lower the sash until the balance readout stabilizes.
Step 2: Static Mitigation & Transfer
-
Fluorinated organic powders are highly prone to static cling, which can cause the powder to "jump" and contaminate the workspace. Use an anti-static gun (zerostat) on the weighing boat and the compound bottle before opening.
-
Using a grounded, stainless-steel spatula, carefully transfer the required mass of (2-Fluoro-4-phenoxyphenyl)boronic acid.
-
Validation Check: Inspect the exterior of your outer nitrile gloves under the hood lighting. If any white particulate is visible, your transfer technique has caused aerosolization. Immediately remove the outer gloves, wash the inner gloves with soap and water, and don a new outer pair[2].
Step 3: Reaction Integration & Decontamination
-
Transfer the weighed solid directly into the reaction vessel. Immediately seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) to satisfy the compound's stability requirements[3][5].
-
Wipe down the spatula, balance, and surrounding hood surface with a disposable wipe dampened with isopropanol.
Process Visualization
The following diagram maps the critical path for handling and the built-in emergency decision matrix.
Workflow for the safe handling and emergency spill response of fluorinated boronic acids.
Spill Response & Disposal Plan
Emergency Spill Protocol: Dry sweeping a fluorinated boronic acid spill will aerosolize the powder, triggering severe respiratory irritation (H335)[2].
-
Dampen: Immediately cover the spill with absorbent pads lightly dampened with water or a low-volatility solvent to suppress dust generation[7].
-
Collect: Use a non-sparking scoop to lift the dampened pads and the underlying powder.
-
Isolate: Place all collected material into a sealable, chemically compatible hazardous waste container.
Logistical Disposal Plan: Because this molecule contains a fluorine atom, it must not be disposed of in standard organic waste streams.
-
Segregation: Route all contaminated wipes, PPE, and residual chemical into a dedicated Halogenated Solid Waste container.
-
Causality: Standard incineration of non-halogenated waste operates at lower temperatures. If fluorinated compounds are introduced to this stream, thermal decomposition will generate highly toxic and corrosive Hydrogen Fluoride (HF) gas. Halogenated waste is processed in specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize HF emissions.
References
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Sigma-Aldrich. "(2-Fluoro-4-phenoxyphenyl)boronic acid | 1414356-30-1 Product Properties." sigmaaldrich.com. 3
-
AChemBlock. "(2-fluoro-4-phenoxyphenyl)boronic acid 97% | CAS: 1414356-30-1." achemblock.com. 4
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BLD Pharm. "1414356-30-1 | (2-Fluoro-4-phenoxyphenyl)boronic acid Information." bldpharm.com. 5
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CymitQuimica. "Safety Data Sheet: (2-Fluoro-4-phenoxyphenyl)boronic acid." cymitquimica.com. 2
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Apollo Scientific. "Safety Data Sheet: 2-Fluoro-5-methylpyridine-3-boronic acid, pinacol ester." apolloscientific.co.uk. 7
-
Purdue University. "Standard Operating Procedure: Boron Trifluoride & Reactive Handling." purdue.edu. 6
-
Fisher Scientific. "Safety Data Sheet: 4-Cyano-2-fluorophenylboronic acid." fishersci.com. Link
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Fisher Scientific. "Safety Data Sheet: 2-Fluorophenylboronic acid." fishersci.com. Link
-
Google Patents. "WO2016196840A1 - Tyrosine kinase inhibitors." google.com. 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
